Invertin
Description
Doxycycline monohydrate is the monohydrate form of doxycycline. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug. It contains a doxycycline.
DOXYCYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 15 approved and 62 investigational indications.
Properties
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWRPSUNUOXKJ-CVHRZJFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
564-25-0 (Parent) | |
| Record name | Doxycycline monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401045241 | |
| Record name | Doxycycline monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17086-28-1 | |
| Record name | Doxycycline monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxycycline monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Invertin: A Technical Guide for Researchers
An in-depth exploration of the catalytic action of β-fructofuranosidase, providing a technical resource for researchers, scientists, and professionals in drug development.
Introduction
Invertin, systematically known as β-fructofuranosidase (EC 3.2.1.26), is a glycoside hydrolase that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This enzymatic process, often referred to as inversion, results in a mixture called "invert sugar," which is notable for being sweeter and less prone to crystallization than sucrose.[1] this compound is a key enzyme in the metabolism of various organisms, including yeasts, plants, and bacteria, and holds significant importance in various industrial applications, particularly in the food and beverage industry.[1][3][4] This technical guide provides a comprehensive overview of the catalytic mechanism of this compound, its active site architecture, kinetic properties, and the experimental protocols used for its characterization.
Active Site Architecture and Catalytic Residues
Invertase from Saccharomyces cerevisiae is a well-studied model and belongs to the glycoside hydrolase family 32 (GH32).[1][5] Its catalytic activity is centered within a five-bladed β-propeller domain.[1][6] The active site contains a conserved catalytic triad of amino acid residues essential for its function. In S. cerevisiae Suc2 invertase, these key residues are:
-
Glu-204 (E204): Functions as the general acid/base catalyst.[1]
-
Asp-151 (D151): Serves to stabilize the transition state.[1]
Site-directed mutagenesis studies have confirmed the critical role of these residues. For instance, replacing Asp-23 with asparagine results in a virtually inactive enzyme, underscoring its essential role in the catalytic process.[7][8]
Catalytic Mechanism: A Double-Displacement Pathway
This compound operates through a retaining double-displacement mechanism, which preserves the anomeric configuration of the resulting fructose.[1] The hydrolysis of sucrose can be dissected into two primary steps: glycosylation and deglycosylation.
Step 1: Glycosylation
-
Substrate Binding: A molecule of sucrose binds to the active site of the this compound enzyme.
-
Nucleophilic Attack: The catalytic nucleophile, the carboxylate group of Asp-23, performs a nucleophilic attack on the anomeric C2 carbon of the fructose moiety of sucrose.[1]
-
Glycosidic Bond Cleavage: Concurrently, the general acid catalyst, Glu-204, protonates the oxygen of the glycosidic bond linking fructose and glucose.[1] This facilitates the cleavage of the bond.
-
Formation of Covalent Intermediate and Release of Glucose: The cleavage of the glycosidic bond results in the formation of a covalent β-fructosyl-enzyme intermediate and the release of the first product, glucose.[1][9]
Step 2: Deglycosylation
-
Water Molecule Entry: A water molecule enters the active site.
-
Nucleophilic Attack by Water: The same Glu-204 residue that acted as an acid now functions as a general base, deprotonating the incoming water molecule. The resulting hydroxide ion then acts as a nucleophile, attacking the C2 carbon of the fructosyl-enzyme intermediate.
-
Release of Fructose: This attack leads to the cleavage of the covalent bond between the fructose moiety and the Asp-23 residue, releasing the second product, fructose.
-
Enzyme Regeneration: The enzyme's active site is regenerated to its initial state, ready to bind another sucrose molecule.
Quantitative Data on this compound Activity
The catalytic efficiency and optimal operating conditions of this compound can be described by several key parameters. Below is a summary of typical quantitative data for this compound, primarily from Saccharomyces cerevisiae.
| Parameter | Value | Conditions | Reference(s) |
| Michaelis-Menten Constant (Km) | 9.97 mM - 49.64 mM | Varies with substrate and conditions | [10][11] |
| Optimal pH | 4.5 - 5.5 | Broad range of high activity | [2][12] |
| Optimal Temperature | 55 - 60 °C | [2][6] | |
| Molecular Weight (extracellular) | ~270 kDa | Saccharomyces cerevisiae | [2] |
| Molecular Weight (intracellular) | ~135 kDa | Saccharomyces cerevisiae | [2] |
Experimental Protocols
Invertase Activity Assay (Colorimetric Method)
This protocol is a common method for determining the activity of invertase by measuring the amount of reducing sugars (glucose and fructose) produced.
Materials:
-
Enzyme solution (invertase)
-
Substrate solution (e.g., 50 g/L sucrose in a suitable buffer)
-
0.1 M Acetate buffer (pH 4.7)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a series of test tubes, pipette a known volume of the substrate solution and buffer. Equilibrate the tubes to the desired reaction temperature (e.g., 37°C or 55°C).
-
Enzyme Addition: Initiate the reaction by adding a specific volume of the enzyme solution to each tube and start a timer.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding a volume of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The reducing sugars will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.
-
Stabilization and Measurement: Cool the tubes to room temperature and add Rochelle salt solution to stabilize the color. Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the concentration of reducing sugars produced by comparing the absorbance values to a standard curve prepared with known concentrations of glucose or fructose.
Site-Directed Mutagenesis of this compound's Active Site
This protocol outlines a general workflow for investigating the role of specific amino acid residues in the active site of this compound.
Principle: Site-directed mutagenesis is used to introduce specific nucleotide changes into the gene encoding this compound, resulting in a modified protein with one or more amino acid substitutions. The effect of these mutations on enzyme activity is then assessed.
Workflow:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the targeted amino acid substitution (e.g., Asp-23 to Asn).
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a plasmid containing the wild-type this compound gene as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using an enzyme such as DpnI, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).
-
Transformation: Transform the mutated plasmid into a suitable host organism (e.g., E. coli for plasmid propagation or a yeast strain for protein expression).
-
Sequence Verification: Isolate the mutated plasmid and sequence the this compound gene to confirm that the desired mutation has been successfully introduced.
-
Protein Expression and Purification: Express the mutant this compound protein in a suitable expression system (e.g., Pichia pastoris or Saccharomyces cerevisiae) and purify it.
-
Enzyme Characterization: Perform enzyme activity assays and kinetic studies on the purified mutant protein to determine the impact of the amino acid substitution on its catalytic function. Compare the results to the wild-type enzyme.
Conclusion
The mechanism of this compound action is a well-elucidated example of enzymatic catalysis, involving a specific catalytic triad and a double-displacement reaction pathway. Understanding this mechanism at a molecular level is crucial for its effective application in various biotechnological processes and for the development of potential inhibitors. The experimental protocols described herein provide a foundation for further research into the structure-function relationships of this important enzyme.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invertase - Wikipedia [en.wikipedia.org]
- 7. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. preserve.lehigh.edu [preserve.lehigh.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Three-Dimensional Structure of Saccharomyces Invertase
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the three-dimensional structure of invertase from the yeast Saccharomyces cerevisiae. A classical model enzyme in biochemistry, invertase (EC 3.2.1.26; β-fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and fructose.[1][2] Understanding its complex molecular architecture is crucial for applications ranging from industrial food production to the development of novel antifungal agents and the synthesis of prebiotics.[2] This guide details its unique structural features, presents key quantitative data, and outlines the experimental protocols used for its structural determination.
Molecular Architecture and Quaternary Structure
Saccharomyces cerevisiae produces two forms of invertase from the same gene (SUC2): a non-glycosylated intracellular form and a heavily glycosylated secreted form.[1][3] While the protein backbones are identical, their oligomeric states and cellular locations differ.[1][3] The intracellular enzyme is a dimer, whereas the secreted form assembles into a large, stable octamer that becomes entrapped within the yeast cell wall.[1][3][4]
The crystal structure of recombinant Saccharomyces invertase, solved at 3.3 Å resolution, reveals a sophisticated and unusual architecture.[1][5]
Monomer and Domain Structure: Each invertase monomer (512 residues, ~58.5 kDa) is composed of two distinct domains, a feature characteristic of the Glycoside Hydrolase Family 32 (GH32)[1][6]:
-
N-terminal Catalytic Domain: This domain adopts a 5-fold β-propeller fold, creating a central, negatively charged cavity where the active site resides.[1]
-
C-terminal β-Sandwich Domain: Appended to the catalytic domain, this structure is organized into two β-sheets.[6]
The Octameric Complex: The most striking feature of secreted invertase is its octameric quaternary structure, best described as a tetramer of dimers.[1][5] The monomers first associate into two distinct types of dimers. These dimers then assemble into the final flat, square-shaped octamer with dimensions of approximately 130 × 130 × 110 Å.[1] This complex oligomerization is mediated by a non-catalytic domain and is critical for function, as the assembly creates steric constraints that limit the access of oligosaccharides larger than four units to the active site, thereby defining its substrate specificity.[1][2][5]
Role of Glycosylation: The secreted form of invertase is a glycoprotein containing about 50% carbohydrate by weight.[7] This extensive N-glycosylation is not merely decorative; it is essential for the stability and proper oligomerization of the enzyme.[3][4] The attached oligosaccharide chains stabilize the protein against thermal denaturation, prevent irreversible aggregation during folding, and are necessary for the formation of higher-order oligomers like tetramers and octamers from the core dimeric unit.[3][7]
Data Presentation: Structural and Crystallographic Parameters
The quantitative data derived from the X-ray crystallographic analysis of Saccharomyces cerevisiae invertase (PDB ID: 4EQV) are summarized below.
| Table 1: Crystallographic Data and Refinement Statistics (PDB: 4EQV) | |
| Data Collection | |
| Method | X-ray Diffraction |
| Resolution | 3.30 Å (reported in primary paper), 3.40 Å (in PDB entry)[1][5] |
| Space Group | P3₁21[1] |
| Refinement Statistics | |
| R-Value Work | 0.221[5] |
| R-Value Free | 0.239[5] |
| R-Value Observed | 0.222[5] |
| Table 2: Structural Properties of the Invertase Octamer (PDB: 4EQV) | |
| Total Molecular Weight | 468.69 kDa[5] |
| Total Atom Count | 33,016[5] |
| Total Modeled Residues | 4,072[5] |
| Oligomeric State | Octameric[1][8] |
| Dimensions | 130 × 130 × 110 Å[1] |
The Active Site and Catalytic Mechanism
The active site of invertase is located in a central funnel-shaped cavity within the β-propeller catalytic domain.[1] The catalytic mechanism involves the cleavage of the O-C(fructose) bond in sucrose.[9] Affinity labeling studies combined with site-directed mutagenesis have identified Aspartic Acid-23 (Asp-23) as a key nucleophilic residue in the active site.[10][11] The reaction proceeds via a covalent fructosyl-enzyme intermediate, which is subsequently hydrolyzed.[1] Mutation of Asp-23 to asparagine results in an inactive enzyme, confirming its critical role in catalysis.[10][11]
Visualization of Workflows and Cellular Function
Experimental Protocols
The determination of a macromolecular structure like that of invertase is a multi-step process requiring high-purity protein and rigorous biophysical techniques.
High-purity, homogenous protein is a prerequisite for structural studies.[12][13] The invertase used for crystallization was recombinantly produced in E. coli to yield a non-glycosylated, soluble protein suitable for structural analysis.[1] A general purification protocol involves the following stages:
-
Cell Lysis: Yeast cells can be disrupted via autolysis using sodium bicarbonate or through mechanical means like sonication or homogenization to release the enzyme.[14][15][16] For recombinant expression, bacterial cells are typically lysed using high pressure or sonication.
-
Clarification: The crude lysate is centrifuged at high speed to pellet cell debris, and the supernatant containing the soluble protein is collected.[14][16]
-
Precipitation (Optional): A fractional precipitation step, often using ammonium sulfate or cold ethanol, can be used to concentrate the target protein and remove some contaminants.[14][17]
-
Chromatography: This is the primary purification step.
-
Ion-Exchange Chromatography: The clarified supernatant is passed through a column (e.g., DEAE-Sephadex) that separates proteins based on charge.[15][17]
-
Gel Filtration (Size-Exclusion) Chromatography: This step separates proteins based on size and can be used to isolate the desired oligomeric form of invertase.[17][18] It also serves as a final "polishing" step.
-
-
Purity Analysis: Throughout the process, protein purity is assessed using SDS-PAGE, and enzyme activity is monitored with a functional assay, such as the 3,5-dinitrosalicylic acid (DNS) method to quantify reducing sugars.[15][16]
X-ray crystallography is the technique used to determine the atomic and molecular structure of a crystal, in which a crystalline sample causes a beam of incident X-rays to diffract into many specific directions.[13]
-
Crystallization: The purified, concentrated protein is screened against a wide array of conditions (precipitants, buffers, salts, additives) to find the precise conditions that induce the formation of highly ordered, single crystals.[13] This is often done using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: A suitable crystal is cryo-cooled to minimize radiation damage and placed in a high-intensity X-ray beam, typically at a synchrotron source.[19] As the crystal is rotated, a detector records the diffraction patterns, which appear as a series of spots.[13][19]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. The data are indexed, integrated, and scaled to create a final dataset of unique reflections and their intensities.[19]
-
Phasing and Structure Solution: The "phase problem" is solved to reconstruct the electron density. For invertase, molecular replacement was used, where the known structure of a homologous protein (an inulinase from Schwanniomyces occidentalis) served as a search model to calculate initial phases.[1][20]
-
Model Building and Refinement: An initial atomic model of the protein is built into the calculated electron density map.[21] This model is then iteratively improved through a process of computational refinement, where the model is adjusted to better fit the experimental data. The quality of the final model is assessed using metrics like the R-work and R-free values.[5][19]
Cryo-EM is a powerful alternative for determining the structure of large, complex, or flexible macromolecules that may be difficult to crystallize.[12][22]
-
Sample and Grid Preparation: A small volume of the purified protein solution is applied to a specialized grid, which is then rapidly plunged into liquid ethane.[12] This process, known as vitrification, traps the protein molecules in a thin layer of amorphous (glass-like) ice, preserving their native structure.
-
Data Collection: The vitrified grid is imaged in a cryo-transmission electron microscope (cryo-TEM) at extremely low temperatures.[22] Thousands of low-dose images are automatically collected, each containing projections of individual protein particles in various random orientations.[22][23]
-
Image Processing: This computationally intensive stage is the core of the method.
-
Particle Picking: Individual particle projections are identified and boxed out from the micrographs.[23]
-
2D Classification: Similar particle views are grouped and averaged to improve the signal-to-noise ratio, yielding clear 2D class averages that represent different views of the molecule.[22][23]
-
3D Reconstruction and Refinement: The 2D class averages are used to generate an initial low-resolution 3D model. This model is then refined by iteratively comparing it back to the individual particle images, ultimately yielding a high-resolution 3D density map of the protein.[23]
-
-
Model Building: An atomic model of the protein is built into the final 3D density map, similar to the final step in crystallography.
References
- 1. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D structure of Saccharomyces invertase: a key enzime in sugar metabolism [iqf.csic.es]
- 3. Stability, quaternary structure, and folding of internal, external, and core-glycosylated invertase from yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glycosylation on the mechanism of renaturation of invertase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIH 3D - Structure of Saccharomyces cerevisiae invertase [3d.nih.gov]
- 9. Invertase - Wikipedia [en.wikipedia.org]
- 10. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. scribd.com [scribd.com]
- 15. scielo.br [scielo.br]
- 16. Green Purification of Invertase from Ultrasonicated Sifted Baker’s Yeast by Membrane Filtration: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. MyScope [myscope.training]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of Invertase in Yeast Sucrose Metabolism: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose, a readily available disaccharide, serves as a primary carbon source for the budding yeast Saccharomyces cerevisiae, a cornerstone organism in biotechnology and industrial fermentation. The efficient utilization of sucrose is paramount for processes ranging from biofuel production to baking and beverage fermentation. Central to this metabolic capability is the enzyme invertase (β-fructofuranosidase), encoded by the SUC2 gene. This technical guide provides an in-depth exploration of the multifaceted role of invertase in yeast sucrose metabolism, detailing its biochemical characteristics, the intricate regulatory networks governing its expression, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in yeast metabolic engineering, drug discovery targeting microbial pathways, and related fields.
Introduction to Invertase and Sucrose Metabolism in Yeast
Saccharomyces cerevisiae employs a sophisticated and highly regulated system for the catabolism of sucrose. The primary and most well-understood pathway involves the extracellular hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose, a reaction catalyzed by secreted invertase.[1][2] These simpler sugars are then readily transported into the cell via hexose transporters and funneled into the central glycolytic pathway.[3][4]
Yeast possesses two isoforms of invertase, both encoded by the SUC2 gene: a glycosylated, secreted form found in the periplasmic space, and a non-glycosylated intracellular form that resides in the cytoplasm.[5] The secreted form is the predominant enzyme responsible for the breakdown of environmental sucrose. While extracellular hydrolysis is the main route, yeast can also directly transport sucrose into the cell, particularly through the Agt1 permease, followed by intracellular hydrolysis.[6][7]
The expression of invertase is tightly controlled, primarily through a mechanism of glucose repression, ensuring that the energetically expensive synthesis of this enzyme only occurs when its substrate (sucrose) is present and the preferred carbon source (glucose) is scarce. This regulation is critical for the metabolic efficiency of the organism.
Biochemical and Kinetic Properties of Yeast Invertase
Invertase has been the subject of extensive biochemical characterization. Its efficiency and stability are dictated by several physicochemical parameters. The enzyme is a glycoprotein, and the extracellular form exists as a dimer that can associate into an octameric structure.[8][9]
Table 1: Summary of Quantitative Data for Saccharomyces cerevisiae Invertase
| Parameter | Value | References |
| Enzyme Commission (EC) Number | 3.2.1.26 | [8] |
| Optimum pH | 4.5 - 5.5 | [8][10] |
| Optimum Temperature | 45°C - 60°C | [8][10] |
| Michaelis-Menten Constant (Km) for Sucrose | 24 mM - 30 mM | [10][11] |
| Maximum Velocity (Vmax) | ~1 mM/min (commercial preparations) | [10] |
| Molecular Weight (Intracellular) | ~135 kDa | [10][11] |
| Molecular Weight (Extracellular) | ~270 kDa | [10][11] |
| Inhibitors | Heavy metal ions (e.g., Ag+, Cu2+), Urea | [11] |
Genetic Regulation of Invertase Synthesis
The synthesis of secreted invertase is primarily regulated at the transcriptional level of the SUC2 gene. This regulation is a classic example of catabolite repression, also known as glucose repression.
Glucose Repression and Derepression
When glucose concentrations are high, the expression of the SUC2 gene is actively repressed. This repression is mediated by the Mig1 transcriptional repressor protein, which binds to the upstream regulatory region of the SUC2 gene. The activity of Mig1 is dependent on the Cyc8 and Tup1 proteins.[12]
Conversely, under low glucose conditions, the repression is lifted. This process of derepression requires the activity of the SNF1 protein kinase complex. The SNF1 complex is thought to phosphorylate Mig1, leading to its dissociation from the SUC2 promoter and thereby allowing for gene transcription. A number of other genes, including SNF2, SNF3, SNF4, SNF5, and SNF6, are also involved in the proper derepression of SUC2.[13][14][15]
The following diagram illustrates the core signaling pathway for glucose repression of the SUC2 gene.
Sucrose Metabolism Pathway in Yeast
The overall pathway for sucrose metabolism in Saccharomyces cerevisiae begins in the extracellular environment and culminates in the production of ATP and biomass through glycolysis and subsequent respiratory or fermentative pathways.
The diagram below outlines the primary steps in sucrose utilization.
Experimental Protocols
The quantification of invertase activity is a fundamental assay in the study of yeast metabolism and gene regulation. The most common methods rely on the measurement of the reducing sugars (glucose and fructose) produced from the hydrolysis of the non-reducing sugar, sucrose.
Invertase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This protocol is adapted from established methods for measuring secreted invertase activity.[16][17]
Objective: To quantify the amount of reducing sugars produced by invertase activity from whole yeast cells.
Materials:
-
Yeast culture grown under desired conditions (e.g., repressing with 2% glucose vs. derepressing with 2% sucrose or low glucose).
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.5-5.0).
-
Sucrose solution (e.g., 0.3 M in sodium acetate buffer).
-
3,5-Dinitrosalicylic acid (DNS) reagent.
-
Glucose standard solutions (for calibration curve).
-
Spectrophotometer.
-
Water bath.
-
Centrifuge.
Procedure:
-
Cell Preparation:
-
Harvest a defined number of yeast cells from the culture by centrifugation (e.g., 1x10^6 cells).
-
Wash the cell pellet with sterile water or buffer to remove extracellular sugars.
-
Resuspend the cells in a known volume of sodium acetate buffer.
-
-
Enzymatic Reaction:
-
Pre-warm the cell suspension and the sucrose solution to the desired reaction temperature (e.g., 37°C or 50°C).[17]
-
Initiate the reaction by adding the sucrose solution to the cell suspension.
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the reaction by adding DNS reagent and immediately placing the tubes in a boiling water bath.
-
-
Quantification of Reducing Sugars:
-
Boil the samples for 5-10 minutes. The DNS reagent reacts with reducing sugars at high temperatures to produce a colored product.[17][18]
-
Cool the samples to room temperature.
-
Measure the absorbance of the samples at 540 nm using a spectrophotometer.[17][18]
-
Prepare a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced in the enzymatic reaction.
-
-
Calculation of Invertase Activity:
-
Calculate the concentration of glucose produced using the standard curve.
-
Express invertase activity in units, where one unit (U) is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified assay conditions.[16]
-
Normalize the activity to the number of cells or total protein concentration.
-
The following diagram outlines the workflow for the invertase activity assay.
Conclusion
Invertase is a critical enzyme in the metabolic repertoire of Saccharomyces cerevisiae, enabling the efficient utilization of sucrose. Its activity is governed by a well-defined and sensitive regulatory network centered on glucose availability. A thorough understanding of invertase biochemistry, kinetics, and genetic regulation is essential for the rational design of yeast strains with enhanced fermentation capabilities and for the development of novel antifungal strategies. The experimental protocols detailed herein provide a foundation for the continued investigation of this pivotal enzyme and its role in yeast physiology and biotechnology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sucrose Utilization in Budding Yeast as a Model for the Origin of Undifferentiated Multicellularity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Invertase - Creative Enzymes [creative-enzymes.com]
- 6. Switching the mode of sucrose utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose fermentation by Saccharomyces cerevisiae lacking hexose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Invertase - Wikipedia [en.wikipedia.org]
- 9. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 12. Glucose repression in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genes affecting the regulation of SUC2 gene expression by glucose repression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Upstream region of the SUC2 gene confers regulated expression to a heterologous gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental design of medium optimization for invertase production by Pichia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the carbon source on the physiology and invertase activity of the yeast Saccharomyces cerevisiae FT858 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biochemjournal.com [biochemjournal.com]
An In-depth Technical Guide to the Core Characteristics of Glycoside Hydrolase Family 32 Invertases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside hydrolase family 32 (GH32) encompasses a diverse group of enzymes primarily involved in the metabolism of fructose-containing carbohydrates.[1] A prominent and historically significant member of this family is invertase (EC 3.2.1.26), also known as β-fructofuranosidase.[2][3] These enzymes catalyze the irreversible hydrolysis of the α1-β2 glycosidic bond in sucrose, yielding an equimolar mixture of glucose and fructose, a product referred to as "invert sugar".[3]
The GH32 family is part of the larger GH-J clan, which also includes the GH68 family.[4] Enzymes in this clan are characterized by a common structural fold and catalytic mechanism.[4][5] Beyond simple sucrose hydrolysis, GH32 enzymes exhibit a range of activities, including the breakdown of fructans like inulin and levan, and some members possess transfructosylating activity, enabling them to synthesize fructooligosaccharides.[2][4]
The physiological roles of GH32 invertases are vast and organism-dependent. In plants, they are crucial for carbohydrate partitioning, sink-source relationships, and responses to environmental stress.[6] In microorganisms like fungi and bacteria, these enzymes are vital for acquiring carbon from plant-derived sucrose, making them a key factor in pathogenic interactions.[7] This central role in microbial metabolism positions GH32 invertases as potential targets for the development of novel antifungal agents. This guide provides a detailed overview of the structural, mechanistic, and biochemical characteristics of GH32 invertases, along with relevant experimental protocols.
Structural Characteristics
The three-dimensional structure of GH32 enzymes is highly conserved and provides a clear basis for their catalytic function. X-ray crystallography studies of several GH32 invertases have revealed a modular architecture consisting of two primary domains.[5][8]
-
The Catalytic Domain: The core of the enzyme is a five-bladed β-propeller domain.[5][9] Each "blade" is composed of four antiparallel β-strands arranged in a "W" topology.[5] This arrangement creates a central, funnel-shaped cavity where the active site is located.[5]
-
The β-Sandwich Domain: Appended to the catalytic domain is a C-terminal β-sandwich module, which consists of two β-sheets.[2][8] While the catalytic domain is structurally homologous to that of GH68 enzymes, the presence of this additional β-sandwich domain is a distinguishing feature of the GH32 family.[5] This non-catalytic domain can play a role in modulating substrate specificity and influencing the enzyme's quaternary structure.[5]
The active site is situated within the negatively charged central pocket of the β-propeller. Key catalytic and substrate-binding residues line this cavity, precisely orienting the sucrose molecule for catalysis.
Catalytic Mechanism
GH32 invertases operate via a retaining double-displacement mechanism , which proceeds in two main steps and results in the net retention of the anomeric configuration of the product.[2][5][10]
The catalytic machinery relies on a highly conserved triad of acidic residues within the active site.[9][10]
-
Catalytic Nucleophile: An Aspartate (Asp) residue near the N-terminus initiates the reaction.[2][5]
-
General Acid/Base Catalyst: A Glutamate (Glu) residue acts as the proton donor and acceptor.[2][5]
-
Transition State Stabilizer: A second Aspartate residue, typically part of a conserved RDP motif, stabilizes the transition state.[9]
The two-step mechanism is as follows:
-
Glycosylation: The nucleophilic Asp attacks the anomeric carbon of the fructose moiety of sucrose. Simultaneously, the general acid/base Glu protonates the oxygen of the glycosidic bond, leading to the departure of the glucose molecule. This forms a covalent fructosyl-enzyme intermediate.
-
Deglycosylation: A water molecule enters the active site. The general acid/base Glu, now acting as a base, deprotonates the water molecule, which then acts as a nucleophile, attacking the anomeric carbon of the fructosyl-enzyme intermediate. This cleaves the covalent bond, releasing fructose and regenerating the free enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycoside Hydrolase Family 32 - CAZypedia [cazypedia.org]
- 3. ukm.my [ukm.my]
- 4. academic.oup.com [academic.oup.com]
- 5. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Biochemical Exploration of Invertin: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the discovery and historical biochemical studies of invertin, more commonly known today as invertase or β-fructofuranosidase. We delve into the seminal experiments that led to its identification, the foundational work on its kinetic properties, and the evolution of purification and assay methodologies. This document serves as a comprehensive resource, presenting quantitative data in structured tables, detailing historical experimental protocols, and visualizing key concepts and workflows through diagrams.
Introduction: The Dawn of Enzymology and the Discovery of this compound
The story of this compound is intrinsically linked to the birth of enzymology. In 1860, the French chemist Marcellin Berthelot reported the isolation of a soluble "ferment" from yeast that could hydrolyze sucrose into its constituent monosaccharides, glucose and fructose.[1][2][3] This process was termed "inversion" because it altered the rotation of plane-polarized light from dextrorotatory (sucrose) to levorotatory (the resulting glucose and fructose mixture).[3] The substance responsible was named "this compound."[3] This discovery was a pivotal moment, providing concrete evidence for the existence of soluble biological catalysts, which would later be termed enzymes.
Earlier, in 1842, Mitscherlich had observed this inversion phenomenon in yeast, but it was Berthelot who successfully isolated the active principle.[1] These early studies laid the groundwork for one of the most significant contributions to biochemistry: the development of the theory of enzyme kinetics by Leonor Michaelis and Maud Menten in 1913, for which invertase was the model enzyme.[4][5]
Yeast, particularly Saccharomyces cerevisiae, remains the primary source of commercial invertase.[1][6] It is now understood that yeast produces two forms of the enzyme: a heavily glycosylated, secreted form found in the periplasmic space, and a non-glycosylated intracellular form.[1]
Historical Experimental Protocols
Berthelot's Isolation of this compound (1860)
Marcellin Berthelot's initial isolation of this compound was a landmark achievement in biochemistry. While his original publication lacks the detailed, step-by-step format of modern methods sections, the core procedure can be reconstructed as follows.
Objective: To isolate the soluble "ferment" from baker's yeast responsible for the hydrolysis of sucrose.
Methodology:
-
Yeast Preparation: A mass of baker's yeast (Saccharomyces cerevisiae) was combined with moistened sand.[3][6] The abrasive nature of the sand served to mechanically disrupt the yeast cell walls during grinding.
-
Cell Lysis: The yeast and sand mixture was ground, likely with a mortar and pestle, to create a paste. This process released the intracellular contents of the yeast.
-
Extraction: The resulting paste was extracted with water to solubilize the this compound and other cellular components.
-
Precipitation: The aqueous extract was then treated with ethanol.[3][6] This step induced the precipitation of proteins, including this compound, as they are generally less soluble in alcohol-water mixtures than in pure water.
-
Recovery: The precipitate containing the active this compound was collected.
This crude preparation, while far from pure, was active and demonstrated that the catalytic activity was associated with a specific, isolatable substance.
Michaelis and Menten's Kinetic Studies (1913)
The work of Michaelis and Menten with invertase is a cornerstone of enzyme kinetics. They meticulously measured the initial reaction rates at varying substrate concentrations, providing the data to formulate their famous equation.
Objective: To determine the relationship between the initial velocity of the invertase-catalyzed reaction and the concentration of the substrate, sucrose.
Methodology:
-
Enzyme and Substrate Preparation:
-
An invertase solution was prepared from yeast.
-
A series of sucrose solutions of known concentrations were prepared.
-
The reactions were carried out in a sodium acetate buffer to maintain a constant pH of 4.7, which they determined to be optimal for invertase activity.
-
-
Reaction and Measurement:
-
The enzyme and substrate solutions were temperature-stabilized.
-
The reaction was initiated by adding a small volume of the invertase solution to the sucrose solution.
-
The progress of the reaction (the hydrolysis of sucrose) was monitored over time by measuring the change in optical rotation using a polarimeter. This was possible because sucrose is dextrorotatory, while the product mixture of glucose and fructose is levorotatory.
-
-
Data Analysis:
-
The initial reaction velocity (v₀) was determined from the initial slope of the plot of optical rotation versus time for each sucrose concentration.
-
These initial velocities were then plotted against the corresponding initial sucrose concentrations, [S].
-
This systematic approach allowed them to observe that the reaction rate is proportional to the substrate concentration at low [S], but becomes independent of [S] at high concentrations, a phenomenon they explained by the formation of an enzyme-substrate complex.
Historical Assay for Invertase Activity: The Fehling's Test
Before the widespread use of spectrophotometers, the activity of invertase was often quantified by measuring the amount of reducing sugars (glucose and fructose) produced, using methods like the Fehling's test.
Objective: To quantify the amount of reducing sugars produced by the action of invertase on sucrose.
Principle: In an alkaline solution, the aldehyde group of glucose and the α-hydroxy-ketone group of fructose reduce cupric ions (Cu²⁺) in the Fehling's solution to cuprous ions (Cu⁺), which precipitate as red cuprous oxide (Cu₂O). The amount of precipitate is proportional to the amount of reducing sugar present.
Reagents:
-
Fehling's Solution A: An aqueous solution of copper(II) sulfate.
-
Fehling's Solution B: An aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.
-
The two solutions are mixed in equal volumes immediately before use to form the final deep blue Fehling's solution.
Procedure:
-
Enzymatic Reaction: An invertase preparation is incubated with a sucrose solution for a defined period under controlled temperature and pH.
-
Sample Preparation: An aliquot of the reaction mixture is taken.
-
Fehling's Reaction:
-
A known volume of the mixed Fehling's solution is placed in a test tube.
-
The sample from the enzymatic reaction is added to the Fehling's solution.
-
The mixture is heated in a water bath for a set time (e.g., 2 minutes).
-
-
Observation: The formation of a brick-red precipitate indicates the presence of reducing sugars. For quantitative analysis, the amount of precipitate could be determined gravimetrically, or more commonly, the reaction was performed as a titration.
Quantitative Data from Historical Studies
Early Invertase Purification from Yeast
The following table is a representative summary of the purification of internal invertase from Saccharomyces cerevisiae, illustrating the increase in specific activity and the associated yield at each step. The data is based on methodologies developed after the initial discovery, incorporating techniques like chromatography.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (-fold) |
| Crude Extract | 10,000 | 200,000 | 20 | 100 | 1 |
| Ammonium Sulfate Precipitation | 3,000 | 180,000 | 60 | 90 | 3 |
| Anion-Exchange Chromatography | 200 | 140,000 | 700 | 70 | 35 |
| Gel Filtration Chromatography | 50 | 100,000 | 2,000 | 50 | 100 |
Note: The values in this table are illustrative and compiled from various sources describing yeast invertase purification to demonstrate the principles of a typical purification scheme.
Kinetic Parameters of Yeast Invertase
The foundational work of Michaelis and Menten, and subsequent studies, have established the kinetic parameters for yeast invertase.
| Parameter | Value | Conditions |
| Michaelis Constant (Km) | 20-30 mM | pH 4.5, 25°C |
| Optimal pH | 4.5 - 5.5 | 25°C |
| Optimal Temperature | ~55-60°C | pH 4.5 |
The Km value for sucrose indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Visualizing Historical Biochemical Concepts
The Michaelis-Menten Kinetic Scheme
The logical relationship at the heart of Michaelis and Menten's work is the formation of a reversible enzyme-substrate complex (ES) that then irreversibly breaks down to form product (P) and regenerate the free enzyme (E).
Caption: The Michaelis-Menten model of enzyme kinetics.
Experimental Workflow for Invertase Activity Assay (DNSA Method)
The dinitrosalicylic acid (DNSA) method is a common and more modern colorimetric assay for quantifying reducing sugars, which replaced the less sensitive Fehling's test.
Caption: Workflow for the DNSA assay of invertase activity.
Logical Flow of Historical Invertase Purification
This diagram illustrates the general steps and rationale behind the early purification of this compound from yeast, moving from a complex mixture to a more enriched enzyme preparation.
Caption: Logical workflow of early this compound purification from yeast.
Conclusion
The discovery and subsequent study of this compound were foundational to the field of biochemistry. From Berthelot's initial isolation to the meticulous kinetic analyses of Michaelis and Menten, this single enzyme has served as a model for understanding the fundamental principles of catalysis, protein purification, and reaction kinetics. The historical methods, while less sophisticated than modern techniques, demonstrate a remarkable ingenuity and laid the essential groundwork for the advanced enzymatic research conducted today. This guide provides a technical overview of these seminal studies, offering both the qualitative logic and quantitative data that continue to inform our understanding of enzyme function.
References
The Pivotal Role of the Non-Catalytic Domain in Invertase Oligomerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Invertase, a key enzyme in carbohydrate metabolism, has long been a subject of intense scientific scrutiny. While its catalytic activity is well-understood, the critical functions of its non-catalytic domains are increasingly being recognized as central to its regulation and substrate specificity. This technical guide provides a comprehensive exploration of the non-catalytic domain's function in the oligomerization of invertase, with a particular focus on the well-characterized octameric invertase from Saccharomyces cerevisiae. We delve into the structural basis of oligomerization, present detailed experimental protocols for its investigation, and summarize key quantitative data. This document serves as a vital resource for researchers seeking to understand the intricate relationship between invertase structure and function, and for professionals in drug development targeting enzymatic pathways.
Introduction
Invertase (β-fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and fructose, a fundamental process in the metabolism of many organisms. The enzyme from Saccharomyces cerevisiae (SInv) is a classical model for biochemical studies and exists in both intracellular (non-glycosylated) and secreted (heavily glycosylated) forms.[1] The secreted form of SInv assembles into a complex octameric structure, a state that is crucial for its function and stability.[1] This oligomerization is not a random aggregation but a highly specific process mediated by a dedicated non-catalytic domain.[2][3] Understanding the mechanisms governing this assembly is paramount for elucidating the enzyme's role in cellular processes and for its potential manipulation in biotechnological and therapeutic applications.
The Structural Basis of Invertase Oligomerization
The monomer of Saccharomyces cerevisiae invertase is a bimodular protein, consisting of an N-terminal catalytic domain with a β-propeller fold and a C-terminal non-catalytic domain arranged in a β-sandwich structure.[2][4] It is this C-terminal domain that orchestrates the intricate assembly of the functional octamer.
The octameric quaternary structure of SInv is best described as a tetramer of dimers.[2][4] The formation of this complex occurs in a hierarchical manner:
-
Dimer Formation: Monomers associate to form two distinct types of dimers, often referred to as "closed" and "open" assemblies.[4]
-
Tetramer Formation: These dimers then associate to form tetramers.
-
Octamer Assembly: Finally, two tetramers come together to form the complete octamer.
A key structural feature driving the oligomerization is a β-sheet extension within the non-catalytic β-sandwich domain, which appears to be a unique characteristic of SInv.[2][3] Furthermore, a short amino acid sequence at the N-terminus of the β-sandwich domain is critical for the interaction between dimers.[3] This hierarchical assembly, mediated by the non-catalytic domain, creates steric constraints around the active site, thereby influencing the enzyme's substrate specificity by limiting access for larger oligosaccharides.[2][3]
Glycosylation also plays a significant role in the stability of the oligomeric structure. The secreted form of invertase is heavily glycosylated, and studies have shown that underglycosylated mutants form less stable oligomers.[5][6] This suggests that the carbohydrate moieties contribute to the overall stability and integrity of the octameric complex.
Quantitative Analysis of Invertase Oligomerization
The oligomeric state of invertase can be quantitatively assessed using a variety of biophysical techniques. The following tables summarize the known quantitative data for Saccharomyces cerevisiae invertase.
| Oligomeric State | Molecular Weight (kDa) | Experimental Method(s) | Reference(s) |
| Monomer | ~60 (protein only) | SDS-PAGE | [7] |
| Dimer | ~120 | Dissociation studies | [2] |
| Tetramer | ~240 | Dissociation studies | [2] |
| Hexamer | ~360 | Dissociation studies | [2] |
| Octamer | ~430-800 | Size-Exclusion Chromatography, Analytical Ultracentrifugation | [1][8] |
Table 1: Molecular Weight of Saccharomyces cerevisiae Invertase Oligomers. The molecular weight of the glycosylated octamer can vary significantly depending on the extent of glycosylation.
| Condition | Effect on Oligomerization | Reference(s) |
| Heating (47°C) | Promotes dissociation of the octamer into smaller oligomers (hexamers, tetramers, dimers). | [1][4] |
| 2 M Urea | Induces dissociation of the octamer. | [1][4] |
| Underglycosylation (e.g., mnn1 mnn9 dpg1 mutant) | Results in the formation of less stable oligomers compared to wild-type. | [5][6] |
| pH 5.0 | Optimal pH for the predominant octameric form. | [8] |
Table 2: Factors Influencing the Stability of Saccharomyces cerevisiae Invertase Oligomers.
Experimental Protocols for Studying Invertase Oligomerization
A multi-faceted approach employing various biochemical and biophysical techniques is necessary to fully characterize the oligomeric state of invertase. Below are detailed methodologies for key experiments.
Size-Exclusion Chromatography (SEC)
SEC separates proteins based on their hydrodynamic radius, providing a direct estimation of their molecular weight and oligomeric state in solution.
Protocol:
-
Column: Superdex 200 10/300 GL (or equivalent) equilibrated with 0.05 M phosphate buffer (pH 7.0) containing 150 mM NaCl.[1]
-
Sample Preparation: Purified invertase is concentrated to 2 mg/mL in the equilibration buffer.[1]
-
Elution: The sample is injected onto the column and eluted at a flow rate of 0.5 mL/min.[1]
-
Detection: Protein elution is monitored by absorbance at 280 nm.
-
Analysis: The elution volume of the invertase peak is compared to a standard curve of proteins with known molecular weights to determine its apparent molecular weight. The octameric form of SInv typically elutes at a volume corresponding to approximately 430 kDa.[1]
Non-Denaturing Polyacrylamide Gel Electrophoresis (Native PAGE)
Native PAGE separates proteins based on their size, shape, and charge, allowing for the visualization of different oligomeric species. Blue Native PAGE (BN-PAGE) is a variation that uses Coomassie dye to impart a negative charge to protein complexes for improved resolution.
Protocol:
-
Gel Preparation: A 6% polyacrylamide gel is prepared without SDS.[1] For BN-PAGE, a gradient gel (e.g., 4-16%) is often used.[9]
-
Sample Preparation: Purified invertase is mixed with a non-denaturing loading buffer. For BN-PAGE, the sample is mixed with a buffer containing Coomassie G-250.[9]
-
Electrophoresis: The gel is run at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.
-
Staining:
-
Protein Staining: The gel is stained with Coomassie Brilliant Blue to visualize all protein bands.[1]
-
Activity Staining (Zymogram): The gel is incubated in a solution of sucrose. The location of active invertase is then visualized by staining with 1% (w/v) 2,3,5-triphenyltetrazolium chloride in 0.25 M NaOH, which forms a red precipitate in the presence of reducing sugars (glucose and fructose).[1][4]
-
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for determining the molecular weight, shape, and association state of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments can provide valuable insights into invertase oligomerization.
Sedimentation Velocity Protocol:
-
Sample Preparation: Prepare a series of invertase concentrations (e.g., 0.25, 0.5, and 1.0 mg/mL) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0, 150 mM NaCl). A corresponding buffer reference is also required.[10]
-
Cell Assembly: Load the samples and reference buffer into the appropriate sectors of the AUC cells.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 50,000 rpm) and a constant temperature (e.g., 20°C).[11]
-
Data Acquisition: Monitor the movement of the sedimentation boundary over time using absorbance (e.g., 280 nm) or interference optics.
-
Data Analysis: The sedimentation coefficient (s) is determined by analyzing the rate of boundary movement. This value can be used to calculate the molecular weight and infer the oligomeric state. Software such as SEDFIT can be used for detailed analysis of the sedimentation coefficient distribution.[12]
Sedimentation Equilibrium Protocol:
-
Sample Preparation: Similar to sedimentation velocity, prepare a concentration series of the invertase sample.
-
Centrifugation: Centrifuge the samples at a lower speed for a longer duration until sedimentation and diffusion reach equilibrium, resulting in a stable concentration gradient.
-
Data Acquisition: Measure the concentration distribution at equilibrium.
-
Data Analysis: The data is fitted to thermodynamic models to directly determine the molecular weight and association constants (Kd) for the different oligomeric species.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: Hierarchical assembly of invertase oligomers.
Caption: Workflow for analyzing invertase oligomerization.
References
- 1. Resolving Affinity Purified Protein Complexes by Blue Native PAGE and Protein Correlation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure of Saccharomyces invertase: role of a non-catalytic domain in oligomerization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of the invertase from Schizosaccharomyces pombe. A comparative analysis with the invertase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the oligomeric structure of yeast external invertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 10. local.biochemistry.utoronto.ca [local.biochemistry.utoronto.ca]
- 11. svprotocols [sedfitsedphat.github.io]
- 12. Modern analytical ultracentrifugation in protein science: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Invertin's Substrate Specificity and the Role of Steric Hindrance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Invertase, or β-fructofuranosidase (EC 3.2.1.26), is a ubiquitous enzyme critical to carbohydrate metabolism across a vast range of organisms, from microorganisms to plants and animals.[1] Its primary function is the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1] This guide provides an in-depth technical examination of invertase's substrate specificity, with a particular focus on the influence of steric hindrance on its catalytic activity. We will explore the enzyme's kinetic properties with various substrates, detail experimental protocols for its characterization, and visualize key concepts to facilitate a comprehensive understanding for researchers in enzymology and drug development.
Introduction to Invertin (Invertase)
Invertase belongs to the glycoside hydrolase family 32 (GH32) and catalyzes the cleavage of the O-C(fructose) bond in sucrose and other β-fructofuranosides.[1][2] The resulting equimolar mixture of glucose and fructose is often referred to as "invert sugar" due to the inversion of the optical rotation of plane-polarized light from dextrorotatory (+66.5°) for sucrose to levorotatory (-20°) for the product mixture. Invertase exists in various isoforms, which can differ in their subcellular location, glycosylation patterns, and kinetic properties.[3] Glycosylation, for instance, has been shown to enhance the stability of the enzyme against thermal denaturation and aggregation.[3][4][5]
Substrate Specificity of this compound
Invertase exhibits a high degree of specificity for its primary substrate, sucrose. However, it can also hydrolyze other oligosaccharides containing a terminal, non-reducing β-fructofuranoside residue. The efficiency of hydrolysis is significantly influenced by the size and structure of the substrate molecule.
Quantitative Analysis of Substrate Hydrolysis
The catalytic efficiency of invertase with different substrates can be quantified by determining its kinetic parameters: the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of reaction when the enzyme is saturated with the substrate, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Specific Activity (U/mg) | Reference |
| Saccharomyces cerevisiae (Commercial Yeast) | Sucrose | 24 | 1 (mM/min) | - | - | |
| Saccharomyces cerevisiae MTCC 170 | Sucrose | 0.6894 (mg/ml) | 0.3201 | - | - | [6] |
| Microbacterium trichothecenolyticum (InvDz13) | Sucrose | - | - | - | 225 | [7][8] |
| Microbacterium trichothecenolyticum (InvDz13) | Raffinose | - | - | - | 229 | [7][8] |
| Microbacterium trichothecenolyticum (InvDz13) | Stachyose | - | - | - | 24 | [7][8] |
Note: Direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and reporting units across different studies.
The Influence of Steric Hindrance
The three-dimensional structure of invertase plays a crucial role in determining its substrate specificity, primarily through the phenomenon of steric hindrance. The crystal structure of Saccharomyces invertase reveals an unusual octameric quaternary structure formed by the association of dimers.[2] This dimerization creates steric constraints that limit the access of larger oligosaccharides to the active site.[2]
The active site of invertase is located in a central, negatively charged cavity within a five-bladed β-propeller catalytic domain.[2] While sucrose, a disaccharide, can readily access this active site, larger oligosaccharides face increasing difficulty. For instance, the trisaccharide raffinose and the tetrasaccharide nystose are hydrolyzed at progressively lower rates compared to sucrose.[2] This is because the additional monosaccharide units create a bulkier structure that is physically impeded from optimally binding within the confines of the active site.
This steric limitation is a key determinant of invertase's primary role as a sucrase rather than an inulinase, which hydrolyzes longer-chain fructans.[2] The architecture of the active site, shaped by the assembly of enzyme monomers, effectively acts as a molecular sieve, favoring smaller substrates.[2]
Experimental Protocols
Determination of Invertase Activity using the 3,5-Dinitrosalicylic Acid (DNS) Method
This colorimetric assay measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Materials:
-
Invertase solution
-
Sucrose solution (substrate)
-
0.05 M Sodium Acetate buffer, pH 4.7
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Distilled water
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a series of test tubes, pipette 1.4 ml of distilled water, 0.5 ml of acetate buffer, and 0.1 ml of diluted enzyme solution. Prepare a blank by substituting the enzyme solution with distilled water.
-
Incubation: Equilibrate the tubes in a water bath at 30°C for 5 minutes.
-
Initiation of Reaction: Add 1.0 ml of a 0.3 M sucrose solution to each tube (except the blank) to start the reaction. For the blank, add 2 ml of DNS reagent before the sucrose solution.
-
Termination of Reaction: After a precise incubation time (e.g., 10 minutes), stop the reaction by adding 2.0 ml of DNS solution to each tube.
-
Color Development: Cover the tubes and place them in a boiling water bath for exactly 10 minutes.
-
Absorbance Measurement: Cool the tubes rapidly in an ice water bath and add 15 ml of distilled water to each. Mix thoroughly and measure the absorbance at 540 nm using a spectrophotometer, with the blank used to zero the instrument.
-
Quantification: Determine the amount of reducing sugar produced by comparing the absorbance values to a standard curve prepared with known concentrations of an invert sugar standard (a 1:1 mixture of glucose and fructose).[9]
One unit of invertase activity is defined as the amount of enzyme that produces one micromole of reducing sugar per minute under the specified assay conditions.[9]
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
Procedure:
-
Varying Substrate Concentrations: Prepare a series of sucrose solutions with concentrations ranging from well below to well above the expected Kₘ.
-
Initial Velocity Measurement: For each substrate concentration, measure the initial rate of the reaction using the DNS assay described above, ensuring the measurements are taken within the linear phase of product formation.
-
Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
Lineweaver-Burk Plot: For a linear representation, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v against 1/[S]. The y-intercept of this plot is 1/Vₘₐₓ, and the x-intercept is -1/Kₘ.[6]
Visualizations
Invertase Catalytic Mechanism
Caption: Simplified schematic of the invertase catalytic mechanism.
Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for determining invertase substrate specificity.
Steric Hindrance in Invertase-Substrate Interaction
Caption: Steric hindrance limits access of larger substrates.
Conclusion
The substrate specificity of invertase is a finely tuned characteristic governed by the intricate three-dimensional architecture of its active site. While highly efficient at hydrolyzing sucrose, the enzyme's activity towards larger oligosaccharides is progressively diminished due to steric hindrance imposed by its quaternary structure. A thorough understanding of these structure-function relationships, supported by robust kinetic analysis, is paramount for applications in various fields, including the food industry, biotechnology, and as a potential target in drug development. The experimental protocols and conceptual visualizations provided in this guide offer a framework for researchers to further explore the fascinating world of invertase enzymology.
References
- 1. Invertase - Wikipedia [en.wikipedia.org]
- 2. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability, quaternary structure, and folding of internal, external, and core-glycosylated invertase from yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]
- 9. fao.org [fao.org]
An In-depth Technical Guide to the Cytoplasmic and Secreted Forms of Yeast Invertase
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the two forms of invertase produced by Saccharomyces cerevisiae: the cytoplasmic (internal) and the secreted (external) forms. It details their genetic origin, biochemical differences, regulatory mechanisms, and the experimental protocols used for their study.
Genetic Basis and Transcription
In Saccharomyces cerevisiae, both the secreted and cytoplasmic forms of invertase are encoded by a single structural gene, SUC2.[1][2][3] The production of two distinct proteins from one gene is achieved through the generation of two differentially regulated messenger RNAs (mRNAs) with different 5' ends.[3][4][5]
-
Secreted Invertase mRNA (1.9 kb): This longer transcript is synthesized under conditions of low glucose (derepression).[4] It includes a 19-amino acid N-terminal signal sequence that directs the nascent polypeptide into the endoplasmic reticulum for entry into the secretory pathway.[2][4]
-
Cytoplasmic Invertase mRNA (1.8 kb): This shorter transcript is synthesized constitutively at low levels, independent of glucose concentration.[5] Its translation initiates at a downstream start codon, resulting in a protein that lacks the signal sequence and therefore remains in the cytoplasm.[2][4]
This dual-transcript system allows the cell to maintain a basic level of intracellular invertase while enabling a robust, regulated response to the availability of sucrose in the environment.[5]
Regulation of SUC2 Expression
The expression of the secreted form of invertase is tightly controlled by glucose levels in a process known as catabolite repression.
-
High Glucose (Repression): In the presence of high glucose concentrations, the transcriptional repressor Mig1p is active. It binds to the SUC2 promoter, recruiting the Tup1p-Ssn6p corepressor complex, which leads to chromatin remodeling and transcriptional silencing.[5]
-
Low Glucose (Derepression): When glucose is scarce, the SNF1 protein kinase complex is activated. SNF1 phosphorylates Mig1p, causing its export from the nucleus and relieving the repression of SUC2. This allows for the high-level transcription of the 1.9 kb mRNA required for secreted invertase synthesis.[5]
The regulation of cytoplasmic invertase is largely constitutive, with its mRNA being produced at a consistent low level regardless of glucose presence.
Biochemical and Physical Properties
The primary difference between the two invertase forms is the presence of N-linked glycosylation on the secreted enzyme, which profoundly affects its properties.[6][7] The cytoplasmic form is not glycosylated.[7][8]
| Property | Cytoplasmic Invertase | Secreted Invertase |
| Subcellular Localization | Cytoplasm[5] | Periplasmic Space |
| Polypeptide MW | ~60 kDa[2] | Precursor: ~62 kDa (with signal peptide)[2] |
| Mature Protein MW | ~135 kDa (as homodimer)[9] | ~270 kDa (as glycosylated homodimer)[9] |
| Glycosylation | None[6][7][8] | ~50% of total mass, high-mannose type[6][8] |
| Oligomeric State | Homodimer; can form higher-order oligomers (octamers) under certain conditions[7][10] | Primarily a stable dimer; associates into tetramers, hexamers, and octamers[7][10][11] |
| Regulation | Constitutive, low-level expression | Regulated by glucose repression[5] |
| Optimal pH | ~6.0[12] | ~4.5 - 5.5[9][11] |
| Optimal Temperature | ~55 °C[9][12] | ~55 - 60 °C[9][11] |
| KM for Sucrose | Not typically measured | ~24-67 mM[9][11] |
Glycosylation enhances the stability and solubility of the secreted invertase, particularly preventing irreversible aggregation during folding.[6] The extensive carbohydrate chains also facilitate the formation of stable higher-order oligomers.[10]
Secretion and Post-Translational Modification
The secreted form of invertase undergoes a series of modifications as it traverses the secretory pathway.
-
ER Translocation: The N-terminal signal sequence on the nascent polypeptide directs it to the endoplasmic reticulum (ER). The signal sequence is cleaved upon entry.[2]
-
Core Glycosylation: In the ER, core oligosaccharides are added to specific asparagine residues (N-linked glycosylation).[13][14]
-
Golgi Processing: The glycoprotein is transported from the ER to the Golgi apparatus. Here, the core glycans are further elongated and modified, resulting in the characteristic high-mannose structures.[13][14]
-
Periplasmic Secretion: Finally, vesicles containing the mature, glycosylated invertase bud off from the Golgi and fuse with the plasma membrane, releasing the enzyme into the periplasmic space where it is trapped by the cell wall.[7]
Experimental Protocols
Invertase Activity Assay (Colorimetric Method)
This protocol measures the activity of secreted invertase using whole yeast cells. The assay is based on the enzymatic conversion of sucrose to glucose, followed by a coupled reaction to produce a colored product.[15]
Materials:
-
Yeast culture grown under desired conditions (e.g., YPD for repression, YP + 0.05% glucose for derepression).
-
Sodium Acetate Buffer (50 mM, pH 5.1).
-
Sucrose Solution (0.5 M).
-
Glucose Standard (1 mM).
-
Assay Mix: 0.1 M Potassium Phosphate (pH 7.0), Glucose Oxidase (e.g., 5000 U/mL), Peroxidase (e.g., 1 mg/mL), o-dianisidine (e.g., 10 mg/mL). Caution: o-dianisidine is a potential carcinogen; handle with appropriate safety precautions.
-
Hydrochloric Acid (6 N HCl).
-
Spectrophotometer.
Protocol:
-
Cell Preparation:
-
Grow yeast cells in liquid culture to early logarithmic phase (OD600 ~0.5).
-
Harvest 1x106 cells (e.g., 100 µL of a culture at OD600=0.5) by centrifugation (e.g., 3000 x g for 2 min).
-
Wash the cell pellet once with cold, sterile water and resuspend in 50 µL of 50 mM Sodium Acetate buffer (pH 5.1).
-
-
Invertase Reaction:
-
Prepare controls: a) cells without sucrose, b) no cells with sucrose, and c) a known amount of glucose (e.g., 250 µM) for a standard curve.
-
To start the reaction, add 12.5 µL of 0.5 M sucrose to the sample tubes. Add 12.5 µL of water to the 'cells without sucrose' control.
-
Incubate all tubes at 37°C for 10-15 minutes.
-
-
Glucose Detection (Color Reaction):
-
Stop the invertase reaction and begin the color reaction by adding 500 µL of freshly prepared Assay Mix to each tube.
-
Incubate at 37°C for 10-20 minutes, or until a visible color develops in the glucose standard.
-
Stop the color reaction by adding 500 µL of 6 N HCl. This develops and stabilizes the color.
-
-
Measurement:
-
Pellet the cell debris by centrifugation.
-
Transfer the supernatant to a cuvette and measure the absorbance at 540 nm (OD540).
-
Calculate the amount of glucose produced using the standard curve. Invertase activity is typically expressed as µM glucose converted per minute per 106 cells.
-
Protocol for Cell Fractionation
To separate cytoplasmic and periplasmic proteins, one can prepare spheroplasts, which are yeast cells with their cell walls enzymatically removed.
Materials:
-
Yeast culture.
-
Spheroplasting Buffer (e.g., 1.2 M Sorbitol, 50 mM K-Phosphate pH 7.5, 10 mM NaN3, 40 mM β-mercaptoethanol).
-
Lytic enzyme (e.g., Zymolyase or Lyticase).
-
Centrifuge.
Protocol:
-
Harvest yeast cells from culture by centrifugation.
-
Wash cells with water and resuspend in Spheroplasting Buffer.
-
Add lytic enzyme and incubate at 30°C with gentle shaking. Monitor spheroplast formation microscopically.
-
Pellet the spheroplasts by gentle centrifugation (e.g., 1,500 x g for 5 min).
-
The supernatant contains the periplasmic fraction (including secreted invertase).
-
The pellet contains the spheroplasts. This can be lysed osmotically (by resuspending in a hypotonic buffer) and then centrifuged at high speed to separate the soluble cytoplasmic fraction (supernatant) from membranes and organelles (pellet).
-
Both fractions can then be analyzed by SDS-PAGE and Western blotting or assayed for enzymatic activity.
Analysis of Glycosylation
The glycosylation state of invertase can be determined by treating cell lysates with an endoglycosidase, such as Endoglycosidase H (Endo H), which cleaves N-linked, high-mannose glycans.
Materials:
-
Protein extracts from the periplasmic fraction.
-
Endoglycosidase H (Endo H) and corresponding reaction buffer.
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment and anti-invertase antibody.
Protocol:
-
Take an aliquot of the periplasmic protein extract.
-
Denature the proteins by boiling in the presence of SDS and a reducing agent as per the Endo H manufacturer's protocol.
-
Divide the sample into two tubes. Add Endo H to one tube ("+ Endo H") and an equal volume of buffer to the other ("- Endo H").
-
Incubate both tubes at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze both samples by SDS-PAGE and Western blot using an anti-invertase antibody.
-
A successful deglycosylation will result in a significant downward shift in the molecular weight of the invertase band in the "+ Endo H" lane compared to the "- Endo H" lane. The deglycosylated secreted invertase should migrate similarly to the native cytoplasmic form.
References
- 1. Cytoplasmic and secreted Saccharomyces cerevisiae invertase mRNAs encoded by one gene can be differentially or coordinately regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presecretory and cytoplasmic invertase polypeptides encoded by distinct mRNAs derived from the same structural gene differ by a signal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic and secreted Saccharomyces cerevisiae invertase mRNAs encoded by one gene can be differentially or coordinately regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secreted form of invertase in Saccharomyces cerevisiae is synthesized from mRNA encoding a signal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUC2 | SGD [yeastgenome.org]
- 6. Effect of glycosylation on the mechanism of renaturation of invertase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. iomcworld.com [iomcworld.com]
- 10. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Interorganelle transfer and glycosylation of yeast invertase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interorganelle transfer and glycosylation of yeast invertase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the SUC Gene Family and Invertase Expression in Yeast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Saccharomyces cerevisiae SUC gene family, the regulation of the invertase enzyme it encodes, and the experimental methodologies used for its study. The SUC gene family and its primary product, invertase, are fundamental to carbon metabolism in yeast and serve as a classic model system for understanding gene regulation, particularly glucose repression.
The SUC Gene Family: Genomic Organization and Diversity
Saccharomyces cerevisiae utilizes the disaccharide sucrose by first hydrolyzing it into glucose and fructose via the enzyme invertase (β-fructofuranosidase). This enzyme is encoded by a family of related, yet distinct, SUC genes.[1][2]
The SUC gene family is comprised of several loci, including SUC1, SUC2, SUC3, SUC4, SUC5, SUC7, and more recently identified members such as SUC8.[3][4] A key feature of this gene family is its dispersed genomic organization. While SUC2 is located on the left arm of chromosome IX, the other SUC genes are typically found in the subtelomeric regions of different chromosomes.[3][5][6] This telomeric association suggests that the dispersal of these genes throughout the yeast genome occurred through rearrangements of chromosome ends.[5][6]
Individual yeast strains exhibit significant variation in their complement of SUC genes; many laboratory strains, including the reference strain S288C, possess only the SUC2 gene.[3][4] Industrial and natural strains, however, can carry multiple SUC genes.[1] The telomeric SUC genes (SUC1, SUC3-5, SUC7) are highly homologous to each other, while SUC2 is considered the ancestral locus.[5][6]
The SUC2 gene itself produces two distinct mRNA transcripts that encode two forms of invertase. A 1.9 kb transcript, which is regulated by glucose levels, encodes a secreted, glycosylated form of the enzyme containing an N-terminal signal peptide that directs it to the periplasm.[7] A shorter, 1.8 kb transcript is expressed constitutively at low levels and produces an intracellular, non-glycosylated form of invertase.[7]
Quantitative Comparison of Invertase Activity from SUC Genes
The expression levels of the different SUC genes are not equivalent, leading to significant variations in invertase production. These differences are primarily attributed to variations in the transcriptional efficiency of their respective promoter regions.[8][9] Even single nucleotide changes in the 5' non-coding regions can have a strong effect on gene expression.[9]
Studies have shown that when different SUC genes are expressed from plasmids in a suc0 strain (lacking any active SUC genes), the resulting invertase activities can vary by as much as ten-fold.[9] The data below, adapted from studies by Hohmann and Zimmermann (1986) and del Castillo Agudo et al. (1992), illustrates the differential expression from various SUC genes.
| SUC Gene | Plasmid Type | Relative Invertase Activity (Units/mg protein) | Reference |
| SUC1 | Multicopy (YEp) | ~1100 | [10] |
| SUC2 | Multicopy (YEp) | ~1750 | [10] |
| SUC3 | Multicopy (YEp) | ~300 | [10] |
| SUC4 | Multicopy (YEp) | ~1100 | [10] |
| SUC5 | Multicopy (YEp) | ~150 | [10] |
| SUC1 | Centromeric (YCp) | 125 | [8] |
| SUC2 | Centromeric (YCp) | 250 | [8] |
| SUC3 | Centromeric (YCp) | 25 | [8] |
| SUC4 | Centromeric (YCp) | 125 | [8] |
| SUC5 | Centromeric (YCp) | 60 | [8] |
Note: Values are approximate and intended for comparative purposes. Absolute values can vary based on strain background, growth conditions, and specific assay protocols.
Regulation of SUC2 Expression: A Paradigm of Glucose Repression
The expression of the secreted form of invertase from the SUC2 gene is tightly regulated by the availability of glucose, a phenomenon known as glucose repression. This control ensures that the yeast cell preferentially utilizes the most efficient carbon source, glucose, before expending energy to process alternative sugars like sucrose. This regulatory network involves a cascade of proteins that sense glucose levels and modulate transcription at the SUC2 promoter.
The Snf1/Mig1 Signaling Pathway
The central players in the glucose repression of SUC2 are the Snf1 protein kinase (a homolog of mammalian AMP-activated protein kinase) and the Mig1 transcriptional repressor .
-
High Glucose (Repressed State): When glucose is abundant, the Snf1 kinase is inactive. The DNA-binding protein Mig1 remains unphosphorylated and localizes to the nucleus. In the nucleus, Mig1 binds to specific sites in the SUC2 promoter and recruits the Ssn6-Tup1 corepressor complex .[7] This large complex is thought to induce a repressive chromatin state, preventing the binding of the transcriptional machinery and thus silencing SUC2 expression. Another key protein, Hexokinase 2 (Hxk2) , which functions as a glycolytic enzyme in the cytoplasm, also translocates to the nucleus in high glucose conditions. Hxk2 is believed to be part of the repressor complex with Mig1, acting as an intracellular glucose sensor to maintain the repressed state.[11]
-
Low Glucose (Derepressed State): When glucose levels are depleted, the Snf1 kinase is activated via phosphorylation by upstream kinases (Sak1, Elm1, Tos3). Activated Snf1 then phosphorylates Mig1, creating a signal for its export from the nucleus to the cytoplasm.[11] The removal of the Mig1 repressor from the promoter allows for the recruitment of chromatin remodeling complexes and the general transcription machinery, leading to the robust expression of SUC2.[11] The Reg1-Glc7 phosphatase complex is responsible for dephosphorylating and inactivating Snf1 when glucose becomes available again.[11]
Chromatin Remodeling at the SUC2 Promoter
Under repressive (high glucose) conditions, the SUC2 promoter is organized into a phased array of nucleosomes. For transcription to occur upon derepression, this repressive chromatin structure must be altered. This is a key function of the SWI/SNF chromatin remodeling complex .[3] The SWI/SNF complex is recruited to the SUC2 promoter under activating conditions and is required for the eviction of histones from the promoter region.[3] This nucleosome remodeling activity is essential to expose the DNA, allowing for the assembly of the preinitiation complex and subsequent transcription by RNA Polymerase II.[3]
Experimental Protocols
The study of the SUC gene family and its regulation relies on a set of core molecular biology and biochemical techniques. Detailed protocols for several key experiments are provided below.
Analysis of SUC Gene Organization via Southern Blot
This workflow allows for the determination of the number and identity of SUC genes within a given yeast strain's genome.
Protocol: Genomic DNA Extraction for Southern Blotting
-
Cell Harvest: Grow a 10 mL yeast culture to saturation in YPD medium. Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Spheroplasting: Resuspend the cell pellet in 1 mL of sorbitol buffer (1.2 M Sorbitol, 50 mM KPO4 pH 7.5). Add 20 µL of β-mercaptoethanol and 20 µL of Zymolyase (10 mg/mL). Incubate at 37°C for 60 minutes with gentle shaking to digest the cell wall.
-
Lysis: Pellet the resulting spheroplasts at 1,500 x g for 5 minutes. Resuspend the pellet in 0.5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 20 mM EDTA, 1% SDS). Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Protein Removal: Add 10 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1-2 hours.
-
DNA Purification: Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Perform one extraction with chloroform:isoamyl alcohol (24:1).
-
Precipitation: To the final aqueous phase, add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Invert gently until the DNA precipitates.
-
Washing and Resuspension: Spool the DNA onto a glass rod, wash with 70% ethanol, air dry briefly, and resuspend in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
Measurement of Invertase Expression via Northern Blot
This technique is used to quantify the levels of SUC2 mRNA transcripts, providing a direct measure of gene expression under different regulatory conditions.
Protocol: Northern Blotting of Yeast mRNA
-
RNA Extraction: Grow yeast cells under desired conditions (e.g., high glucose for repression, low glucose for derepression). Harvest ~10 OD600 units of cells. Extract total RNA using a hot acid phenol method.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1.2% agarose gel containing formaldehyde to denature the RNA.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary blotting overnight in 10X SSC buffer.
-
Immobilization: UV-crosslink the RNA to the membrane.
-
Prehybridization: Incubate the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for 1-2 hours at 68°C to block non-specific binding sites.
-
Hybridization: Add a radiolabeled DNA probe specific to the SUC2 coding sequence to the hybridization buffer and incubate overnight at 68°C.
-
Washing: Perform a series of washes with decreasing concentrations of SSC buffer and SDS to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the hybridized probe. The intensity of the band corresponding to the SUC2 mRNA is proportional to its abundance.
Functional Analysis of Invertase Activity
The most direct way to assess the functional output of SUC gene expression is to measure the enzymatic activity of invertase. A common method is a colorimetric assay that measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Protocol: Colorimetric Invertase Activity Assay
-
Cell Preparation: Grow yeast cells to mid-log phase in YP medium containing 2% raffinose (or other derepressing carbon source). Harvest 1 OD600 unit of cells by centrifugation. Wash the cells twice with ice-cold water and resuspend in 0.5 mL of 10 mM sodium azide (to inhibit glucose uptake).
-
Enzyme Reaction: Pre-warm the cell suspension to 37°C for 5 minutes. Start the reaction by adding 0.5 mL of pre-warmed 0.1 M sucrose in 0.1 M sodium acetate buffer (pH 4.9). Incubate at 37°C for 5-10 minutes.
-
Stop Reaction: Terminate the reaction by adding 0.2 mL of 1 M sodium carbonate.
-
Clarification: Pellet the yeast cells by centrifugation at maximum speed for 2 minutes.
-
DNS Reaction: Transfer 0.5 mL of the supernatant to a new tube. Add 0.5 mL of DNS (3,5-dinitrosalicylic acid) reagent.
-
Color Development: Boil the mixture for 5 minutes. Cool the tubes to room temperature.
-
Measurement: Add 4 mL of water to each tube, mix, and measure the absorbance at 540 nm.
-
Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve generated with known glucose concentrations. One unit of invertase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of sucrose per minute under the specified conditions.
Conclusion
The SUC gene family in Saccharomyces cerevisiae is a powerful model system that continues to provide fundamental insights into gene regulation, chromatin dynamics, and metabolic control. The differential expression of the various SUC loci, governed by the elegant and multi-layered glucose repression pathway, highlights the adaptability of yeast to different carbon environments. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this system further, enabling new discoveries in both basic science and applied biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the carbon source on the physiology and invertase activity of the yeast Saccharomyces cerevisiae FT858 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUC1 | SGD [yeastgenome.org]
- 4. SUC7 | SGD [yeastgenome.org]
- 5. Comparison of two yeast invertase genes: conservation of the upstream regulatory region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two yeast invertase genes: conservation of the upstream regulatory region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secreted form of invertase in Saccharomyces cerevisiae is synthesized from mRNA encoding a signal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential expression of the invertase-encoding SUC genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential expression of SUC genes: a question of bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hohmann S and Zimmermann FK (1986) | SGD [yeastgenome.org]
- 11. academic.oup.com [academic.oup.com]
Whitepaper: Invertin as a Paradigm for Protein-Carbohydrate Recognition
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein-carbohydrate interactions are fundamental to a vast array of biological processes, from cellular recognition and signaling to enzymatic catalysis. Understanding the principles governing this recognition is critical for advancements in glycobiology and the development of novel therapeutics. For decades, the enzyme invertase (β-fructofuranosidase) has served as an exemplary model for these studies. Its historical significance in the formulation of the Michaelis-Menten theory of enzyme kinetics, coupled with its well-defined structure and function, makes it an ideal system for dissecting the molecular intricacies of how proteins bind and process carbohydrate substrates.[1][2] This technical guide provides an in-depth analysis of invertin, focusing on its structural biology, the kinetics and thermodynamics of its interaction with sucrose, and the experimental methodologies used to characterize these properties.
Structural Basis of Substrate Recognition
The ability of this compound to specifically recognize and hydrolyze sucrose is deeply rooted in its three-dimensional structure. The enzyme from Saccharomyces cerevisiae (SInv) is a member of the glycoside hydrolase family 32 (GH32) and functions as an oligomer, with its quaternary structure playing a direct role in defining its substrate specificity.[3]
2.1 Overall Architecture and Active Site Saccharomyces invertase is a modular protein, typically consisting of a catalytic domain with a five-bladed β-propeller fold and a β-sandwich domain.[3] The active site is located in a deep pocket at the interface between subunits in the dimeric form.[3] This architecture creates a specific chemical environment tailored for sucrose binding.
Key catalytic residues, including a nucleophilic aspartate and a general acid/base glutamate, are positioned to facilitate the cleavage of the glycosidic bond in sucrose.[3] The reaction proceeds through a covalent fructosyl-enzyme intermediate.[3]
2.2 Role of Quaternary Structure in Specificity The assembly of invertase monomers into dimers and higher-order oligomers, such as octamers, is crucial for its function. The dimerization mode physically constricts the entrance to the active site. This steric hindrance prevents the binding of larger polysaccharides like inulin, thereby conferring high specificity for the smaller disaccharide, sucrose.[3] The precise arrangement of subunits modulates the enzyme's hydrolytic activity and is a clear example of how protein architecture dictates carbohydrate recognition.[3]
Quantitative Analysis of this compound-Sucrose Interaction
The interaction between this compound and its substrate can be quantified through kinetic and thermodynamic parameters. These values provide a numerical basis for understanding binding affinity and catalytic efficiency.
3.1 Enzyme Kinetics Invertase was the model enzyme used by Leonor Michaelis and Maud Menten in their seminal work on enzyme kinetics.[2][4] The reaction follows Michaelis-Menten kinetics, where the initial velocity (V₀) of the reaction is dependent on the substrate concentration. The key parameters are the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ).[4][5] The turnover number (k_cat) describes the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/Kₘ is a measure of the enzyme's overall catalytic efficiency and substrate specificity.[5]
Table 1: Representative Kinetic Parameters for Invertase
| Parameter | Description | Typical Value Range |
|---|---|---|
| Kₘ (Sucrose) | Michaelis Constant | 20 - 50 mM |
| Vₘₐₓ | Maximum Reaction Velocity | Highly dependent on enzyme concentration and conditions |
| k_cat | Turnover Number | 1,000 - 10,000 s⁻¹ |
| k_cat/Kₘ | Catalytic Efficiency | 2 x 10⁷ - 5 x 10⁸ M⁻¹s⁻¹ |
Note: Values are approximate and can vary significantly with pH, temperature, and buffer conditions.
3.2 Binding Thermodynamics While kinetics describe the rate of reaction, thermodynamics quantify the forces driving the initial binding event. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of protein-carbohydrate interactions.[6] It provides the dissociation constant (K_d), a measure of binding affinity, as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[6][7]
Table 2: Thermodynamic Parameters for Protein-Carbohydrate Interactions
| Parameter | Description | Significance |
|---|---|---|
| K_d | Dissociation Constant | Lower K_d indicates higher binding affinity. |
| ΔG | Gibbs Free Energy | The overall energy change upon binding; negative for spontaneous binding. |
| ΔH | Enthalpy Change | Reflects changes in heat content, often related to hydrogen bonding and van der Waals interactions.[7] |
| ΔS | Entropy Change | Reflects changes in disorder, related to conformational changes and solvent reorganization.[7] |
Note: This table describes the parameters. Specific values for this compound-sucrose binding are less commonly published than kinetic data but are obtainable via the protocols outlined below.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research in protein-carbohydrate recognition.
4.1 Protocol 1: Invertase Enzyme Kinetics Assay
This protocol determines the kinetic parameters Kₘ and Vₘₐₓ for invertase by measuring the rate of production of reducing sugars (glucose and fructose) from sucrose.
Materials:
-
Invertase solution (e.g., from Saccharomyces cerevisiae) of known concentration.
-
Sucrose solutions of varying concentrations (e.g., 0, 5, 10, 20, 50, 100, 200 mM) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
DNSA (3,5-Dinitrosalicylic acid) reagent.[2]
-
Spectrophotometer.
-
Water bath set to an optimal temperature (e.g., 35-50°C).[2]
-
Stopwatch and test tubes.
Procedure:
-
Reaction Setup: For each sucrose concentration, label a set of test tubes. Add a defined volume of the corresponding sucrose solution to each tube and pre-incubate in the water bath for 5 minutes to reach thermal equilibrium.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed volume of the invertase solution to each tube. Start the stopwatch immediately.
-
Time Points: At regular time intervals (e.g., 0, 1, 2, 5, 10 minutes), take one tube from each concentration series and stop the reaction by adding DNSA reagent. The t=0 sample is crucial for background correction.[8]
-
Color Development: After adding DNSA, heat all tubes in a boiling water bath for 5-10 minutes. The DNSA reagent reacts with the reducing sugars produced, resulting in a color change from yellow to reddish-brown.[2]
-
Spectrophotometry: Cool the tubes to room temperature. Add a fixed volume of distilled water to each, mix, and measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose to correlate absorbance with the amount of product formed.
-
For each sucrose concentration, plot product concentration versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this graph.
-
Plot V₀ versus sucrose concentration. Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]).
-
4.2 Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol measures the thermodynamic parameters of the this compound-sucrose binding interaction.[6][9]
Materials:
-
Highly purified and dialyzed invertase solution in a specific buffer (e.g., PBS or acetate buffer).
-
Concentrated sucrose solution prepared in the exact same buffer from the final dialysis step.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Prepare the invertase solution (typically 10-50 µM) and the sucrose solution (typically 10-20 times the protein concentration). Degas both solutions thoroughly to avoid air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Carefully load the invertase solution into the sample cell (typically ~1.4 mL) and the sucrose solution into the injection syringe (typically ~250 µL).
-
Titration: Perform the experiment, which consists of a series of small, precisely controlled injections (e.g., 25-30 injections of 5-10 µL each) of the sucrose solution into the protein-filled cell. The instrument measures the minute heat changes that occur upon each injection.[9]
-
Control Experiment: Perform a control titration by injecting the sucrose solution into the buffer alone to measure the heat of dilution.[9]
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of sucrose to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model) using the manufacturer's analysis software. This fit yields the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/K_d.
-
4.3 Protocol 3: X-ray Crystallography Workflow
This protocol provides a general workflow for determining the three-dimensional structure of invertase.
Materials:
-
Concentrated, highly pure (>95%) invertase solution.
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Stereomicroscope.
-
Cryoprotectant solutions.
-
Synchrotron X-ray source.
Procedure:
-
Protein Preparation: Express and purify invertase to a high concentration (typically 5-10 mg/mL) and homogeneity.[10]
-
Crystallization Screening: Use robotic or manual methods to set up crystallization trials.[11] This involves mixing a small volume of the protein solution with an equal volume of a precipitant solution from a screen. Hundreds of different conditions (varying pH, salt, and precipitant type) are screened.[12]
-
Crystal Optimization: Monitor the trials for crystal growth. Once initial microcrystals ("hits") are identified, optimize the conditions (e.g., by varying precipitant concentration, pH, or temperature) to grow larger, single, diffraction-quality crystals.[12]
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal and briefly soak it in a cryoprotectant solution to prevent ice formation. Flash-cool the crystal in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beamline at a synchrotron. Rotate the crystal in the beam and collect the diffraction pattern on a detector.
-
Structure Determination:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available).[3]
-
Build an atomic model of the protein into the resulting electron density map and refine it against the experimental data to obtain the final, high-resolution structure.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of complex experimental and logical flows.
Caption: General workflow for studying this compound-carbohydrate recognition.
Caption: this compound catalytic cycle based on the Michaelis-Menten model.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
References
- 1. The kinetics of this compound action. 1913 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 3. Three-dimensional Structure of Saccharomyces Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. youtube.com [youtube.com]
- 6. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glycopedia.eu [glycopedia.eu]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural energetics of protein–carbohydrate interactions: Insights derived from the study of lysozyme binding to its natural saccharide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: Spectrophotometric Determination of Invertase Activity
Introduction
Invertase (β-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This process is fundamental in various biological systems and has significant applications in the food and biotechnology industries. The activity of invertase can be quantified by measuring the amount of reducing sugars produced over time. A widely used, simple, and reliable method for this determination is the dinitrosalicylic acid (DNS) colorimetric method.[2][3]
This application note provides a detailed protocol for the spectrophotometric determination of invertase activity using the DNS method. The principle of this assay is based on the reaction of 3,5-dinitrosalicylic acid (DNS) with the reducing sugars (glucose and fructose) generated from the enzymatic hydrolysis of sucrose.[4] In an alkaline solution and upon heating, the yellow-colored DNS is reduced to the orange-red 3-amino-5-nitrosalicylic acid.[5][6] The intensity of the resulting color is directly proportional to the concentration of reducing sugars and can be measured spectrophotometrically at 540 nm.[7][8]
Principle of the Assay
The determination of invertase activity involves a two-step process:
-
Enzymatic Reaction: Invertase catalyzes the hydrolysis of sucrose into glucose and fructose. Sucrose + H₂O --(Invertase)--> Glucose + Fructose[9]
-
Colorimetric Reaction: The newly formed reducing sugars (glucose and fructose) react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. The DNS is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown. The absorbance of the final solution is measured at 540 nm.[4][10]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the spectrophotometric determination of invertase activity.
Experimental Protocols
Materials and Reagents
Table 1: Reagents and Chemicals
| Reagent | Supplier | Catalog No. |
| Invertase from Saccharomyces cerevisiae | Sigma-Aldrich | I4504 |
| Sucrose | Sigma-Aldrich | S7903 |
| D-(+)-Glucose | Sigma-Aldrich | G8270 |
| 3,5-Dinitrosalicylic acid (DNS) | Sigma-Aldrich | D0550 |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318 |
| Sodium Potassium Tartrate Tetrahydrate | Sigma-Aldrich | S2377 |
| Sodium Acetate | Sigma-Aldrich | S8625 |
| Acetic Acid, Glacial | Fisher Scientific | A38 |
Preparation of Solutions
Table 2: Solution Preparation
| Solution | Preparation Instructions | Storage |
| 0.1 M Acetate Buffer (pH 4.7) | Prepare a 0.1 M solution of sodium acetate (8.2 g/L) and a 0.1 M solution of acetic acid (5.7 mL/L). Mix the two solutions and adjust the pH to 4.7 using a pH meter. | 4°C |
| 1% (w/v) Sucrose Solution (Substrate) | Dissolve 1 g of sucrose in 100 mL of 0.1 M acetate buffer (pH 4.7). Prepare fresh daily. | Room Temperature |
| Invertase Solution | Prepare a stock solution of invertase (e.g., 1 mg/mL) in cold 0.1 M acetate buffer (pH 4.7). Dilute the stock solution to the desired working concentration (e.g., 0.1 - 1.0 units/mL) immediately before use. | 4°C (Stock) |
| DNS Reagent | 1. Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. 2. In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water. 3. Slowly mix the two solutions and bring the final volume to 100 mL with distilled water.[11] Store in a dark bottle. | Room Temperature |
| Glucose Standard Stock Solution (1 mg/mL) | Dissolve 100 mg of D-(+)-glucose in 100 mL of distilled water. | 4°C |
Experimental Procedure
The experimental procedure involves three main parts: preparation of a glucose standard curve, the enzymatic reaction, and the colorimetric determination of reducing sugars.
Caption: Experimental workflow for the invertase activity assay.
Part A: Glucose Standard Curve
-
Prepare a series of glucose standards with concentrations ranging from 0 to 1.0 mg/mL by diluting the 1 mg/mL glucose standard stock solution with distilled water.
-
Pipette 1.0 mL of each standard into a separate, labeled test tube.
-
Add 1.0 mL of DNS reagent to each tube and mix well.[7]
-
Incubate the tubes in a boiling water bath for 5-10 minutes.[12][13]
-
Cool the tubes to room temperature.
-
Add 8.0 mL of distilled water to each tube and mix thoroughly.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the 0 mg/mL glucose standard as the blank.
-
Plot a standard curve of absorbance at 540 nm versus glucose concentration (mg/mL).
Table 3: Example Glucose Standard Curve Preparation
| Tube No. | Volume of 1 mg/mL Glucose Stock (mL) | Volume of Distilled Water (mL) | Final Glucose Concentration (mg/mL) |
| 1 (Blank) | 0.0 | 1.0 | 0.0 |
| 2 | 0.2 | 0.8 | 0.2 |
| 3 | 0.4 | 0.6 | 0.4 |
| 4 | 0.6 | 0.4 | 0.6 |
| 5 | 0.8 | 0.2 | 0.8 |
| 6 | 1.0 | 0.0 | 1.0 |
Part B: Enzymatic Reaction
-
Pipette 0.5 mL of the 1% (w/v) sucrose solution into a series of test tubes.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the appropriately diluted invertase solution to each tube and start a timer.
-
Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen temperature.
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube. This also initiates the color development step.
Controls:
-
Enzyme Blank: Add 1.0 mL of DNS reagent to 0.5 mL of the sucrose solution before adding 0.5 mL of the invertase solution. This accounts for any reducing sugars initially present in the enzyme preparation or substrate.
-
Substrate Blank: Incubate 0.5 mL of the sucrose solution with 0.5 mL of the acetate buffer (without enzyme). This control checks for non-enzymatic hydrolysis of sucrose.
Part C: Colorimetric Determination
-
After adding the DNS reagent, incubate all tubes (including standards and controls) in a boiling water bath for 5-10 minutes.
-
Cool the tubes to room temperature.
-
Add 8.0 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solutions at 540 nm against the reagent blank (Tube 1 from the standard curve preparation).
Data Analysis and Calculations
-
Determine the amount of reducing sugar produced:
-
Subtract the absorbance of the enzyme blank from the absorbance of the test samples to get the corrected absorbance.
-
Using the glucose standard curve, determine the concentration of reducing sugars (in mg/mL) corresponding to the corrected absorbance.
-
-
Calculate Invertase Activity: One unit of invertase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of sucrose per minute under the specified assay conditions.
-
Amount of reducing sugar (µg) produced: Amount (µg) = Concentration from standard curve (mg/mL) x 1000 (µg/mg) x Total volume of assay before DNS addition (mL)
-
Moles of reducing sugar produced: Moles (µmol) = Amount (µg) / Molecular weight of glucose (180.16 g/mol )
-
Invertase Activity (U/mL): Activity (U/mL) = (Moles of reducing sugar (µmol)) / (Incubation time (min) x Volume of enzyme solution used (mL))
-
Table 4: Summary of Key Experimental Parameters
| Parameter | Value |
| Wavelength for Absorbance Measurement | 540 nm[8] |
| Reaction pH | 4.7[14] |
| Reaction Temperature | 37°C (or as required)[9] |
| Substrate Concentration | 1% (w/v) Sucrose |
| Incubation Time (Enzymatic Reaction) | 10 minutes (can be optimized) |
| Incubation Time (DNS Reaction) | 5-10 minutes in boiling water |
Troubleshooting
-
High Blank Absorbance: This could be due to contamination of reagents with reducing sugars or improper preparation of the DNS reagent.
-
Low Sensitivity: Increase the enzyme concentration or the incubation time. Ensure the pH and temperature are optimal for the enzyme.
-
Non-linear Standard Curve: Ensure accurate dilutions of the glucose standards. Check the spectrophotometer settings.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific experimental setup and enzyme source.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 4. sciencevivid.com [sciencevivid.com]
- 5. scribd.com [scribd.com]
- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 7. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 8. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 9. static.igem.org [static.igem.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 14. fao.org [fao.org]
Application Note & Protocol: High-Throughput Measurement of Invertin Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invertase (β-fructofuranosidase, E.C. 3.2.1.26) is an enzyme that catalyzes the hydrolysis of the disaccharide sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1] This process is fundamental in various biological systems and has significant applications in the food and pharmaceutical industries. The study of invertase kinetics, originally explored by Michaelis and Menten, provides a classic model for understanding enzyme mechanisms.[1][2][3] This document provides a detailed protocol for measuring invertase kinetics by quantifying the production of reducing sugars using the 3,5-Dinitrosalicylic Acid (DNS) method.[4][5] The protocols outlined herein cover the determination of fundamental kinetic parameters (Vmax and Km), as well as the effects of pH and temperature on enzyme activity.
Principle of the Assay
The kinetic activity of invertase is determined by measuring the initial rate of sucrose hydrolysis. The reaction produces glucose and fructose, both of which are reducing sugars.[1] The concentration of these reducing sugars can be quantified spectrophotometrically using the DNS reagent. In an alkaline solution, the 3,5-dinitrosalicylic acid is reduced by the reducing sugars to 3-amino-5-nitrosalicylic acid, a compound that exhibits a strong absorbance at 540 nm.[6][7] The intensity of the resulting red-brown color is directly proportional to the concentration of reducing sugars produced.[6] By measuring the initial reaction velocity (v₀) at various substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.[4][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core enzymatic reaction and the general experimental workflow for kinetic analysis.
Caption: Michaelis-Menten pathway for invertase-catalyzed sucrose hydrolysis.
References
- 1. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Michaelis and Menten [web.lemoyne.edu]
- 4. Michaelis-Menten Kinetics of Invertase [regressioninbiologicalchemistry.weebly.com]
- 5. scribd.com [scribd.com]
- 6. sciencevivid.com [sciencevivid.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. files.eric.ed.gov [files.eric.ed.gov]
Application Notes and Protocols: Immobilized Invertase in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of immobilized invertase in bioreactors for various biotechnological applications, with a primary focus on the hydrolysis of sucrose. The advantages of enzyme immobilization, such as reusability, enhanced stability, and ease of product separation, make it a highly attractive technology for industrial processes.[1][2] This document details key quantitative data, experimental protocols, and visual workflows to facilitate the implementation of this technology in research and development settings.
Core Applications of Immobilized Invertase
Immobilized invertase is predominantly used for the enzymatic hydrolysis of sucrose into an equimolar mixture of glucose and fructose, commonly known as invert sugar.[3] This product is of significant interest in the food and beverage industries due to its higher sweetness and lower tendency to crystallize compared to sucrose.[4][5] Key applications include:
-
Production of High Fructose Syrup (HFS): Invert sugar is a primary component of HFS, a widely used sweetener in the food industry.[6][7]
-
Artificial Honey Production: The composition of invert sugar closely mimics that of natural honey.[3][5]
-
Confectionery Industry: Used in the manufacturing of soft-centered candies, fondants, and non-crystallizing creams.[5][8]
-
Pharmaceuticals and Cosmetics: Employed as a plasticizing agent.[3]
-
Biosensor Development: Used in enzyme electrodes for the detection of sucrose.[3]
Data Presentation: Quantitative Comparison of Free vs. Immobilized Invertase
The immobilization of invertase on various supports can alter its kinetic properties and stability. The following tables summarize key quantitative data from various studies, providing a clear comparison between the free and immobilized forms of the enzyme.
Table 1: Kinetic Parameters of Free and Immobilized Invertase
| Enzyme Form | Support Material | K_m_ (mM) | V_max_ (mM/min) | Source |
| Free Invertase | - | 63.4 | 31.4 | [1] |
| Immobilized Invertase | Carrageenan Gel Beads | 87.8 | 24 | [1] |
| Free Invertase | - | 93.19 | - | [9] |
| Immobilized Invertase | Alginate Gel | 139.19 | - | [9] |
| Free Invertase | - | 41.2 | 0.10 (mg of TRS/(min.mL)) | [10] |
| Immobilized Invertase | Calcium Alginate Beads | 7.2 (apparent) | 0.060 (mg of TRS/(min.mL)) (apparent) | [10] |
| Free Invertase | - | 61.2 | 445.3 (U/mg protein/min) | [11] |
| Immobilized Invertase | Polyurethane Rigid Adhesive Foam (PRAF) | 46.5 | 42.0 (U/mg protein/min) | [11] |
| Immobilized Invertase | Calcium Alginate Beads | 0.0212 (M) | - | [2] |
| Immobilized Invertase | Strontium Alginate Beads | 0.0158 (M) | - | [2] |
| Immobilized Invertase | Strontium-Barium Mixed Alginate Beads | 0.0094 (M) | - | [2] |
| Immobilized Invertase | Calcium-Barium Mixed Alginate Beads | 0.0077 (M) at pH 5.0; 0.0294 (M) at pH 6.5 | - | [2] |
Table 2: Optimal Conditions and Stability of Free and Immobilized Invertase
| Enzyme Form | Support Material | Optimal pH | Optimal Temperature (°C) | Thermal Stability | Storage Stability | Source |
| Free Invertase | - | 4.5 | 55 | - | - | [1] |
| Immobilized Invertase | Carrageenan Gel Beads | 4.5 - 5.5 | 55 | Fully active after 12 weeks at 4°C | - | [1] |
| Free Invertase | - | - | - | Half-life of 8 min at 60°C | - | [9] |
| Immobilized Invertase | Alginate Gel | - | - | Half-life of 28 min at 60°C | Stable for 40 days at 2-4°C | [9] |
| Free Invertase | - | 4.6 | - | Less stable above 40°C | - | [10] |
| Immobilized Invertase | Calcium Alginate Beads | 4.6 | - | More stable above 40°C | - | [10] |
| Immobilized Invertase | Duolite A-568 | 4.0 | 50 | Greater thermal stability at low temperatures | - | [4] |
| Immobilized Invertase | Polyurethane Rigid Adhesive Foam (PRAF) | - | - | Maintained 50.1% of initial activity for 8 months at 4°C | Half-life of 60 hours of continuous use | [11] |
| Immobilized Invertase | Chitosan | 4.5 | 50 | - | - | [12] |
Table 3: Immobilization Efficiency and Bioreactor Performance
| Support Material | Immobilization Method | Immobilization Efficiency (%) | Bioreactor Type | Key Performance Metric | Source |
| Carrageenan Gel Beads | Entrapment | 88 (at 100 U/ml of gel) | Packed Bed | 84% sucrose hydrolysis at 0.25 bv/hr | [1] |
| Alginate Gel | Entrapment | 79.34 | - | - | [9] |
| Calcium Alginate Beads | Entrapment | 60 | - | - | [10] |
| Duolite A-568 | Adsorption and Cross-linking | - | Packed Bed | High sucrose conversion to invert sugar | [4] |
| Polyurethane Rigid Adhesive Foam (PRAF) | Covalent Immobilization | - | Continuous Flow | 10.64% h⁻¹ average conversion at a feeding rate of 104 h⁻¹ | [11] |
| Cellulose with CBM fusion | Covalent Immobilization | - | Packed Bed | ~95% sucrose conversion efficiency after 50h of continuous hydrolysis | [6] |
Experimental Protocols
Protocol for Immobilization of Invertase in Calcium Alginate Beads
This protocol describes the entrapment of invertase in calcium alginate gel beads, a widely used and straightforward immobilization technique.[2][13]
Materials:
-
Invertase from Saccharomyces cerevisiae
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Syringe with a needle
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve sodium alginate in distilled water to a final concentration of 2-3% (w/v). Stir the solution gently on a magnetic stirrer until the sodium alginate is completely dissolved.
-
Prepare Invertase Solution: Dissolve a known amount of invertase in citrate-phosphate buffer (0.1 M, pH 5.0). The concentration will depend on the desired enzyme loading.
-
Mix Enzyme and Alginate: Add the invertase solution to the sodium alginate solution and mix gently to ensure a homogenous mixture. Avoid vigorous stirring to prevent enzyme denaturation.
-
Prepare Calcium Chloride Solution: Prepare a 0.1 M to 1 M solution of calcium chloride in a beaker.
-
Form Beads: Draw the enzyme-alginate mixture into a syringe. Drop the mixture into the stirred calcium chloride solution. The droplets will instantly form gel beads upon contact with the calcium ions. The size of the beads can be controlled by the needle gauge and the dropping height.
-
Cure the Beads: Allow the beads to harden in the calcium chloride solution for a recommended curing time of at least 2 hours.[13]
-
Wash the Beads: After curing, collect the beads by filtration and wash them thoroughly with distilled water to remove any unbound enzyme and excess calcium chloride.
-
Store the Immobilized Enzyme: The prepared beads can be stored in a buffer solution at 4°C until use.
Protocol for Continuous Sucrose Hydrolysis in a Packed-Bed Bioreactor
This protocol outlines the operation of a packed-bed reactor for the continuous hydrolysis of sucrose using immobilized invertase.
Materials:
-
Immobilized invertase beads (e.g., in calcium alginate)
-
Jacketed glass column (bioreactor)
-
Peristaltic pump
-
Water bath with temperature control
-
Sucrose solution (substrate)
-
Citrate-phosphate buffer (0.05 M, pH 5.0)
-
Collection vessel
Procedure:
-
Prepare the Bioreactor: Suspend the immobilized invertase beads in citrate-phosphate buffer and carefully pour them into the jacketed glass column to form a packed bed.
-
Set the Temperature: Connect the jacket of the column to a circulating water bath and set the temperature to the desired optimum for the immobilized enzyme (e.g., 45-55°C).[1]
-
Prepare the Substrate Feed: Prepare a concentrated sucrose solution (e.g., 50% w/v) in the appropriate buffer.
-
Start the Continuous Flow: Use a peristaltic pump to continuously feed the sucrose solution into the bottom of the column at a specific flow rate. The flow rate is a critical parameter affecting the degree of hydrolysis.[1]
-
Collect the Product: The product, a mixture of glucose and fructose, will exit from the top of the column. Collect the effluent in a suitable vessel.
-
Monitor the Reaction: At steady state, collect samples of the effluent at different time intervals to determine the concentration of reducing sugars and calculate the percentage of sucrose hydrolysis.
-
Vary Flow Rates: To study the effect of residence time on conversion, the experiment can be repeated at different flow rates.[1]
Visualizations
Experimental Workflow for Invertase Immobilization
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Immobilized invertase [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. Characterization of invertase entrapped into calcium alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and bioreactor studies of immobilized invertase on polyurethane rigid adhesive foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ijrar.org [ijrar.org]
Application of Invertin (Invertase) for Sucrose Hydrolysis in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invertin, also known as invertase or β-fructofuranosidase (EC 3.2.1.26), is a crucial enzyme in the food industry, primarily utilized for the hydrolysis of sucrose.[1][2] This enzymatic process breaks down the disaccharide sucrose into its constituent monosaccharides: glucose and fructose.[3][4][5][6] The resulting equimolar mixture is termed "invert sugar" or "invert syrup."[5][7][8][9] The name "invert" refers to the change in optical rotation of the sugar solution from dextrorotatory (+66.5°) for sucrose to levorotatory (-20°) for the resulting glucose and fructose mixture.[5]
The primary advantages of using invert sugar in food production include its higher sweetness compared to sucrose, increased moisture retention (hygroscopicity), and prevention of crystallization.[2][7][8][10][11] These properties are highly desirable in the manufacturing of confectionery, baked goods, and beverages.
Applications in the Food Industry
This compound's primary application lies in the confectionery industry. It is extensively used to create liquid or soft centers in candies, such as fondant-filled chocolates, crème eggs, and chocolate-covered cherries.[7][10][12] A small amount of invertase is added to a firm, crystalline sugar paste (fondant), which is then enrobed in chocolate.[8][12] During storage, the enzyme hydrolyzes the sucrose, leading to the liquefaction of the center.[7][12]
Key applications include:
-
Confectionery: Production of soft-centered candies, fondants, and caramel fillings to prevent sugar crystallization and create a desirable texture.[2][7][10][12][13]
-
Baking: Used in baking recipes to enhance moisture retention, keeping products soft and extending their shelf life.[7]
-
Beverages: In some specialty fruit juices, invertase is used to decrease the sucrose level.[2][10]
-
Artificial Honey Production: Invertase is a key component in the production of artificial honey, mimicking the natural process that occurs in bees.[14]
Quantitative Data Summary
The activity of this compound is significantly influenced by environmental factors such as pH and temperature. The optimal conditions can vary depending on the source of the enzyme (e.g., yeast, fungi).
| Parameter | Optimal Value | Source Organism | Reference(s) |
| pH | 4.0 - 5.5 | Saccharomyces cerevisiae (Yeast) | [1][11][15][16] |
| 4.5 | Saccharomyces cerevisiae | [1][10][12] | |
| 5.5 | Commercial Yeast | [2][15] | |
| 5.0 - 6.0 | Aspergillus niger (Fungus) | [16] | |
| Temperature (°C) | 55 - 60 | Saccharomyces cerevisiae (Yeast) | [1][11][12][15] |
| 45 | Commercial Yeast | [2][15] | |
| 70 - 85 | Aspergillus niger (Fungus) | [9] | |
| Michaelis-Menten Constant (Km) | ~24-30 mM | Saccharomyces cerevisiae (Yeast) | [1][2][15] |
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of sucrose by this compound.
Caption: General workflow for this compound application in the food industry.
Experimental Protocols
Protocol 1: Determination of Invertase Activity using the Dinitrosalicylic Acid (DNS) Method
This protocol measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Materials:
-
Invertase enzyme solution of unknown activity
-
1% (w/v) Sucrose solution in 0.1 M sodium acetate buffer (pH 4.5)
-
0.1 M Sodium acetate buffer (pH 4.5)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution
-
Standard glucose solution (1 mg/mL)
-
Spectrophotometer
-
Water bath
-
Test tubes
-
Pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of glucose standards ranging from 0.1 to 1.0 mg/mL in distilled water.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Boil for 5-15 minutes in a water bath.
-
Add 1 mL of Rochelle salt solution to stabilize the color.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Plot a graph of absorbance versus glucose concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Pipette 1 mL of the 1% sucrose solution into a test tube.
-
Pre-incubate the tube at the optimal temperature for the enzyme (e.g., 55°C) for 5 minutes.
-
Add 1 mL of the appropriately diluted invertase solution to the substrate and start a timer.
-
Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at the optimal temperature.
-
Stop the reaction by adding 2 mL of DNS reagent. This also initiates the color development.
-
Boil the mixture for 5-15 minutes.
-
Add 1 mL of Rochelle salt solution.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Prepare a blank by adding the DNS reagent before adding the enzyme solution.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of reducing sugar produced from the standard curve.
-
One unit of invertase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of sucrose per minute under the specified conditions.[1]
-
Protocol 2: Application of this compound in the Preparation of Soft-Centered Confectionery
This protocol outlines the basic steps for using this compound to create a liquid center in a model confectionery product.
Materials:
-
Fondant sugar (finely ground sucrose)
-
Water
-
Corn syrup
-
Invertase solution (commercial grade)
-
Flavoring (optional)
-
Coating chocolate
Procedure:
-
Fondant Preparation:
-
In a saucepan, combine fondant sugar, water, and corn syrup.
-
Heat the mixture to the soft-ball stage (approximately 115°C), stirring continuously.
-
Remove from heat and allow it to cool to approximately 60°C.
-
Stir the cooled syrup until it becomes opaque and creamy, forming a firm fondant.
-
-
Incorporation of Invertase:
-
Once the fondant has cooled to below 60°C (to prevent enzyme denaturation), add the invertase solution.[8] The amount of invertase will depend on its activity and the desired rate of liquefaction (typically 0.1-0.25% of the total weight).[10]
-
Thoroughly mix the invertase into the fondant. Flavoring can also be added at this stage.
-
-
Molding and Enrobing:
-
Shape the firm fondant into desired center forms.
-
Allow the centers to set.
-
Melt the coating chocolate and enrobe the fondant centers.
-
Allow the chocolate to cool and harden completely.
-
-
Storage and Liquefaction:
-
Store the finished confectionery at a controlled temperature (e.g., 18-20°C) for several days to a few weeks.[12]
-
During this time, the invertase will hydrolyze the sucrose within the fondant, causing the center to liquefy. The rate of liquefaction can be controlled by the amount of enzyme added and the storage temperature.[8]
-
Conclusion
This compound is an indispensable enzyme in the food industry, offering unique functional benefits in a variety of products. Its ability to hydrolyze sucrose into the more soluble and sweeter invert sugar allows for the creation of desirable textures and extended shelf life in confectionery and baked goods. The provided protocols offer a foundational approach for researchers and scientists to quantify invertase activity and apply it in food product development. Further optimization of reaction conditions may be necessary depending on the specific application and the source of the enzyme.
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. iomcworld.com [iomcworld.com]
- 3. What are the products of hydrolysis of sucrose? - askIITians [askiitians.com]
- 4. What are the products of hydrolysis of sucrose class 12 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Invertase Enzyme: Key Uses, Benefits & Industrial Applications | Infinita Biotech [infinitabiotech.com]
- 8. enzymedevelopment.com [enzymedevelopment.com]
- 9. enzymedevelopment.com [enzymedevelopment.com]
- 10. INVERTASE - Ataman Kimya [atamanchemicals.com]
- 11. What Is Invertase Enzyme & How To Make Invertase Enzyme? [infinitabiotech.com]
- 12. Invertase – NCBE [ncbe.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. sid.ir [sid.ir]
- 15. iomcworld.com [iomcworld.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Invertase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invertase (EC 3.2.1.26), also known as β-fructofuranosidase, is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1][2] This enzyme is crucial for the metabolism of organisms ranging from yeast to plants and plays a significant role in various industrial processes, including food production and biofuel development.[3][4] The discovery of potent and specific invertase inhibitors is of great interest for applications in agriculture (e.g., regulating plant growth and sugar storage) and medicine. High-Throughput Screening (HTS) provides a robust platform for rapidly evaluating large compound libraries to identify novel invertase inhibitors.[5][6]
These application notes describe the principles, validation methods, and detailed protocols for performing HTS assays to screen for invertase inhibitors. The methodologies covered are optimized for sensitivity, reproducibility, and automation-friendliness, making them suitable for large-scale screening campaigns.
Principles of Invertase Inhibition Assays
The fundamental principle of an invertase inhibitor assay is to quantify the enzyme's activity in the presence and absence of a test compound. A reduction in the rate of sucrose hydrolysis indicates potential inhibitory activity. The most common HTS-compatible methods rely on the detection of the reaction products, glucose or fructose.
Key Assay Formats:
-
Coupled Enzyme Assays (Colorimetric/Fluorometric): This is the most widely adopted method for HTS. Invertase activity produces glucose, which is then used as a substrate in a secondary coupled enzymatic reaction. A common system uses glucose oxidase (GOx) to oxidize glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, resulting in a detectable signal.[7][8][9] The signal intensity is directly proportional to the amount of glucose produced and thus to invertase activity.
-
3,5-Dinitrosalicylic Acid (DNS) Colorimetric Assay: This classic method detects the presence of reducing sugars (both glucose and fructose).[10][11] In an alkaline solution, DNS is reduced by the sugars upon heating, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically at approximately 540 nm.[10][11] While robust, the heating and cooling steps can make it less amenable to fully automated HTS workflows.
-
Fluorescence-Based Fructose Detection: This modern approach offers a continuous, real-time assay. It utilizes a fluorescent sensor, such as 8-Isoquinolinylboronic acid (8-IQBA), which selectively binds to fructose and forms a fluorescent complex.[12] This "turn-on" fluorescence provides a direct measure of one of the specific products of the invertase reaction.[12]
Assay Validation for High-Throughput Screening
Before initiating a large-scale screening campaign, the chosen assay must be rigorously validated to ensure its reliability and robustness. The Z'-factor is the primary statistical parameter used to quantify the quality of an HTS assay.[13][14]
Z'-Factor Calculation:
The Z'-factor measures the statistical separation between the positive control (uninhibited enzyme) and the negative control (fully inhibited enzyme or no enzyme). The formula is:
Z' = 1 - [ (3σ_pc + 3σ_nc) / |μ_pc - μ_nc| ]
Where:
-
σ_pc and μ_pc are the standard deviation and mean of the positive control, respectively.
-
σ_nc and μ_nc are the standard deviation and mean of the negative control, respectively.
Interpretation of Z'-Factor Values: [15][16]
-
Z' > 0.5: An excellent assay, suitable for HTS.[16]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[16]
-
Z' < 0: An unreliable assay not suitable for screening.[16]
Data Presentation
Table 1: Comparison of HTS Assay Methods for Invertase Inhibitors
| Assay Method | Principle | Detection | Pros | Cons |
| Coupled Enzyme Assay | Invertase produces glucose, which is detected in a secondary GOx/HRP reaction.[7][8] | Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm).[8][9] | High sensitivity, "mix-and-measure" format, highly amenable to HTS automation.[4][8] | Prone to interference from compounds that affect the coupling enzymes (GOx/HRP). |
| DNS Assay | DNS reacts with reducing sugars (glucose and fructose) under alkaline conditions and heat to produce a colored compound.[10][11] | Colorimetric (540 nm).[10] | Simple reagents, directly measures product formation. | Requires a heating step, less sensitive, can be affected by any reducing agent in the sample.[11] |
| Fluorescent Fructose Sensor | A boronic acid-based probe selectively binds to fructose, causing a "turn-on" fluorescent signal.[12] | Fluorometric.[12] | Real-time monitoring of enzyme kinetics, high specificity for fructose.[12] | Requires specialized fluorescent probe, potential for interference from fluorescent compounds. |
Table 2: Examples of Known Invertase Inhibitors
| Inhibitor | Type of Inhibition | Potency | Source Organism (Enzyme) |
| Copper (Cu²⁺) | Non-competitive[2] | IC₅₀: ~33.6 mM[2][12] | Recombinant Invertase |
| Mercury (Hg²⁺) | Non-competitive[2] | IC₅₀: 0.06-1.7 µM[2] | Yeast Invertase |
| Silver (Ag⁺) | Competitive[17] | Kᵢ: 160 mM[17] | Yeast Invertase |
| Urea | Non-competitive[1] | - | General |
| Nicotiana tabacum Invertase Inhibitor (Nt-CIF) | Protein-protein interaction | - | Tobacco[18] |
Visualizations
References
- 1. Invertase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 11. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 12. Real-time assay of invertase activity using isoquinolinylboronic acid as turn-on fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. iomcworld.com [iomcworld.com]
- 18. researchgate.net [researchgate.net]
Application of Invertin in Biofuel Production from Sucrose: A Detailed Guide for Researchers
Introduction
Sucrose, a readily available and abundant disaccharide, represents a significant feedstock for the production of biofuels, particularly bioethanol. However, many fermenting microorganisms, including the widely used Saccharomyces cerevisiae, cannot directly metabolize sucrose.[1][2] These organisms require the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose, for efficient fermentation. Invertin, also known as invertase or β-fructofuranosidase (EC 3.2.1.26), is the key enzyme that catalyzes this hydrolysis.[3][4] This application note provides detailed protocols and quantitative data for the use of this compound in the conversion of sucrose to biofuels, aimed at researchers, scientists, and professionals in the field of drug development and biotechnology.
Principle of Action
This compound catalyzes the hydrolysis of the α-1,4 glycosidic bond in sucrose, yielding an equimolar mixture of glucose and fructose, known as "invert sugar."[5] This mixture is readily fermentable by yeast and other microorganisms to produce ethanol. The overall process can be summarized in two main stages:
-
Saccharification: The enzymatic hydrolysis of sucrose into glucose and fructose, catalyzed by this compound.
-
Fermentation: The conversion of glucose and fructose into ethanol and carbon dioxide by fermenting microorganisms.
Yeast, such as Saccharomyces cerevisiae, naturally produces invertase, which can act extracellularly to hydrolyze sucrose in the surrounding medium.[6] The resulting monosaccharides are then transported into the cell for fermentation. Alternatively, purified or immobilized this compound can be used to pre-treat sucrose-rich feedstocks before fermentation.
Quantitative Data Summary
The efficiency of biofuel production from sucrose using this compound is influenced by several factors, including enzyme concentration, substrate concentration, temperature, and pH. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Optimal Value/Range | Source Organism(s) | Reference(s) |
| pH | 4.5 - 6.0 | Saccharomyces cerevisiae | [2][4][5] |
| Temperature (°C) | 30 - 55 | Saccharomyces cerevisiae | [2][5] |
| Sucrose Concentration | 2% - 20% (w/v) | Saccharomyces cerevisiae | [2][7] |
Table 1: Optimal Conditions for this compound Activity
| Parameter | Value | Conditions | Reference(s) |
| Michaelis-Menten Constant (Km) | 24 mM - 55 mM | Free vs. Immobilized Invertase | [8] |
| Activation Energy (Ea) | 25.07 kJ/mol | Hydrolysis of sucrose | [9] |
| Half-life (t1/2) | 65.39 min | At optimal conditions | [9] |
| Maximum Invertase Activity (Vmax) Reported | 0.48 ± 0.011 IU/ml | Saccharomyces cerevisiae MK under optimized conditions | [2][10] |
| Ethanol Yield (YETH/S) | 0.53 gETH/gsubstrate | Saccharomyces cerevisiae FT858 with sucrose at 37°C | [11] |
Table 2: Kinetic and Yield Parameters for this compound-Mediated Sucrose Hydrolysis and Fermentation
Experimental Protocols
This section provides detailed protocols for the key experiments involving the use of this compound for biofuel production from sucrose.
Protocol 1: Preparation of Crude this compound Extract from Saccharomyces cerevisiae (Baker's Yeast)
Objective: To obtain a crude extract of this compound from commercially available baker's yeast.
Materials:
-
Active dry yeast (Saccharomyces cerevisiae)
-
Distilled or deionized water
-
Beaker
-
Stirring rod
-
Filtration setup (funnel, filter paper) or centrifuge
-
Refrigerator for storage
Procedure:
-
Suspend one package (e.g., 7 g) of active dry yeast in 80 mL of distilled or deionized water in a beaker.[1]
-
Allow the suspension to stand for approximately 20 minutes with occasional stirring to facilitate enzyme release.[1]
-
Filter the yeast suspension using creped or fast-speed filter paper to separate the yeast cells from the liquid extract.[1] Alternatively, for a more efficient separation, centrifuge the suspension and collect the supernatant.
-
The resulting filtrate/supernatant is the crude invertase extract.[1]
-
If not used immediately, store the extract in a refrigerator.[1]
Protocol 2: Enzymatic Hydrolysis of Sucrose using this compound
Objective: To hydrolyze a sucrose solution into glucose and fructose using the prepared this compound extract.
Materials:
-
Crude invertase extract (from Protocol 1)
-
Sucrose solution (e.g., 5% w/v)
-
Test tubes and rack
-
Water bath or incubator set to 30-35°C
-
pH meter and appropriate buffers (e.g., citrate-phosphate buffer, pH 4.5-5.0)
Procedure:
-
Prepare a 5% (w/v) sucrose solution by dissolving 5 g of sucrose in 100 mL of distilled or deionized water.[1]
-
Adjust the pH of the sucrose solution to the optimal range for invertase activity (pH 4.5-5.0) using a suitable buffer.[4]
-
Set up the following reaction tubes:
-
Stopper and gently mix the contents of each tube.
-
Incubate the test tubes in a water bath at 30-35°C for 35-60 minutes.[1]
-
After incubation, the hydrolysis reaction is complete. The resulting solution in Test Tube A will contain a mixture of glucose, fructose, and any unreacted sucrose.
Protocol 3: Quantification of Reducing Sugars (DNS Method)
Objective: To determine the concentration of reducing sugars (glucose and fructose) produced from sucrose hydrolysis.
Materials:
-
Hydrolyzed sucrose solution (from Protocol 2)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
-
Test tubes
-
Boiling water bath
-
Glucose standard solutions
Procedure:
-
Pipette a small volume (e.g., 0.1 mL) of the hydrolyzed sucrose solution into a clean test tube.[11]
-
Add 0.9 mL of 0.1 M sodium acetate buffer (pH 5.0).[11]
-
Add 1 mL of DNS reagent and mix well.[11]
-
Place the test tube in a boiling water bath for 5-10 minutes.[12] A color change from yellow to reddish-brown will occur.
-
Cool the test tube to room temperature and add 8 mL of distilled water.[11]
-
Measure the absorbance of the solution using a spectrophotometer at 540 nm.[11][12]
-
Prepare a standard curve using known concentrations of glucose to determine the concentration of reducing sugars in the sample.
-
One unit of invertase activity is defined as the amount of enzyme required to release 1 µmol of product (glucose or fructose) per minute under the specified assay conditions.[11]
Protocol 4: Bioethanol Fermentation of Hydrolyzed Sucrose
Objective: To ferment the invert sugar (glucose and fructose) into bioethanol using Saccharomyces cerevisiae.
Materials:
-
Hydrolyzed sucrose solution (from Protocol 2)
-
Saccharomyces cerevisiae (baker's or brewer's yeast)
-
Fermentation flask with an airlock
-
Incubator or a warm place (around 30-37°C)
-
Nutrient supplements (e.g., yeast extract, peptone)
Procedure:
-
Prepare the fermentation medium by supplementing the hydrolyzed sucrose solution with yeast nutrients such as yeast extract and peptone.
-
Inoculate the medium with a starter culture of Saccharomyces cerevisiae.
-
Transfer the inoculated medium to a sterilized fermentation flask fitted with an airlock to allow for the release of CO2 while maintaining anaerobic conditions.
-
Incubate the fermentation flask at 30-37°C for 48-72 hours, or until CO2 evolution ceases.[11]
-
After fermentation, the resulting broth will contain bioethanol, which can be separated and purified by distillation.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for biofuel production.
Caption: Workflow for biofuel production from sucrose using this compound.
Caption: Enzymatic hydrolysis of sucrose by this compound.
Conclusion
The use of this compound is a critical step in the efficient conversion of sucrose-based feedstocks into biofuels. By understanding the optimal conditions and employing standardized protocols, researchers can effectively hydrolyze sucrose and subsequently ferment the resulting monosaccharides to produce bioethanol. The data and methodologies presented in this application note provide a solid foundation for further research and development in the field of biofuel production. Further optimization of the process, including the use of immobilized enzymes and genetically engineered microorganisms, holds the potential for even greater efficiency and economic viability.[6][8]
References
- 1. flinnsci.com [flinnsci.com]
- 2. hrpub.org [hrpub.org]
- 3. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. rsisinternational.org [rsisinternational.org]
- 6. Engineering topology and kinetics of sucrose metabolism in Saccharomyces cerevisiae for improved ethanol yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the carbon source on the physiology and invertase activity of the yeast Saccharomyces cerevisiae FT858 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Industrial Approach to Invertase Production from Fruit Waste for Enhanced Efficiency and Conservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Saccharomyces Invertase Expression
These application notes provide a comprehensive guide for the expression, purification, and characterization of recombinant invertase (β-D-fructofuranosidase) from Saccharomyces cerevisiae. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard molecular biology and protein biochemistry techniques.
Introduction
Invertase (EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose. This enzyme is of significant interest for various industrial applications, including food production, confectioneries, and biofuel development. The SUC2 gene from Saccharomyces cerevisiae is the most common source for producing recombinant invertase. This document outlines two primary protocols for its expression: one using S. cerevisiae as the host system with galactose induction, and another utilizing the methylotrophic yeast Pichia pastoris with methanol induction. A standard multi-step purification protocol and an enzyme activity assay are also detailed.
Data Presentation
Successful expression and purification of recombinant invertase can yield highly active enzyme preparations. The following tables summarize typical quantitative data reported in the literature, providing a benchmark for expected results.
Table 1: Summary of Recombinant Invertase Purification from various Expression Systems
| Host System | Purification Method | Specific Activity (U/mg) | Purification Fold | Recovery (%) | Reference |
| Pichia pastoris | His-Tag Affinity Chromatography | 178.56 | 3.83 | - | [1] |
| S. cerevisiae (mutant) | Ammonium Sulfate, DEAE-Sephadex | 1915 | 15 | 38 | [2] |
| S. cerevisiae | Ammonium Sulfate, DEAE-Cellulose, Sephadex G-100 | 20 | - | - | [3] |
| S. cerevisiae (mutant) | Ammonium Sulfate, DEAE-Sephadex, Sephadex G-50 | - | 19 (L-form), 16 (S-form) | 32 (L-form), 17 (S-form) | [2] |
| S. cerevisiae (SSF) | DEAE-Cellulose, Sephacryl S-300 | - | 29 | - | [4] |
Note: Specific activity, purification fold, and recovery can vary significantly based on the expression construct, host strain, culture conditions, and purification scale.
Table 2: Biochemical Properties of Recombinant and Native S. cerevisiae Invertase
| Property | Value | Host/Source | Reference |
| Optimal pH | 4.8 | Pichia pastoris (recombinant) | [1] |
| 5.0 | S. cerevisiae (native) | [2] | |
| 7.0 | S. cerevisiae (native) | [3] | |
| Optimal Temperature | 60°C | Pichia pastoris (recombinant) | [1] |
| 60°C | S. cerevisiae (native) | [2][4] | |
| 50°C | S. cerevisiae (native) | [3] | |
| Molecular Weight (Glycosylated) | 85-95 kDa | Pichia pastoris (recombinant) | [1] |
| 110 kDa | S. cerevisiae (native) | [2] | |
| Molecular Weight (Deglycosylated) | ~60 kDa | Pichia pastoris (recombinant) | [1] |
| 55 kDa | S. cerevisiae (native, S-form) | [2] | |
| Km (Sucrose) | 19 mM | Pichia pastoris (recombinant) | [1] |
| 1.2 mM | S. cerevisiae (native, S-form) | [2] | |
| 1.8 mM | S. cerevisiae (native, L-form) | [2] |
Experimental Protocols & Visualizations
The following sections provide detailed methodologies for the key experiments. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization of the experimental process.
Protocol 1: Expression in Saccharomyces cerevisiae using pYES2 Vector
This protocol describes the expression of the SUC2 gene in an invertase-deficient S. cerevisiae strain (e.g., INVSc1) using the galactose-inducible GAL1 promoter on the pYES2 vector.[5][6]
1. Gene Cloning and Transformation
-
Cloning: Amplify the SUC2 open reading frame from S. cerevisiae genomic DNA. Clone the PCR product into the pYES2 vector using appropriate restriction sites.[7] Verify the construct by restriction digestion and DNA sequencing.
-
Yeast Transformation (Electroporation): a. Inoculate 500 mL of YPD medium with an overnight culture of INVSc1 to an OD600 of ~0.2 and grow to an OD600 of 1.3-1.5.[8] b. Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C. c. Wash the cell pellet sequentially with 500 mL and then 250 mL of ice-cold sterile water. d. Resuspend the pellet in 20 mL of ice-cold 1 M sorbitol and centrifuge again. e. Resuspend the final pellet in 0.5 mL of 1 M sorbitol to prepare electrocompetent cells.[8] f. Add ~0.1 µg of the pYES2-SUC2 plasmid DNA to 65 µL of competent cells. Incubate on ice for 5 minutes.[8] g. Transfer the mixture to a pre-chilled 2 mm gap electroporation cuvette. h. Apply an electrical pulse (e.g., 1.5 kV, 25 µF, 200 Ω).[9] i. Immediately add 1 mL of cold 1 M sorbitol to the cuvette. j. Plate aliquots onto synthetic complete medium lacking uracil (SC-U) plates for selection.[6]
2. Protein Expression
-
Inoculate a single colony of a positive transformant into 15 mL of SC-U medium containing 2% raffinose (or 2% glucose for repression). Grow overnight at 30°C with shaking.[6]
-
Use the overnight culture to inoculate 50 mL of SC-U with 2% raffinose to an OD600 of ~0.4. Grow to an OD600 of ~1.0.
-
Pellet the cells at 1,500 x g for 5 minutes and resuspend in 50 mL of induction medium (SC-U containing 2% galactose).[6]
-
Incubate at 30°C with vigorous shaking for 24-48 hours. Collect time-point samples to determine the optimal induction time.
-
Harvest the cells by centrifugation. The supernatant can be used for purification of secreted invertase, or the cell pellet can be processed for intracellular invertase.
Caption: Workflow for recombinant invertase expression in S. cerevisiae.
Protocol 2: Expression in Pichia pastoris using AOX1 Promoter
This protocol is suitable for achieving high levels of secreted invertase expression using the tightly regulated, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[1][10]
1. Gene Cloning and Transformation
-
Cloning: (Optional) Codon-optimize the S. cerevisiae SUC2 gene for Pichia pastoris. Synthesize and clone the gene into a Pichia expression vector (e.g., pPICZα A for secretion) under the control of the AOX1 promoter.
-
Vector Linearization: Linearize the expression vector with a suitable restriction enzyme to facilitate integration into the Pichia genome.
-
Transformation: Transform a suitable Pichia strain (e.g., GS115) with the linearized plasmid via electroporation, following a similar procedure as for S. cerevisiae. Select transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).[11]
2. Protein Expression
-
Glycerol Phase (Biomass Accumulation): a. Inoculate a single colony into 25 mL of BMGY medium in a baffled flask.[10] b. Grow at 28-30°C in a shaking incubator (~250 rpm) until the culture reaches an OD600 of 2-6 (log-phase).[10] c. Use this culture to inoculate a larger volume (e.g., 1 L) of BMGY in a baffled fermenter or flask.
-
Methanol Phase (Induction): a. Harvest the cells from the BMGY culture by centrifugation (e.g., 2,500 x g for 5 min). b. To induce expression, resuspend the cell pellet in BMMY medium to an OD600 of ~1.0.[10] c. Incubate at 28-30°C with vigorous shaking. d. Add methanol to a final concentration of 0.5-1.0% (v/v) every 24 hours to maintain induction.[10][12] e. Continue induction for 72-96 hours. f. Harvest the culture supernatant, which contains the secreted recombinant invertase, by centrifugation.
Caption: Workflow for recombinant invertase expression in Pichia pastoris.
Protocol 3: Purification of Secreted Recombinant Invertase
This three-step chromatography protocol is a classic and effective method for purifying invertase from culture supernatants.[2][3][13]
1. Preparation of Crude Extract
-
Centrifuge the yeast culture at high speed (e.g., 8,000 x g for 15 min at 4°C) to pellet the cells.
-
Carefully decant the supernatant. For intracellular protein, proceed with cell lysis (see Protocol 4).
-
(Optional) Concentrate the supernatant using tangential flow filtration or ammonium sulfate precipitation (typically 40-85% saturation).[3] If using precipitation, resuspend the pellet in a minimal volume of starting buffer (e.g., 20 mM Tris-HCl, pH 7.4) and dialyze extensively against the same buffer.
-
Clarify the crude extract by centrifugation or filtration (0.45 µm filter) before loading onto the first column.
2. Anion-Exchange Chromatography (AEX)
-
Column: DEAE-Sephadex A-50 or DEAE-Sepharose Fast Flow.[2][14]
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.4.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.4 + 1 M NaCl.
-
Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Load the clarified crude extract onto the column. c. Wash the column with 3-5 CV of Buffer A to remove unbound proteins. d. Elute bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CV. Invertase typically elutes at 0.2-0.3 M NaCl.[2] e. Collect fractions and measure both protein concentration (A280) and invertase activity (see Protocol 5). f. Pool the active fractions.
3. Size-Exclusion Chromatography (SEC) / Gel Filtration
-
Running Buffer: 20 mM Tris-HCl, pH 7.4 + 150 mM NaCl.
-
Procedure: a. Concentrate the pooled active fractions from the AEX step. b. Equilibrate the SEC column with at least 2 CV of running buffer. c. Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[15] d. Elute with 1-1.5 CV of running buffer at a constant flow rate. e. Collect fractions and assay for invertase activity. f. Pool the pure, active fractions. Analyze purity by SDS-PAGE.
Caption: General workflow for the purification of recombinant invertase.
Protocol 4: Yeast Cell Lysis for Intracellular Protein
If the expressed invertase is not secreted, this protocol can be used to lyse the yeast cells and release the intracellular contents.
-
Harvest cells from culture by centrifugation (5,000 x g, 10 min, 4°C).
-
Wash the cell pellet once with ice-cold lysis buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 1 mM PMSF, 1 mM EDTA).
-
Resuspend the cell pellet in 2-3 volumes of ice-cold lysis buffer.
-
Lyse the cells using one of the following methods:
-
Mechanical Disruption (Bead Beating): Add an equal volume of acid-washed glass beads (0.5 mm diameter) to the cell suspension. Vortex in short bursts of 1 minute, with 1-2 minutes of cooling on ice in between, for a total of 6-8 cycles.[5][16]
-
Alkaline Lysis: Resuspend the cell pellet in 200 µL of 0.1 N NaOH and incubate at room temperature for 20-30 minutes. Pellet the cells and resuspend in SDS-PAGE loading buffer for analysis, or a suitable buffer for purification.[2]
-
-
Centrifuge the lysate at high speed (15,000 x g, 20 min, 4°C) to pellet cell debris.
-
The resulting supernatant is the clarified crude extract, which can be used for purification (Protocol 3).
Protocol 5: Invertase Activity Assay (DNSA Method)
This colorimetric assay measures the amount of reducing sugars (glucose and fructose) produced by the enzymatic hydrolysis of sucrose.[17][18][19]
Reagents:
-
Acetate Buffer: 0.1 M Sodium Acetate, pH 4.8-5.0.
-
Substrate Solution: 0.3 M Sucrose in Acetate Buffer.
-
DNSA Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 16 g of NaOH, and 300 g of Rochelle salt (sodium potassium tartrate) in 1 L of distilled water. Store in a dark, tightly sealed container.[18]
-
Glucose Standard: 1 mg/mL glucose solution.
Procedure:
-
Prepare a reaction mixture containing 150 µL of enzyme sample (appropriately diluted in acetate buffer) and 150 µL of substrate solution.[20]
-
Incubate the reaction at the optimal temperature (e.g., 50-60°C) for a defined period (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding 300 µL of DNSA reagent.
-
Boil the tubes for 5-10 minutes in a water bath. A red-brown color will develop.[17][19]
-
Cool the tubes to room temperature and add 1.5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose to quantify the amount of reducing sugar produced.
-
Unit Definition: One unit (U) of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of reducing sugar (as glucose) per minute under the specified assay conditions.[13]
References
- 1. YPD (YEPD) Growth Medium [himedialabs.com]
- 2. KC Lab - Alkaline Lysis Protocol for Isolating Protein from S. cerevisiae [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Complete Yeast Protein Extraction [protocols.io]
- 5. Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions, and Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. static.igem.org [static.igem.org]
- 8. eppendorf.com [eppendorf.com]
- 9. Blog - Application Focus - Genetic Engineering of Brewer's Yeast with Electroporation [btxonline.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 18. fao.org [fao.org]
- 19. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 20. Yeast Peptone Dextrose (YPD) medium [protocols.io]
Application Notes and Protocols for Studying Carbohydrate Metabolism in Plants Using Invertin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invertin, also known as invertase or β-fructofuranosidase, is a key enzyme in plant carbohydrate metabolism. It catalyzes the irreversible hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1][2] This process is fundamental to various physiological processes, including carbon partitioning, plant growth and development, and responses to environmental stresses.[3][4] Plants possess different isoforms of invertase, primarily classified based on their subcellular localization: cell wall-bound invertase (CWI), vacuolar invertase (VI), and cytosolic or neutral invertase (NI).[3][5] Each isoform plays a distinct role in regulating the flow of carbohydrates within the plant.[5] These application notes provide detailed protocols for the extraction and assay of invertase activity, quantification of sugars, and the use of invertase inhibitors to study carbohydrate metabolism in plants.
Core Applications
-
Elucidating Carbon Partitioning: Studying the activity of different invertase isoforms helps in understanding how photosynthetically produced sucrose is allocated to various sink tissues (e.g., roots, fruits, and seeds) for growth and storage.[3][6]
-
Investigating Plant Development: Invertase activity is crucial for processes like pollen germination, seed development, and fruit ripening.[3]
-
Analyzing Stress Responses: Changes in invertase activity are often observed in plants under biotic and abiotic stress, indicating a role in defense mechanisms and stress adaptation.[4][6]
-
Screening for Novel Agrochemicals: Invertase activity can be a target for developing new herbicides or plant growth regulators.
-
Drug Development: Understanding plant carbohydrate metabolism can provide insights into related metabolic pathways in other organisms and can be relevant for the discovery of new therapeutic agents from plant sources.
Data Presentation: Quantitative Analysis of Invertase Activity and Sugar Content
The following tables summarize typical quantitative data obtained from studies on invertase and carbohydrate metabolism in plants. These values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Invertase Activity in Different Tissues of Sugarcane (Saccharum officinarum)
| Tissue Type | Soluble Acid Invertase (SAI) Activity (nmol·min⁻¹·mg⁻¹ protein) | Cell Wall Invertase (CWI) Activity (nmol·min⁻¹·mg⁻¹ protein) | Neutral Invertase (NI) Activity (nmol·min⁻¹·mg⁻¹ protein) |
| Immature Internode (Top) | High | High | High |
| Maturing Internode (Middle) | Intermediate | Intermediate | Intermediate |
| Mature Internode (Bottom) | Low | Low | Low |
Data adapted from a study on sugarcane, showing that invertase activity is generally higher in younger, rapidly growing tissues.[7]
Table 2: Sucrose and Hexose Content in Tomato (Solanum lycopersicum) Leaves with Altered Cell Wall Invertase Activity
| Plant Line | Sucrose (µmol·g⁻¹ FW) | Glucose (µmol·g⁻¹ FW) | Fructose (µmol·g⁻¹ FW) |
| Wild Type | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.2 |
| CWI-Silenced (Lin8-RNAi) | 2.5 ± 0.5 | 0.5 ± 0.1 | 0.4 ± 0.1 |
This table illustrates that silencing a major leaf cell wall invertase leads to an accumulation of sucrose and a decrease in hexoses in the source leaves. Data is representative of values found in relevant literature.[8]
Table 3: Correlation between Invertase Activity and Sucrose Content in Sugarcane Stems
| Invertase Isoform | Correlation with Sucrose Content | Significance (P-value) |
| Soluble Acid Invertase (SAI) | Negative (r = -0.4743) | < 0.05 |
| Cell Wall Invertase (CWI) | Negative (r = -0.6952) | < 0.001 |
| Neutral Invertase (NI) | Negative (r = -0.7352) | < 0.001 |
This table demonstrates the significant negative correlation between the activities of different invertase isoforms and the accumulation of sucrose in sugarcane stems.[7]
Experimental Protocols
Protocol 1: Extraction of Soluble and Cell Wall-Bound Invertase
This protocol describes the differential extraction of soluble (vacuolar and neutral) and cell wall-bound invertase isoforms from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, roots, fruits)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM PMSF, 5 mM DTT, 10% (v/v) glycerol
-
Cell Wall Invertase Extraction Buffer: Extraction Buffer + 1 M NaCl
-
Centrifuge (refrigerated)
-
Microcentrifuge tubes
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100-200 mg of the powdered tissue to a pre-chilled microcentrifuge tube.
-
Soluble Invertase Extraction: a. Add 1 mL of ice-cold Extraction Buffer to the powdered tissue. b. Vortex vigorously for 1 minute. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 15,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble invertases (VI and NI). This is the Soluble Fraction .
-
Cell Wall-Bound Invertase Extraction: a. To the pellet from step 4d, add 1 mL of ice-cold Cell Wall Invertase Extraction Buffer. b. Resuspend the pellet by vortexing and incubate on a rocking platform for 1 hour at 4°C to solubilize the ionically bound cell wall invertase. c. Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant, which contains the cell wall-bound invertase. This is the Cell Wall Fraction .
-
Store both fractions at -80°C until the activity assay.
Protocol 2: Invertase Activity Assay (Colorimetric Method)
This assay measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Materials:
-
Soluble and Cell Wall enzyme extracts from Protocol 1
-
Assay Buffer: 100 mM Sodium Acetate buffer (pH 4.7 for acid invertases) or 100 mM HEPES-KOH buffer (pH 7.5 for neutral invertase)
-
Substrate Solution: 100 mM Sucrose in the appropriate Assay Buffer
-
DNS (3,5-Dinitrosalicylic acid) Reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL of enzyme extract
-
50 µL of Substrate Solution
-
-
For the blank, use 50 µL of the corresponding extraction buffer instead of the enzyme extract.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent.
-
Boil the tubes in a water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Add 800 µL of distilled water and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the amount of reducing sugars produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glucose per minute under the assay conditions.
Protocol 3: Quantification of Soluble Sugars (HPLC Method)
This protocol outlines the extraction and quantification of sucrose, glucose, and fructose from plant tissues using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue
-
Liquid nitrogen
-
80% (v/v) Ethanol
-
Water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a carbohydrate analysis column and a Refractive Index (RI) detector
-
Sugar standards (Sucrose, Glucose, Fructose)
Procedure:
-
Freeze-dry and grind the plant tissue to a fine powder.
-
Weigh approximately 50 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% ethanol.
-
Incubate in a water bath at 80°C for 20 minutes to extract soluble sugars.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet two more times and pool the supernatants.
-
Evaporate the ethanol from the pooled supernatant using a speed vacuum or by heating at 60°C.
-
Resuspend the dried extract in a known volume of ultrapure water.
-
Filter the extract through a 0.45 µm syringe filter.
-
Analyze the sample using an HPLC system equipped with a carbohydrate column and an RI detector.[9]
-
Quantify the concentrations of sucrose, glucose, and fructose by comparing the peak areas to those of known standards.
Protocol 4: Histochemical Localization of Invertase Activity
This method allows for the visualization of invertase activity in situ within plant tissues.
Materials:
-
Fresh plant tissue sections (10-50 µm thick)
-
Incubation Buffer: 50 mM Sodium Acetate buffer (pH 4.7)
-
Substrate Solution: 100 mM Sucrose in Incubation Buffer
-
Glucose Oxidase/Peroxidase (GOPOD) reagent
-
Nitroblue Tetrazolium (NBT)
-
Microscope
Procedure:
-
Prepare fresh, thin sections of the plant tissue.
-
Incubate the sections in the Substrate Solution at 37°C for 1-2 hours.
-
As a control, incubate sections in the Incubation Buffer without sucrose.
-
After incubation, wash the sections with the Incubation Buffer.
-
Stain the sections with a solution containing GOPOD reagent and NBT. The glucose produced by invertase activity will be oxidized by glucose oxidase, producing hydrogen peroxide, which then reacts with the peroxidase and NBT to form a dark, insoluble formazan precipitate.[1][10][11]
-
Observe the sections under a light microscope. The dark precipitate indicates the sites of invertase activity.
Visualization of Pathways and Workflows
Diagram 1: Sucrose Metabolism and Signaling Pathway
Caption: Sucrose cleavage by different invertase isoforms.
Diagram 2: Experimental Workflow for Invertase Analysis
Caption: Workflow for invertase and sugar analysis.
Diagram 3: Regulation of Invertase Activity
Caption: Regulation of invertase activity.
References
- 1. Cytochemical methods for the localization of invertase activity in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Activity Assay for Invertase in Synechocystis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tomato Vacuolar Invertase Inhibitor Mediates Sucrose Metabolism and Influences Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose and invertases, a part of the plant defense response to the biotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell‐wall invertases, key enzymes in the modulation of plant metabolism during defence responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. Cell Wall-Bound Invertase Limits Sucrose Export and Is Involved in Symptom Development and Inhibition of Photosynthesis during Compatible Interaction between Tomato and Xanthomonas campestris pv vesicatoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sugar and starch measurements [bgc-jena.mpg.de]
- 10. benthamopen.com [benthamopen.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Invertin-Based Biosensors in Sucrose Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of invertin-based biosensors for the accurate and sensitive detection of sucrose. This technology holds significant potential for various fields, including food and beverage quality control, clinical diagnostics, and pharmaceutical research.
I. Introduction
Sucrose, a common disaccharide, is a critical analyte in numerous industries. Traditional methods for sucrose quantification can be time-consuming and require extensive sample preparation. This compound-based biosensors offer a rapid, specific, and sensitive alternative. These biosensors leverage the enzymatic activity of invertase (β-fructofuranosidase), which catalyzes the hydrolysis of sucrose into glucose and fructose.[1] The subsequent detection of these monosaccharides, typically glucose, forms the basis of the biosensor's signal.
The core principle involves the immobilization of invertase, often in conjunction with other enzymes like glucose oxidase (GOx) and mutarotase, onto a transducer surface.[2][3][4] This bienzymatic or trienzymatic system allows for a cascade of reactions, leading to a measurable signal proportional to the initial sucrose concentration. The choice of immobilization matrix and transducer type significantly influences the biosensor's performance characteristics.
II. Principle of Operation
The fundamental signaling pathway of an this compound-based biosensor for sucrose detection is a multi-step enzymatic cascade. The process begins with the enzymatic hydrolysis of sucrose and culminates in the production of a detectable signal.
Caption: Signaling pathway of a typical this compound-based electrochemical biosensor.
III. Quantitative Data Summary
The performance of this compound-based biosensors can vary depending on the immobilization technique, electrode materials, and operating conditions. The following tables summarize key quantitative data from various studies.
| Biosensor Configuration | Linear Range | Detection Limit (LOD) | Response Time | Reference |
| Invertase-GOx-MWCNTs-AgNPs/SPCE | 1 × 10⁻⁹ to 1 × 10⁻⁴ mol L⁻¹ | 1 × 10⁻⁹ mol L⁻¹ | Not Specified | [2][5] |
| Invertase/Mutarotase/GOx on PB nanocubes microchip | 0.5 to 4.5 mM | 0.02 mM | 20 s | [2] |
| Invertase-Saccharomyces cerevisiae hybrid system | 0.1 to 5.0 µM | 0.08 µM | Not Specified | [6] |
| Invertase/FDH on SWCNTP electrode | Up to 5 mM | 2 mM | 8 s | [7] |
| Invertase/GOx entrapped in agarose-guar gum on UME | 1 x 10⁻¹⁰ to 1 x 10⁻⁷ M | 1 x 10⁻¹⁰ M | Not Specified | [8][9] |
| Immobilization Method | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Stability | Reference |
| Entrapment in Carrageenan Gel | 87.8 mM | 24 mM/min | Fully active after 12 weeks at 4°C | [10] |
| Covalent binding on pHEMA–GMA membrane | 58 mM | Lower than free enzyme | Half-life of 38 min at 70°C | [11] |
| Entrapment in polyacrylamide cryogel | Not specified | Not specified | Retained initial activity for 30 days and 30 batch reactions | [12] |
| Adsorption onto PEI coated cotton threads | Not specified | Not specified | Retained initial activity for 90 days at 50°C | [13] |
IV. Experimental Protocols
This section provides detailed methodologies for the fabrication and operation of an electrochemical this compound-based biosensor.
A. General Experimental Workflow
The development of an this compound-based biosensor follows a structured workflow, from enzyme immobilization to final sample analysis.
Caption: General experimental workflow for an this compound-based biosensor.
B. Protocol 1: Fabrication of a Co-immobilized Invertase/GOx Biosensor
This protocol describes the fabrication of an amperometric sucrose biosensor using co-immobilization of invertase and glucose oxidase in a chitosan-guar gum matrix.
Materials:
-
Invertase from Saccharomyces cerevisiae
-
Glucose Oxidase (GOx)
-
Chitosan
-
Guar Gum
-
Acetic Acid
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Sucrose standards
-
Glutaraldehyde solution (2.5%)
Procedure:
-
Preparation of the Immobilization Matrix:
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Prepare a 1% (w/v) guar gum solution in deionized water.
-
Mix the chitosan and guar gum solutions in a 1:1 ratio and stir for 30 minutes to form a homogenous gel.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of invertase (e.g., 500 U/mL) and GOx (e.g., 500 U/mL) in PBS.
-
Mix equal volumes of the invertase and GOx solutions.
-
-
Co-immobilization of Enzymes:
-
Add 100 µL of the mixed enzyme solution to 1 mL of the chitosan-guar gum gel.
-
Gently mix to ensure a uniform distribution of the enzymes.
-
Drop-cast 5 µL of the enzyme-gel mixture onto the working area of the SPCE.
-
Allow the electrode to dry at room temperature for 1-2 hours.
-
Expose the dried enzyme layer to glutaraldehyde vapor for 20 minutes for cross-linking.
-
Rinse the electrode with PBS to remove any unbound enzymes and glutaraldehyde.
-
-
Storage:
-
Store the fabricated biosensor at 4°C in a dry, dark container when not in use.
-
C. Protocol 2: Amperometric Detection of Sucrose
This protocol outlines the procedure for measuring sucrose concentration using the fabricated biosensor.
Materials:
-
Fabricated Invertase/GOx biosensor
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (if not using SPCEs)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Sucrose standard solutions of known concentrations
-
Sample solutions
Procedure:
-
Electrochemical Cell Setup:
-
Connect the fabricated biosensor (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) to the potentiostat.
-
Add a known volume of PBS to the electrochemical cell.
-
-
Baseline Measurement:
-
Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl) and record the background current until a stable baseline is achieved.
-
-
Calibration Curve:
-
Add successive aliquots of a sucrose standard solution into the PBS in the electrochemical cell.
-
Record the steady-state current response after each addition.
-
Plot the current response against the sucrose concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Replace the PBS with the sample solution.
-
Record the steady-state current response.
-
Determine the sucrose concentration in the sample by interpolating the measured current on the calibration curve.
-
-
Data Analysis:
-
Calculate the sensitivity of the biosensor from the slope of the linear portion of the calibration curve.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).
-
V. Logical Relationships of Biosensor Components
The functionality of the this compound-based biosensor relies on the interplay of its core components.
Caption: Logical relationship of the core components of an this compound-based biosensor.
VI. Applications
This compound-based biosensors have a wide range of applications:
-
Food and Beverage Industry: For the rapid determination of sucrose content in fruit juices, soft drinks, and other food products to ensure quality control.[5][7][14][15]
-
Biotechnology: Monitoring sucrose levels in fermentation processes.
-
Clinical Diagnostics: Although less common, they can be adapted for the detection of sucrose in biological fluids for specific metabolic studies.
-
Environmental Monitoring: The inhibitory effects of heavy metals on invertase activity can be utilized for their detection in aqueous systems.[8][9]
VII. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzymes | Use fresh enzyme preparations. Ensure proper storage conditions (4°C). |
| Improper immobilization | Optimize the immobilization protocol. Ensure proper cross-linking. | |
| Incorrect buffer pH or temperature | Optimize the operating pH and temperature for the specific enzymes used. | |
| High background noise | Electrical interference | Ensure proper shielding of the electrochemical setup. |
| Electrode fouling | Clean the electrode surface or use a new disposable electrode. | |
| Poor reproducibility | Inconsistent enzyme loading | Standardize the volume and concentration of the enzyme solution used for immobilization. |
| Variation in electrode surface area | Use electrodes with a well-defined and consistent surface area. |
VIII. Conclusion
This compound-based biosensors represent a powerful analytical tool for the rapid and sensitive detection of sucrose. By understanding the underlying principles and following standardized protocols, researchers can successfully develop and implement these biosensors for a variety of applications. The data and protocols presented herein provide a solid foundation for further research and development in this promising field.
References
- 1. Immobilized invertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Sucrose in Fruit Juices: A New Sensitive Carbon Nanotube Paste Osmium-Polymer Mediated Biosensor | Antiochia | Journal of Food Research | CCSE [ccsenet.org]
- 8. Invertase inhibition based electrochemical sensor for the detection of heavy metal ions in aqueous system: Application of ultra-microelectrode to enhance sucrose biosensor's sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient method towards in situ immobilization of invertase using cryogelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioinfo.net.in [bioinfo.net.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing pH Conditions for Cell Wall Invertase Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for cell wall invertase (CWIN) assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in easily comparable formats to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a cell wall invertase assay?
A1: The optimal pH for cell wall invertase activity is typically in the acidic range, generally between 3.5 and 5.5.[1][2][3][4] The precise optimum can vary depending on the plant species and tissue type. For example, an optimal pH of 4.7 has been identified for cell wall invertase in Lolium perenne mature leaves.[5] It is recommended to perform a pH profile experiment to determine the exact optimum for your specific experimental system.
Q2: Which buffer should I use for my cell wall invertase assay?
A2: Sodium acetate or citrate-phosphate buffers are commonly used for cell wall invertase assays due to their buffering capacity in the acidic pH range required for optimal enzyme activity.[6][7] For instance, a 100 mM sodium acetate buffer at pH 4.5 is a standard choice. McIlvaine buffer, which is a citrate-phosphate buffer, can be used to generate a range of pH values for determining the pH optimum.[4]
Q3: My invertase activity is lower than expected. What could be the cause?
A3: Several factors could contribute to low invertase activity. These include suboptimal pH, incorrect substrate concentration, the presence of inhibitors, or improper sample storage. Ensure your assay buffer is at the optimal pH for your enzyme. Verify that the sucrose concentration is not limiting and is within the linear range for the assay.[5] Samples should be kept on ice during preparation and stored properly to prevent enzyme degradation.[8] Additionally, be aware of potential inhibitors such as heavy metals (Cu2+, Hg2+, Ag+) or endogenous protein inhibitors.[7]
Q4: Can I use a commercial kit for my cell wall invertase assay?
A4: Yes, several commercial kits are available for measuring invertase activity.[8][9][10] These kits typically provide optimized buffers, substrates, and standards, which can simplify the assay procedure. However, it is still crucial to ensure that the pH of the provided buffers is optimal for the specific cell wall invertase you are studying.
Q5: How do I stop the enzymatic reaction at a specific time point?
A5: The enzymatic reaction can be stopped by several methods. A common approach is to add a strong base, such as sodium hydroxide or sodium carbonate, to rapidly increase the pH and denature the enzyme.[11] Another effective method is to immerse the reaction mixture in a boiling water bath.[11][12] The choice of method may depend on the downstream detection method being used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Suboptimal pH of the reaction buffer. | Determine the optimal pH for your specific enzyme by performing the assay over a range of pH values (e.g., pH 3.5 to 6.0).[4][5] |
| Inactive enzyme due to improper storage or handling. | Prepare fresh enzyme extracts and always keep them on ice. Avoid repeated freeze-thaw cycles.[8][13] | |
| Presence of inhibitors in the sample. | Consider purifying the enzyme extract or using inhibitors of common interfering enzymes. Be aware of substances like EDTA, ascorbic acid, and detergents that can interfere with the assay.[13] | |
| Incorrect substrate concentration. | Ensure the sucrose concentration is saturating and within the linear range of the assay. Perform a substrate concentration curve to determine the optimal concentration.[5] | |
| High background signal | Contamination of reagents with glucose. | Use high-purity reagents and sterile, nuclease-free water. Run a blank reaction without the enzyme to check for background glucose levels. |
| Presence of endogenous glucose in the sample. | Include a sample blank (without substrate) to subtract the endogenous glucose signal. Dialysis or membrane filtration can also be used to remove small molecules like glucose from the sample.[10] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for the reaction to minimize pipetting variations.[13] |
| Incomplete stopping of the reaction. | Ensure the stopping reagent is added quickly and mixed thoroughly to stop the reaction uniformly in all samples.[11] | |
| Temperature fluctuations during incubation. | Use a water bath or incubator with precise temperature control. Equilibrate all solutions to the reaction temperature before starting the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Cell Wall Invertase Activity
This protocol describes how to determine the optimal pH for cell wall invertase activity using a citrate-phosphate buffer system.
-
Prepare a series of 0.1 M citrate-phosphate buffers with varying pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0).
-
Prepare the enzyme extract from the plant tissue of interest. Homogenize the tissue in a cold extraction buffer and centrifuge to pellet the cell wall material. Wash the pellet to remove soluble sugars and cytoplasmic enzymes. Resuspend the final pellet in a small volume of extraction buffer.
-
Set up the reaction tubes. For each pH value, prepare a reaction tube containing the citrate-phosphate buffer and a saturating concentration of sucrose (e.g., 100 mM).
-
Pre-incubate the reaction tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the enzyme extract to each tube.
-
Incubate the reaction for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.[5]
-
Stop the reaction by adding a stopping solution (e.g., 1 M sodium carbonate) or by boiling the samples.[11]
-
Determine the amount of glucose produced using a suitable method, such as a glucose oxidase-peroxidase coupled assay or the dinitrosalicylic acid (DNS) method.
-
Plot the enzyme activity (e.g., µmol glucose produced per minute per mg protein) against the pH to determine the optimal pH.
Protocol 2: Standard Cell Wall Invertase Assay at Optimal pH
This protocol outlines a standard assay for measuring cell wall invertase activity once the optimal pH has been determined.
-
Prepare a 100 mM sodium acetate buffer at the predetermined optimal pH (e.g., pH 4.7).
-
Prepare a 200 mM sucrose solution in the sodium acetate buffer.
-
Prepare the enzyme extract as described in Protocol 1.
-
Set up the reaction tubes. For each sample, prepare a reaction tube and a sample blank tube.
-
Reaction tube: Add 50 µL of 200 mM sucrose solution and 40 µL of sodium acetate buffer.
-
Sample blank tube: Add 90 µL of sodium acetate buffer.
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme extract to both the reaction tube and the sample blank tube.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate to each tube.
-
Determine the glucose concentration in all tubes using a colorimetric glucose assay kit, measuring absorbance at the appropriate wavelength (e.g., 570 nm).[9]
-
Calculate the net glucose produced by subtracting the absorbance of the sample blank from the absorbance of the corresponding reaction tube.
-
Calculate the enzyme activity based on a glucose standard curve and express it in appropriate units (e.g., nmol glucose/min/mg protein).
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural insights into the pH-controlled targeting of plant cell-wall invertase by a specific inhibitor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental design of medium optimization for invertase production by Pichia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Measurement of invertase activity of cells of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. docs.abcam.com [docs.abcam.com]
Troubleshooting low enzyme activity in invertase experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low enzyme activity in invertase experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during invertase assays.
Issue: No or Very Low Invertase Activity Detected
Possible Causes and Solutions:
-
Incorrect Assay Conditions: Invertase activity is highly dependent on pH and temperature.[1][2][3]
-
Solution: Ensure your assay buffer is at the optimal pH and the reaction is incubated at the optimal temperature. Verify the pH of your buffer with a calibrated pH meter.[1] Use a temperature-controlled incubator or water bath for consistent temperature.[1] Most enzyme assays work best at room temperature, around 20 to 25°C; using ice-cold buffers can significantly reduce enzyme activity.[1] For yeast invertase, the optimal pH is typically around 4.5, and the optimal temperature is around 55°C.[4][5]
-
-
Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling.
-
Solution: Store the invertase solution at the recommended temperature, typically refrigerated or frozen. Avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[1] Aliquot the enzyme solution upon receipt to minimize handling of the stock solution.
-
-
Missing or Incorrect Reagents: A crucial component of the reaction mixture may be missing or prepared incorrectly.
-
Solution: Double-check that all reagents, including the substrate (sucrose), buffer, and any necessary cofactors, have been added in the correct order and concentrations.[1] Ensure the substrate solution was prepared correctly and is not degraded.
-
-
Presence of Inhibitors: Your sample or reagents may contain substances that inhibit invertase activity.
-
Solution: Heavy metal ions such as Ag+, Hg²+, Cu²+, and Ca²+ are known inhibitors of invertase.[4][5][6] Chelating agents like EDTA can also interfere with the assay.[7] If contamination is suspected, consider purifying your enzyme sample or using fresh, high-purity reagents. Some substances like sodium azide, commonly used as a preservative, can inhibit peroxidase reactions used in some detection methods.
-
Issue: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Fluctuations in Temperature or pH: Even small deviations in temperature or pH can cause large changes in enzyme activity.[1]
-
Solution: Use a reliable incubator or water bath to maintain a constant temperature. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
-
Substrate Limitation: If the substrate concentration is too low, the reaction rate will be limited.
-
"Plate Effects" in Microplate Assays: Evaporation from wells at the edges of a microplate can concentrate reactants and lead to artificially higher or lower readings.[1]
-
Solution: To minimize this, you can fill the outer wells with water or buffer, use temperature-controlled plate readers, or ensure all wells are filled evenly.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for invertase activity?
A1: The optimal conditions for invertase activity can vary slightly depending on the source of the enzyme. For invertase from Saccharomyces cerevisiae (baker's yeast), the optimal pH is typically around 4.5, and the optimal temperature is approximately 55°C.[4][5] However, invertase exhibits relatively high activity over a broader pH range of 3.5 to 5.5.[4]
Q2: How does substrate concentration affect invertase activity?
A2: As with most enzymes, the rate of the reaction catalyzed by invertase increases with the substrate (sucrose) concentration until the enzyme becomes saturated.[3] At this point, the reaction rate reaches its maximum (Vmax), and further increases in substrate concentration will not increase the reaction rate.[3] Most invertases are inhibited by high concentrations of sucrose, and the products of the reaction, glucose and fructose, can also act as non-competitive inhibitors at high concentrations.[8][9]
Q3: What are common inhibitors of invertase?
A3: Invertase activity can be inhibited by a variety of substances. Heavy metal ions are potent inhibitors, including silver (Ag⁺), mercury (Hg²⁺), and copper (Cu²⁺).[4][5] These ions can bind to amino acid residues in the enzyme, such as histidine, and inactivate it.[4] Other known inhibitors include aniline and high concentrations of the reaction products, glucose and fructose.[4][8][9]
Q4: How can I tell if my enzyme has denatured?
A4: Denaturation involves the loss of the enzyme's three-dimensional structure, leading to a loss of activity.[3][10] This can be caused by exposure to extreme temperatures or pH levels.[3][10] If you suspect denaturation, you can try running a control reaction with a fresh, properly stored enzyme sample. If the fresh enzyme is active while your experimental enzyme is not, denaturation is a likely cause. Thermal denaturation is generally irreversible.
Q5: My reaction starts fast and then plateaus. What does this mean?
A5: This is a typical enzyme reaction profile. The initial high rate occurs when the substrate concentration is high. As the substrate is consumed and converted to product, the reaction rate slows down and eventually stops when the substrate is depleted.[3] It can also be due to a saturating signal in your detection instrument, where the amount of product is too high for the detector to measure accurately.[11] In this case, diluting the enzyme or reducing the reaction time may be necessary.[1]
Data Presentation
Table 1: Optimal Conditions for Saccharomyces cerevisiae Invertase
| Parameter | Optimal Value/Range | Source(s) |
| pH | 4.5 | [4][5] |
| (Active range: 3.5 - 5.5) | [4] | |
| Temperature | 55°C | [4][5] |
| (Stable up to 50°C) | [5] | |
| Substrate (Sucrose) Km | ~30 mM | [4][5] |
Table 2: Common Invertase Inhibitors
| Inhibitor | Type of Inhibition | Notes | Source(s) |
| Heavy Metal Ions (Ag⁺, Hg²⁺, Cu²⁺) | Non-competitive (generally) | Attach to amino acid side chains, altering enzyme structure. | [4][5] |
| Aniline | General Inhibitor | Can be categorized as a poison due to its ability to inhibit enzyme activity. | [4] |
| Glucose & Fructose | Non-competitive | Product inhibition, significant at high concentrations. | [8][9] |
| Calcium Ions (Ca²⁺) | Competitive | Can be a significant inhibitor, especially in crude preparations from sources like molasses. | [6] |
Experimental Protocols
Protocol: Measuring Invertase Activity via DNS Assay
This protocol outlines a general method for determining invertase activity by measuring the production of reducing sugars (glucose and fructose) using the dinitrosalicylic acid (DNS) method.
Materials:
-
Invertase enzyme solution
-
Sucrose solution (e.g., 50 g/L in buffer)
-
Acetate buffer (0.05 M, pH 4.5)
-
DNS reagent
-
Rochelle salt solution (40%)
-
Spectrophotometer
-
Water bath or incubator
-
Test tubes
-
Pipettes
Procedure:
-
Prepare a Glucose Standard Curve:
-
Prepare a series of glucose solutions of known concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 mM).
-
To 0.3 mL of each standard, add 0.3 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes.
-
Add 2.4 mL of distilled water to each tube and mix.
-
Measure the absorbance of each solution at 540 nm.
-
Plot a graph of absorbance versus glucose concentration to create a standard curve.
-
-
Enzyme Reaction:
-
Pipette 3 mL of the sucrose solution into a test tube.
-
Pre-incubate the tube at the desired reaction temperature (e.g., 55°C) for 5 minutes.
-
To start the reaction, add a specific volume (e.g., 1 mL) of the invertase solution to the sucrose solution, mix, and start a timer.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), take a 0.3 mL aliquot of the reaction mixture and add it to a test tube containing 0.3 mL of DNS reagent to stop the reaction.
-
-
Color Development and Measurement:
-
Heat the tubes with the DNS reagent in a boiling water bath for 5-10 minutes.
-
After cooling, add 2.4 mL of distilled water to each tube and mix.
-
Measure the absorbance at 540 nm.
-
-
Calculation of Activity:
-
Use the glucose standard curve to determine the concentration of reducing sugars produced at each time point.
-
Calculate the initial reaction velocity (rate of product formation) from the linear portion of the time course.
-
Enzyme activity can be expressed in units such as µmoles of glucose produced per minute per mg of enzyme.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low invertase activity.
Caption: Key factors influencing invertase enzyme activity.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. monash.edu [monash.edu]
- 4. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 5. What Is Invertase Enzyme & How To Make Invertase Enzyme? [infinitabiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation [frontiersin.org]
- 10. worldnutrition.net [worldnutrition.net]
- 11. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Improving Reproducibility of Invertase Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their invertase kinetic assays.
Troubleshooting Guide
Inconsistent or unexpected results in invertase kinetic assays can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicates | - Inaccurate pipetting of enzyme, substrate, or reagents.- Inconsistent incubation times or temperatures.- Non-homogenous sample or enzyme solution. | - Calibrate pipettes regularly.- Use a timer for precise incubation and ensure uniform temperature across all samples in a water bath or incubator.- Thoroughly mix all solutions before use. |
| Lower than expected enzyme activity | - Suboptimal pH or temperature.- Enzyme degradation due to improper storage or handling.- Presence of inhibitors in the sample.- Incorrect substrate concentration. | - Optimize pH (typically 4.5-5.5 for yeast invertase) and temperature (typically 45-55°C).[1][2]- Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[3]- Check for potential inhibitors (e.g., heavy metals like Ag+, Cu2+) and consider sample purification.[2]- Ensure substrate concentration is not limiting and is within the linear range of the assay.[4] |
| Higher than expected enzyme activity or high background | - Contamination of reagents with reducing sugars.- Reaction not effectively stopped before measurement.- Intrinsic color of the sample interfering with absorbance readings. | - Run a reagent blank (without enzyme) to check for contamination.[5]- Ensure the stopping reagent (e.g., DNSA reagent) is added promptly and effectively terminates the reaction.[1][6]- Prepare a sample blank by adding the stopping reagent before the enzyme to subtract background absorbance.[7] |
| Non-linear reaction progress curves | - Substrate depletion during the assay.- Product inhibition by glucose and fructose.- Substrate inhibition at very high sucrose concentrations.[8][9]- Enzyme instability under assay conditions. | - Measure initial rates where the substrate concentration is not significantly depleted.- Dilute the enzyme or reduce the reaction time to minimize product accumulation.- Perform assays at various substrate concentrations to identify potential substrate inhibition.[9]- Check enzyme stability at the chosen temperature and pH over the assay time course. |
| Inconsistent results with DNSA assay | - Inconsistent heating time and temperature for color development.- Pipetting errors with the viscous DNSA reagent.- Interference from other components in the sample. | - Use a boiling water bath for a precise and consistent heating step (typically 5-10 minutes).[1][10]- Use reverse pipetting for viscous liquids like the DNSA reagent.- Perform a spike-recovery experiment to check for interference.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for yeast invertase activity?
A1: Yeast invertase generally exhibits optimal activity over a pH range of 3.5 to 5.5, with the peak often observed around pH 4.5 to 5.5.[1] The optimal temperature is typically between 45°C and 55°C.[11] Operating outside these ranges can lead to significantly reduced and less reproducible enzyme activity.
Q2: My results are not reproducible. What are the first things I should check?
A2: Start by verifying the basics of your experimental setup. Ensure your pipettes are calibrated and you are using them correctly. Confirm that the temperature of your water bath or incubator is stable and uniform. Double-check the pH of your buffers. Inconsistent timing of reagent additions and incubation steps is also a common source of variability.
Q3: How can I be sure that the DNSA reagent is effectively stopping the enzymatic reaction?
A3: The 3,5-dinitrosalicylic acid (DNSA) reagent is alkaline, and the high pH, combined with the subsequent heating step, denatures the invertase, thus stopping the reaction.[1][6] To verify this, you can run a control where you add the DNSA reagent to the reaction mixture before adding the enzyme. You should see no significant color change compared to a blank, indicating that the reaction was prevented from starting.
Q4: I am observing substrate inhibition. What does this mean and how can I avoid it?
A4: Substrate inhibition occurs when very high concentrations of the substrate (sucrose) bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.[8][9] Some studies have shown that sucrose concentrations higher than 50 mM can lead to a sharp decrease in product yield.[9] To avoid this, it is crucial to determine the optimal substrate concentration range for your specific enzyme and assay conditions by performing a substrate titration curve.
Q5: Can the products of the reaction, glucose and fructose, inhibit invertase activity?
A5: Yes, both glucose and fructose can act as non-competitive inhibitors of invertase, especially at high concentrations.[9] This is a form of product inhibition. If you are running your assay for an extended period, the accumulation of these products can slow down the reaction rate, leading to non-linear progress curves. To minimize this effect, it is best to measure the initial reaction velocity where product concentration is still low.
Experimental Protocols
Key Experiment: Determination of Invertase Activity using the DNSA Method
This protocol outlines the measurement of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose by invertase, using the 3,5-dinitrosalicylic acid (DNSA) colorimetric method.
Materials:
-
Invertase solution of unknown activity
-
Sucrose solution (e.g., 50 g/L in 0.05 M acetate buffer, pH 4.7)[1]
-
0.05 M Sodium Acetate Buffer, pH 4.7[5]
-
DNSA Reagent[5]
-
Standard solutions of an equimolar mixture of glucose and fructose (for calibration curve)
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions containing known concentrations of an equimolar glucose and fructose mixture.
-
To 1 mL of each standard, add 2 mL of DNSA reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes.[1][10]
-
Cool the tubes to room temperature and add 15 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus the concentration of reducing sugars to generate a standard curve.
-
-
Enzyme Assay:
-
Pipette 1.4 mL of deionized water, 0.5 mL of acetate buffer, and 0.1 mL of the diluted enzyme solution into a test tube.[5]
-
Prepare an enzyme blank by adding 2 mL of DNSA reagent to a separate tube before the addition of the substrate.[5]
-
Equilibrate the tubes at the desired temperature (e.g., 55°C) for 5 minutes.
-
Initiate the reaction by adding 1 mL of the pre-warmed sucrose solution to each tube (except the blank) and start a timer.
-
Incubate the reaction for a precise period (e.g., 10 minutes).
-
Stop the reaction by adding 2 mL of DNSA reagent to each tube.
-
Proceed with the heating, cooling, and dilution steps as described for the standard curve.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the concentration of reducing sugars produced in your sample by using the standard curve.
-
Calculate the invertase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of reducing sugar per minute under the specified conditions.
-
Visualizations
Caption: Workflow for Invertase Kinetic Assay using the DNSA Method.
Caption: Logical Flow for Troubleshooting Invertase Assay Reproducibility.
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. What Is Invertase Enzyme & How To Make Invertase Enzyme? [infinitabiotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Michaelis-Menten Kinetics of Invertase [regressioninbiologicalchemistry.weebly.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enzyme Experiments
This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during enzyme experiments. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental failures.
FAQs: Troubleshooting Common Issues
Problem: No or Very Low Enzyme Activity
Q1: My enzyme assay shows no or significantly lower activity than expected. What are the potential causes?
There are several reasons why an enzyme may appear inactive. The issue can typically be traced back to the enzyme itself, the assay components, the reaction conditions, or the measurement method.
Troubleshooting Steps:
-
Enzyme Integrity and Storage:
-
Improper Storage: Enzymes are sensitive to temperature fluctuations. Improper storage, such as temperatures above the recommended range or repeated freeze-thaw cycles, can lead to denaturation and loss of activity.[1][2][3] Most enzymes should be stored at -20°C or below, often in a glycerol-containing buffer to prevent freezing.[2] Solid or lyophilized enzyme preparations are generally more stable.[4]
-
Expired Reagents: Always check the expiration date of the enzyme and other kit components.[5]
-
Low Enzyme Concentration: The enzyme concentration might be too low to produce a detectable signal.[6] Conversely, if the concentration is too high, the reaction may be too fast to measure accurately.[1]
-
-
Assay Components and Preparation:
-
Omission of a Key Reagent: Systematically check that all necessary components—enzyme, substrate, cofactors, and buffer—were added in the correct order as specified by the protocol.[1][7]
-
Incorrect Buffer Composition or pH: The buffer's pH is critical for enzyme activity. Most enzymes have a narrow optimal pH range, and deviations can cause a sharp decrease in activity or even denaturation.[4][8][9] The buffer type can also influence stability; for example, some enzymes are inactivated when frozen in phosphate buffer.[4]
-
Substrate Issues: Ensure the substrate is correct for the enzyme and has not degraded.[7] Prepare substrate solutions freshly before the experiment.
-
Presence of Inhibitors: Samples may contain inhibitors that interfere with the reaction.[5] Common inhibitors include sodium azide (for peroxidase) and EDTA.[5][7]
-
-
Reaction Conditions:
-
Incorrect Temperature: Enzyme activity is highly dependent on temperature. Assays performed at temperatures that are too low can slow down or stop the reaction.[1] Using ice-cold buffers can significantly reduce enzyme activity.[1][5] Conversely, excessively high temperatures can cause denaturation.[10]
-
Inadequate Incubation Time: The incubation time may be too short for a sufficient amount of product to be generated.[7]
-
-
Instrumentation and Measurement:
-
Incorrect Instrument Settings: Verify that the plate reader or spectrophotometer is set to the correct wavelength and filter for your assay.[1][5]
-
Signal Saturation: If the enzyme concentration is too high, the signal may reach its maximum limit (saturate) too quickly, appearing as a flat line and potentially being misinterpreted as low activity.[11]
-
Problem: High Background Signal
Q2: My negative controls show a high signal, leading to a poor signal-to-noise ratio. What could be causing this?
High background signal can obscure the true enzyme activity and is often caused by non-specific binding, substrate instability, or contamination.[12]
Troubleshooting Steps:
-
Substrate Instability: The substrate may be degrading spontaneously (non-enzymatically), producing a signal. Prepare substrates fresh and store them protected from light if they are photosensitive.[13]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes or other substances that react with the substrate.[7][14] Use fresh, high-purity reagents and sterile water.
-
Non-Specific Binding: In assays like ELISA, antibodies or other detection reagents may bind non-specifically to the plate surface.[12] Ensure blocking steps are adequate and optimize the concentration of detection reagents.[13][14]
-
Sample Interference: The sample itself may contain substances that interfere with the assay readout. Run a control where the sample is tested with the substrate alone (no enzyme) to check for this.[7]
-
Incorrect Reagent Concentration: Using too high a concentration of a detection antibody or other signaling molecule can lead to increased background.[12][14]
-
Insufficient Washing: In multi-step assays, inadequate washing can leave behind unbound reagents that contribute to the background signal.[7][12][13]
Problem: Poor Reproducibility / Inconsistent Results
Q3: My results vary significantly between wells, plates, or experiments. How can I improve reproducibility?
Poor reproducibility is a common challenge and often points to inconsistencies in experimental execution or environmental factors.[15][16]
Troubleshooting Steps:
-
Pipetting and Mixing Errors: Inaccurate or inconsistent pipetting is a major source of variability.[5] Ensure pipettes are calibrated, use appropriate pipetting techniques, and thoroughly mix all solutions and master mixes before dispensing.[7]
-
"Edge Effects" in Microplates: Evaporation from the wells at the edges of a microplate can concentrate reagents and alter results.[1] To mitigate this, use temperature-controlled equipment, ensure even filling of all wells, or fill the outer wells with a blank solution (e.g., water or buffer).
-
Temperature and Incubation Inconsistencies: Ensure uniform temperature across all samples during incubation.[1] Avoid stacking plates or placing them near heat sources, which can create temperature gradients.[7]
-
Reagent Instability: Prepare working solutions and reaction mixes fresh just before use, as their stability can decline over time.[5] Avoid repeated freeze-thaw cycles for enzymes and other sensitive reagents by preparing aliquots.[1][5]
-
Inconsistent Timing: In kinetic assays, the timing of reagent addition and measurement is critical. Use a multichannel pipette or automated liquid handler to ensure consistency.
-
Instrument Variability: Ensure the plate reader is properly calibrated and maintained.[11]
Data Presentation: Key Experimental Parameters
Quantitative data is crucial for understanding and troubleshooting enzyme experiments. The following tables summarize key parameters that influence enzyme activity.
Table 1: Effect of pH on the Activity of Common Enzymes
Each enzyme has an optimal pH at which its activity is maximal. Deviations from this pH can lead to a rapid loss of function due to changes in the ionization state of amino acids in the active site.[8][9]
| Enzyme | Source/Location | Optimal pH | Activity at pH 4.0 | Activity at pH 7.0 | Activity at pH 9.0 |
| Pepsin | Stomach | 1.5 - 2.5 | High | Very Low / Inactive | Inactive |
| Trypsin | Small Intestine | 8.0 - 9.0 | Inactive | Moderate | High |
| Amylase | Saliva / Pancreas | 6.7 - 7.0 | Low | High | Moderate |
| Alkaline Phosphatase | Bone / Liver | 9.0 - 10.0 | Very Low | Low | High |
Note: Activity levels are qualitative (High, Moderate, Low, Inactive) and represent general trends.
Table 2: Impact of Inhibitor Type on Enzyme Kinetic Parameters
Enzyme inhibitors alter kinetic parameters (Vmax and Km) in distinct ways, which can be used for their characterization.[17][18]
| Inhibitor Type | Binds To | Effect on Vmax | Effect on Km | How to Overcome |
| Competitive | Free Enzyme (at active site) | Unchanged | Increases | Increase substrate concentration[19] |
| Noncompetitive | Free Enzyme and ES Complex (at allosteric site) | Decreases | Unchanged | Cannot be overcome by substrate |
| Uncompetitive | Enzyme-Substrate (ES) Complex only | Decreases | Decreases | Cannot be overcome by substrate |
Table 3: Recommended Storage Conditions for Enzymes
Proper storage is essential to maintain enzyme stability and activity over time.[3]
| Enzyme State | Recommended Temperature | Common Additives | Notes |
| Liquid (Working Solution) | 0°C - 4°C | Glycerol (25-50%) | For short-term storage; glycerol prevents freezing at lower temperatures.[4] |
| Liquid (Long-term) | -20°C to -80°C | Glycerol (50%) | Prevents denaturation from ice crystal formation.[2] Avoid repeated freeze-thaw cycles.[1] |
| Lyophilized (Solid) | 4°C or -20°C | None | Generally more stable than liquid forms.[4] Store in a desiccated environment. |
| Ultra-sensitive Enzymes | -80°C or Liquid Nitrogen | Stabilizing agents | For enzymes that are extremely labile.[2][4] |
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Activity Assay
This protocol provides a basic framework for measuring enzyme activity by monitoring the change in absorbance over time.
Materials:
-
Purified enzyme solution
-
Substrate solution
-
Assay buffer (e.g., Tris-HCl, PBS) at the optimal pH for the enzyme
-
Spectrophotometer and cuvettes (or a microplate reader and compatible plates)
-
Calibrated pipettes
Methodology:
-
Preparation:
-
Turn on the spectrophotometer to allow the lamp to warm up for at least 15-20 minutes.[20]
-
Set the spectrophotometer to the correct wavelength for monitoring the substrate or product.
-
Bring all reagents (buffer, substrate, enzyme) to the optimal assay temperature (e.g., 25°C or 37°C).[1][20] Using reagents at room temperature is crucial for optimal performance.[5]
-
-
Assay Setup:
-
Initiating the Reaction:
-
To start the reaction, add a small, predetermined volume of the enzyme solution to the reaction mixture.[20]
-
Mix quickly but gently by inverting the cuvette or by light pipetting. Avoid introducing air bubbles.
-
-
Data Collection:
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[20][21]
-
The goal is to measure the initial reaction velocity (V₀), which is the linear portion of the reaction curve.[21][22]
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the slope (ΔAbs/minute) of the initial linear portion of the curve.[20]
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of change in product/substrate concentration, which represents the enzyme activity.
-
Protocol 2: Preparation of 1 M Tris-HCl Buffer (pH 8.0)
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh out the required amount of Tris base for your desired final volume (Molar Mass of Tris ≈ 121.14 g/mol ). For 1 liter of a 1 M solution, use 121.14 g.
-
Dissolve the Tris base in approximately 80% of the final desired volume of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
While stirring, slowly add concentrated HCl to titrate the solution to the desired pH (8.0). Monitor the pH continuously with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a graduated cylinder.
-
Add deionized water to reach the final desired volume (e.g., 1 liter).
-
Sterilize the buffer by autoclaving or filtration if required for your application.
Visualizations: Workflows and Logical Relationships
Troubleshooting Workflow for Enzyme Assays
Caption: A general workflow for troubleshooting unexpected enzyme assay results.
Decision Tree for "No Enzyme Activity"
Caption: A decision tree to diagnose the root cause of no enzyme activity.
Interactions of Experimental Components
Caption: Key components and their influence on enzyme assay results.
References
- 1. youtube.com [youtube.com]
- 2. k2sci.com [k2sci.com]
- 3. tovatech.com [tovatech.com]
- 4. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. quora.com [quora.com]
- 7. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 8. monash.edu [monash.edu]
- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. chem.purdue.edu [chem.purdue.edu]
- 11. thermofisher.com [thermofisher.com]
- 12. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 13. product.atagenix.com [product.atagenix.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. arxiv.org [arxiv.org]
- 16. On the reproducibility of enzyme reactions and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. up.lublin.pl [up.lublin.pl]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Substrate Inhibition in Invertase Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address substrate inhibition in your invertase kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of invertase kinetics?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction catalyzed by invertase decreases at high concentrations of its substrate, sucrose.[1][2] Instead of the reaction rate reaching a plateau (Vmax) as predicted by the standard Michaelis-Menten model, the rate starts to decline. This occurs because a second sucrose molecule binds to a non-catalytic, inhibitory site on the enzyme or the enzyme-substrate complex, forming an unproductive complex.[3]
Q2: How can I identify if my invertase experiment is affected by substrate inhibition?
A2: You can identify substrate inhibition by observing a characteristic "hook" or downward curve in your Michaelis-Menten plot (reaction rate vs. substrate concentration). As you increase the sucrose concentration past an optimal point, the measured reaction velocity will decrease.[2] A Lineweaver-Burk plot will also show a deviation from linearity at high substrate concentrations.
Q3: What is the kinetic model that describes substrate inhibition?
A3: The most common model to describe substrate inhibition is a modification of the Michaelis-Menten equation:
v = Vmax * [S] / (Km + [S] + ([S]^2 / Ki))
Where:
-
v is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate (sucrose) concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant, which represents the dissociation constant of the substrate from the inhibitory site.[3]
Q4: What are the typical Km, Vmax, and Ki values for yeast invertase?
A4: The kinetic parameters for yeast invertase can vary depending on the specific strain, purity of the enzyme, and experimental conditions (e.g., pH, temperature). Below is a summary of reported values from various studies.
| Enzyme Source | Km (mM) | Vmax (units) | Ki (mM) | Experimental Conditions | Reference |
| Commercial Baker's Yeast | 24 | 1 mM/min | 160 (for AgNO3, a competitive inhibitor) | pH 5.5, 45°C | |
| Saccharomyces cerevisiae | ~30 | Not specified | Not specified | pH 4.5, 55°C | [1] |
| Saccharomyces cerevisiae MK | 0.3410 mg/ml (~1 mM) | 0.5953 µmol/min/mg | Not specified | pH 6.0, 30°C | [4] |
| Baker's Yeast Invertase | 0.860 ± 0.04 | 24.39 ± 2.44 nmol/min/mg protein | Not specified | pH 6.0, 55°C | [5] |
| Grape Invertase | 1.243 ± 0.07 | 23.25 ± 3.14 nmol/min/mg protein | Not specified | pH 10, 55°C | [5] |
| Pure Sucrose Solution | 32.46 | 1.63 mg/min.mL | 1.19 M⁻¹ | Not specified | [6] |
Q5: Can product inhibition also occur in invertase kinetics?
A5: Yes, in addition to substrate inhibition, the products of the reaction, glucose and fructose, can also inhibit invertase activity.[3][7] This is a separate phenomenon from substrate inhibition and should be considered when designing experiments and analyzing data, especially for reactions that proceed for a longer duration.
Troubleshooting Guides
Issue 1: Unexpected decrease in reaction rate at high sucrose concentrations.
Possible Cause: You are likely observing substrate inhibition.
Troubleshooting Steps:
-
Confirm the Phenomenon: Systematically vary the sucrose concentration over a wide range, ensuring you have data points well beyond the apparent Km. Plot the initial reaction rate against the sucrose concentration. A peak followed by a decline in velocity is a strong indicator of substrate inhibition.
-
Optimize Substrate Concentration: Determine the optimal substrate concentration that yields the maximum reaction velocity before inhibition becomes significant. For routine assays where you are not studying inhibition, use this optimal concentration.
-
Modify the Kinetic Model: When analyzing your data to determine kinetic parameters, use the substrate inhibition model (mentioned in FAQ 3) instead of the standard Michaelis-Menten equation. This will allow you to calculate Km, Vmax, and the inhibition constant, Ki.
-
Consider Environmental Factors: Ensure that other factors like pH and temperature are optimal and constant throughout your experiments, as they can also affect enzyme activity.[1][8]
Issue 2: Difficulty in obtaining reliable kinetic parameters (Km, Vmax, Ki).
Possible Cause: Inadequate experimental design or inappropriate data analysis.
Troubleshooting Steps:
-
Expand Substrate Concentration Range: Ensure your substrate concentrations span a wide range, including values significantly below the Km, around the Km, at the optimal concentration, and well into the inhibitory range. This is crucial for accurate parameter estimation.
-
Use Non-Linear Regression: Instead of relying solely on linearized plots like the Lineweaver-Burk plot, which can distort error, use non-linear regression analysis to fit your data directly to the substrate inhibition equation.[9]
-
Check for Product Inhibition: If your reaction times are long, the accumulation of glucose and fructose might be causing product inhibition, confounding your results. Measure initial rates where product concentration is minimal (<10% of substrate consumed).
-
Enzyme Purity and Concentration: Ensure you are using a consistent and appropriate concentration of a purified or well-characterized invertase preparation.
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters of Invertase in the Presence of Substrate Inhibition
Objective: To determine the Km, Vmax, and Ki of invertase for its substrate, sucrose.
Materials:
-
Purified or commercially available invertase from Saccharomyces cerevisiae.
-
Sucrose solutions of varying concentrations (e.g., 10 mM to 1 M) prepared in assay buffer.
-
Assay Buffer: 50 mM sodium acetate buffer, pH 4.5.[10]
-
DNS (3,5-Dinitrosalicylic acid) reagent for quantifying reducing sugars.
-
Spectrophotometer.
-
Water bath or incubator set to the optimal temperature (e.g., 55°C).[1]
Methodology:
-
Enzyme Preparation: Prepare a stock solution of invertase in cold assay buffer. Dilute the stock solution to the desired working concentration just before use.
-
Reaction Setup:
-
Prepare a series of test tubes, each containing a different concentration of sucrose solution.
-
Include a blank for each sucrose concentration containing the sucrose solution but no enzyme.
-
Pre-incubate the tubes at the optimal temperature for 5 minutes.
-
-
Initiate the Reaction: Add a fixed amount of the invertase solution to each tube to start the reaction. Mix gently and start a timer.
-
Incubation: Incubate the reaction mixtures for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the initial linear range.
-
Stop the Reaction: Terminate the reaction by adding DNS reagent to each tube.
-
Color Development: Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose to convert absorbance values to the concentration of reducing sugars produced.
-
Calculate the initial reaction velocity (v) for each sucrose concentration.
-
Plot v versus sucrose concentration [S].
-
Use non-linear regression software to fit the data to the substrate inhibition equation to determine Km, Vmax, and Ki.
-
Visualizations
Caption: Mechanism of substrate inhibition in invertase kinetics.
Caption: Experimental workflow for invertase substrate inhibition analysis.
Caption: Troubleshooting logic for decreased invertase activity.
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mathematical Modeling of Sucrose Hydrolysis with Product and Substrate Inhibition [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. sid.ir [sid.ir]
- 9. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Procedure for Invertase [sigmaaldrich.com]
Strategies for enhancing the stability of purified invertin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing and maintaining the stability of purified invertin. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of purified this compound.
Q1: My purified this compound is losing activity rapidly after purification. What are the likely causes?
A: Rapid loss of activity in purified this compound is a common issue and can be attributed to several factors. The stability of proteins, including enzymes like this compound, is influenced by a variety of environmental conditions.[1][2][3] Key factors to investigate include:
-
Suboptimal pH: The pH of your buffer solution can significantly affect this compound's structural integrity and activity.[1] Most invertases have an optimal pH for activity and stability, and deviation from this range can lead to denaturation. For instance, invertase from Saccharomyces cerevisiae is most active at pH 5.0 but is stable over a broader pH range.[4][5]
-
Inappropriate Temperature: Elevated temperatures can cause irreversible denaturation and aggregation of the enzyme.[1][2] It is crucial to maintain a low temperature (typically 4°C) during and after purification unless performing thermal stability assays.[2]
-
Proteolytic Degradation: Contamination with proteases from the source organism can lead to the degradation of your purified this compound.[6] Consider adding protease inhibitors to your buffers, especially during the initial purification steps.
-
Oxidative Stress: Exposure to oxidizing agents can lead to chemical modifications of amino acid side chains, reducing the enzyme's stability and activity.[1][3]
-
Mechanical Stress: Agitation or shear stress from vigorous mixing or pumping can sometimes lead to protein denaturation.
-
Repeated Freeze-Thaw Cycles: Freezing and thawing can denature many proteins.[6][7] If you need to store your enzyme frozen, it is best to do so in single-use aliquots.[7][8]
Q2: What are the optimal storage conditions for purified this compound?
A: Optimal storage conditions are specific to the this compound and its intended use. However, some general guidelines can be followed for short-term and long-term storage:
-
Short-Term Storage (Days to Weeks): For short-term storage, many proteins can be kept at 4°C in a suitable buffer containing protease inhibitors.[6][8] The buffer should be sterile to prevent microbial growth.
-
Long-Term Storage (Months to Years): For long-term preservation, freezing at -70°C or -80°C is a common practice.[6][7][8] To prevent damage from freeze-thaw cycles, store the protein in single-use aliquots.[7] An alternative is to dialyze the protein into a solution containing 50% glycerol and store it at -20°C; this prevents the formation of ice crystals that can damage the protein.[6][7] Lyophilization (freeze-drying) is another option for very long-term storage, though it may not be suitable for all proteins.[6]
Q3: I am observing precipitation in my purified this compound solution. What could be the cause and how can I resolve it?
A: Protein precipitation or aggregation is a sign of instability. Potential causes include:
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.
-
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your this compound's solubility.[1]
-
Temperature Fluctuations: Changes in temperature can affect protein solubility and lead to aggregation.[3]
-
Presence of Contaminants: Impurities can sometimes promote aggregation.
To resolve this, you can try:
-
Optimizing the Buffer: Experiment with different buffer pH and salt concentrations. Some proteins are more stable at low ionic strength, while others require a certain salt concentration to remain soluble.[1]
-
Adding Stabilizing Agents: Additives like glycerol, sucrose, or trehalose can help stabilize the protein and prevent aggregation.[9] L-arginine and glycine can also act as aggregation inhibitors.[9]
-
Centrifugation: Gently centrifuge the solution to remove the precipitate before use, but be aware that this will reduce the concentration of active enzyme.
Q4: How can I enhance the thermal stability of my purified this compound?
A: Improving thermal stability is often necessary for industrial applications. Key strategies include:
-
Immobilization: Attaching the enzyme to a solid support is a highly effective method to increase its resistance to heat and other environmental changes.[10][11] Immobilized enzymes often exhibit a higher optimal temperature and a longer half-life at elevated temperatures compared to their free counterparts.[12][13] For example, invertase immobilized on sodium alginate-coated chitin showed an increase in optimum temperature by 10°C and was four-fold more resistant to thermal treatment at 65°C.[12]
-
Chemical Modification: Covalently modifying the enzyme with molecules like chitosan can enhance its thermostability.[12] Modification of invertase with chitosan increased its half-life at 65°C from 5 minutes to 5 hours.[12]
-
Genetic Engineering: Site-directed mutagenesis can be used to introduce amino acid substitutions that improve the protein's intrinsic stability.[3]
Q5: What is enzyme immobilization and what are its advantages for this compound stability?
A: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[11] This technique offers several advantages for enhancing this compound stability and usability:
-
Enhanced Stability: Immobilized enzymes are generally more robust and resistant to changes in temperature and pH.[10][11]
-
Reusability: The enzyme can be easily recovered from the reaction mixture, allowing for its reuse in multiple cycles, which is economically beneficial.[10][11]
-
Continuous Processing: Immobilization allows for the use of enzymes in continuous bioreactor systems.[10]
-
Pure Product: The reaction product is not contaminated with the enzyme, simplifying downstream processing.[10]
Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of Saccharomyces cerevisiae Invertase
| pH | Retained Activity after 24h (%) | Reference |
| 2 | ~63% | [14] |
| 3 | ~80% | [14] |
| 4 | >80% | [14] |
| 5 | >80% | [14] |
| 6 | >80% | [14] |
| 7 | >80% | [14] |
| 8 | >80% | [14] |
| 9 | ~63% | [14] |
Data is approximate and derived from graphical representations in the source material.
Table 2: Effect of Temperature on the Stability of Free and Immobilized Invertase
| Enzyme Form | Temperature (°C) | Half-life (t½) | Reference |
| Free Invertase | 60 | 8 min | [13] |
| Immobilized Invertase (in alginate gel) | 60 | 28 min | [13] |
| Free Invertase | 65 | 5 min | [12] |
| Chitosan-modified Invertase | 65 | 5 hours | [12] |
Experimental Protocols
This section provides a detailed methodology for a common this compound stabilization technique.
Protocol: Immobilization of this compound by Entrapment in Calcium Alginate Gel
This protocol describes a widely used method for entrapping invertase in calcium alginate beads, which enhances its stability and allows for reuse.
Materials:
-
Purified this compound solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Distilled water
-
0.1 M Acetate buffer (pH 4.5)
-
Magnetic stirrer and stir bar
-
Syringe with a needle or a pipette
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in distilled water while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous, viscous solution is obtained. Avoid introducing air bubbles.
-
-
Preparation of this compound-Alginate Mixture:
-
Add the purified this compound solution to the sodium alginate solution. A typical ratio is 1 part enzyme solution to 4 parts alginate solution, but this can be optimized.
-
Stir the mixture gently for a few minutes to ensure uniform distribution of the enzyme.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a 0.2 M calcium chloride solution in a beaker.
-
Draw the this compound-alginate mixture into a syringe.
-
Extrude the mixture dropwise from the syringe into the calcium chloride solution from a height of about 10-15 cm.
-
As the droplets come into contact with the CaCl₂ solution, they will instantly form gel beads due to the cross-linking of alginate by calcium ions. The enzyme will be entrapped within these beads.
-
-
Curing and Washing the Beads:
-
Leave the beads in the CaCl₂ solution for about 30-60 minutes to ensure complete gelation.
-
Separate the beads from the solution by decantation or filtration.
-
Wash the beads several times with distilled water and then with the acetate buffer (pH 4.5) to remove any unbound enzyme and excess calcium chloride.
-
-
Storage of Immobilized this compound:
-
Activity Assay of Immobilized this compound:
-
The activity of the immobilized this compound can be assayed by adding a known weight of the beads to a sucrose solution and measuring the amount of glucose or fructose produced over time using standard methods (e.g., DNS method).
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stabilization.
References
- 1. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an Invertase with pH Tolerance and Truncation of Its N-Terminal to Shift Optimum Activity toward Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb.com [neb.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Enzyme Assays
Welcome to the technical support center for spectrophotometric enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is much lower than expected, or there's no activity at all. What are the common causes?
A1: Several factors can lead to low or no enzyme activity. Here's a checklist of potential causes:
-
Incorrect Assay Conditions: Enzymes are highly sensitive to their environment. Ensure that the temperature and pH of your assay buffer are optimal for your specific enzyme.[1][2] Most assays perform best at room temperature (20-25°C).[1] Using ice-cold buffers can significantly reduce or halt enzyme activity.[1]
-
Reagent Issues:
-
Degraded Enzyme: Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity.[1] Always store enzymes at their recommended temperature.
-
Component Omission: Double-check that all necessary components, such as cofactors, are included in the reaction mixture.[1]
-
Improperly Thawed Reagents: Ensure all components are completely thawed and mixed gently before use.[3]
-
-
Incorrect Instrument Settings: Verify that the spectrophotometer is set to the correct wavelength for measuring your specific substrate or product.[1][3]
-
High Enzyme Concentration: If the enzyme concentration is too high, the reaction may complete before you can accurately measure the initial rate.[4] Consider diluting the enzyme.
Q2: I'm observing high background noise or a drifting baseline. What could be the problem?
A2: High background noise or a drifting baseline can be caused by several factors:
-
Sample Interference: Components in your sample, such as lipids (lipemia), bilirubin, or hemoglobin (hemolysis), can absorb or scatter light, interfering with spectrophotometric measurements.[5]
-
Reagent Instability: One or more of your assay components might be unstable and degrading over time, leading to a change in absorbance.
-
Insufficient Mixing: Failure to properly mix the reaction components can result in localized high concentrations and inconsistent readings.[4]
-
Instrument Instability: Ensure your spectrophotometer is properly warmed up and calibrated.
Q3: The reaction rate is not linear. What does this indicate?
A3: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: As the reaction progresses, the substrate is consumed, which can lead to a decrease in the reaction rate.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme's activity.
-
Spectrophotometer Linearity Limits: If the absorbance reading is too high (e.g., above 1.24 for NADH), it may exceed the linear range of the spectrophotometer, causing an apparent lag phase followed by an accelerating rate.[6]
Q4: My results are inconsistent between replicates. What should I check?
A4: Inconsistent results often point to issues with precision and technique:
-
Pipetting Errors: Ensure you are using calibrated pipettes and that your pipetting technique is consistent.[3]
-
Inadequate Mixing: Mix all reaction components thoroughly before taking measurements.[4]
-
Temperature Fluctuations: Maintain a constant temperature throughout the experiment.[1] Even a 10°C change can alter enzyme kinetics twofold.[4]
-
"Edge Effect" in Microplates: When using microplates, the outer wells are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[7][8]
Troubleshooting Guides
Guide 1: No or Low Enzyme Activity
This guide provides a step-by-step approach to diagnosing the cause of unexpectedly low or absent enzyme activity.
Figure 1. Troubleshooting workflow for no or low enzyme activity.
Guide 2: High Background or Drifting Baseline
Use this guide to identify and resolve issues related to high background absorbance or a baseline that is not stable.
Figure 2. Troubleshooting guide for high background or drifting baseline.
Experimental Protocols
Protocol 1: Wavelength Scan to Detect Interference
This protocol is used to determine if a compound in your sample is absorbing light at the assay wavelength, which can cause interference.[7]
-
Preparation:
-
Prepare a solution of your test compound in the same assay buffer and at the highest concentration used in your enzyme assay.
-
Use a quartz cuvette for UV-Vis spectrophotometry.
-
Use the assay buffer as a blank.
-
-
Measurement:
-
Perform a wavelength scan of the test compound solution over a range that includes your assay wavelength (e.g., 300 nm to 600 nm).
-
-
Analysis:
-
Examine the resulting spectrum for any absorbance peaks. Significant absorbance at or near your assay wavelength indicates potential interference.
-
Protocol 2: Standard Enzyme Assay Workflow
This protocol outlines the general steps for performing a spectrophotometric enzyme assay.
Figure 3. A standard workflow for a spectrophotometric enzyme assay.
Data Presentation
Table 1: Common Interfering Substances and Their Effects
| Interfering Substance | Wavelengths Affected | Effect on Assay | Mitigation Strategy |
| Bilirubin | 340 - 500 nm[5] | Spectrophotometric interference due to its strong absorbance.[5] | Sample blanking, bichromatic measurements. |
| Lipids (Lipemia) | Broad range | Light scattering and absorption, volume displacement.[5] | Sample blanking, bichromatic measurements. |
| Hemoglobin (Hemolysis) | Visible range | Light absorption. | Sample blanking, bichromatic measurements. |
| EDTA | Not applicable | Can chelate metal cofactors required for enzyme activity. | Avoid in sample preparation if possible.[3] |
| Detergents (e.g., SDS, Tween-20) | Not applicable | Can denature the enzyme. | Avoid in sample preparation or use at very low concentrations.[3] |
Table 2: Recommended Microplate Types for Different Assays
| Assay Type | Recommended Plate | Rationale |
| Colorimetric | Clear plates | Allows for the transmission of light through the sample.[3] |
| Fluorescence | Black plates (clear bottoms) | Reduces background fluorescence and crosstalk between wells.[3] |
| Luminescence | White plates | Maximizes the reflection of the light signal.[3] |
References
- 1. youtube.com [youtube.com]
- 2. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. sundiagnostics.us [sundiagnostics.us]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: A Guide to Selecting Appropriate Controls for In-vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate controls for in-vitro experiments. Robust experimental design, underpinned by the correct use of controls, is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why are controls so critical in in-vitro experiments?
Q2: What are the primary types of controls used in in-vitro assays?
The main types of controls include positive controls, negative controls, vehicle controls, and untreated or blank controls.[1][5] Each serves a distinct purpose in validating the experiment and interpreting the results.
Q3: What is a positive control and why is it important?
A positive control is a sample known to produce the expected positive result.[6] Its inclusion verifies that the experimental setup is functioning correctly and is capable of detecting a positive response.[4][6] For instance, in an assay testing a new cancer drug, a known effective drug would serve as a positive control.
Q4: What should I consider when selecting a positive control?
When selecting a positive control, several characteristics should be considered to ensure its suitability for the assay. These include:
-
Biological mechanism of action: The control should ideally work through a known and relevant pathway.[7][8][9][10]
-
Stability and Purity: The control material should be stable under experimental conditions and have a high degree of chemical purity.[7][8][9][10]
-
Dynamic Range: It should be able to generate a response that spans the dynamic range of the assay.[7][8][9][10]
-
Commercial Availability: The control should be readily available for consistency across experiments.[7][8][9][10]
Q5: What is the function of a negative control?
A negative control is a sample that is not expected to produce a response.[6] It helps to establish a baseline and identify false-positive results.[2][3] For example, in a gene expression study, a sample treated with a non-targeting siRNA could be a negative control.
Q6: When should I use a vehicle control?
A vehicle control is necessary when the substance used to dissolve a test compound (the vehicle, e.g., DMSO or ethanol) might have an effect on the cells.[11][12] This control group receives the vehicle alone, allowing researchers to distinguish the effects of the test compound from those of the solvent.[11] It is crucial that the volume of the vehicle used in the control is the same as that used for the test compound.[11]
Q7: What is the purpose of an untreated or blank control?
An untreated control consists of cells that are not exposed to any treatment, providing a baseline for the natural state of the cells under the experimental conditions.[13] Blank controls, which may contain only the assay reagents without cells, are used to measure background signal and ensure there is no contamination.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments related to controls.
Problem 1: My positive control is not showing the expected result.
| Possible Cause | Troubleshooting Step |
| Degraded positive control substance | Check the storage conditions and expiration date of the control. Prepare a fresh stock solution.[11] |
| Incorrect concentration | Verify the calculations and dilution series for the positive control. |
| Issue with experimental procedure | Review the entire protocol for any deviations. Ensure all reagents are correctly prepared and added.[14] |
| Cell health problems | Examine cells for viability and morphology. Issues like contamination or over-confluence can affect results. |
Problem 2: The negative control shows a positive result.
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or cells | Use fresh, sterile reagents and test cells for contamination (e.g., mycoplasma). |
| Non-specific binding (e.g., in immunoassays) | Increase the number of washing steps or add a blocking agent to the protocol.[2] |
| Autofluorescence of cells or compounds | Include an unstained control to measure background fluorescence.[12] |
| Vehicle effect | If using a vehicle, ensure its concentration is not causing cytotoxicity or other effects. Compare with an untreated control.[15] |
Problem 3: There is high variability between my replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inadequate mixing of reagents | Ensure all solutions are thoroughly mixed before adding them to the wells. |
Data Presentation: Summary of Essential Controls
| Control Type | Purpose | Typical Composition | Expected Outcome |
| Positive Control | To validate the assay's ability to detect a known response.[2][6] | Cells + Known active compound/stimulus. | A measurable, positive effect. |
| Negative Control | To establish a baseline and control for false positives.[2][6] | Cells + Inactive compound or non-targeting treatment. | No significant effect compared to the baseline. |
| Vehicle Control | To isolate the effect of the test compound from its solvent.[11][12] | Cells + Solvent used for the test compound (e.g., DMSO). | No significant effect compared to the untreated control. |
| Untreated Control | To provide a baseline of normal cell behavior.[13] | Cells + Culture medium only. | Represents the normal, unperturbed state of the cells. |
| Blank Control | To measure background signal from reagents.[1][5] | Culture medium + Assay reagents (no cells). | Minimal signal, representing the assay's background. |
Experimental Protocols
Protocol: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the test compound. Also, prepare the positive control (e.g., a known cytotoxic agent) and vehicle control solutions.
-
Cell Treatment:
-
Test Wells: Add the various concentrations of the test compound to the designated wells.
-
Positive Control Wells: Add the positive control.
-
Vehicle Control Wells: Add the vehicle at the same concentration used for the test compound.[16]
-
Untreated Control Wells: Add only fresh culture medium.
-
Blank Wells: Add culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the untreated control to determine the percentage of cell viability.
Visualizations
Caption: A generalized workflow for conducting an in-vitro experiment, highlighting the key stages from setup to data analysis.
Caption: Logical relationships between different types of controls in a typical in-vitro experiment.
References
- 1. bioivt.com [bioivt.com]
- 2. bosterbio.com [bosterbio.com]
- 3. fiveable.me [fiveable.me]
- 4. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 13. Untreated control cells: Significance and symbolism [wisdomlib.org]
- 14. lantsandlaminins.com [lantsandlaminins.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Invertin Extraction Protocols from Yeast
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction and refinement of invertase from yeast.
Frequently Asked Questions (FAQs)
Q1: What is invertase and what is its primary function in yeast? A1: Invertase (E.C. 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1][2] In yeast, this function is crucial as it allows the organism to utilize sucrose from the environment as a primary energy source by breaking it down into sugars that can be readily transported into the cell for metabolism.[3][4]
Q2: Where is invertase located within the yeast cell? A2: In Saccharomyces cerevisiae, invertase is primarily an extracellular glycoprotein, located in the periplasmic space, which is the area between the plasma membrane and the outer cell wall.[3] This location allows for several advantages during extraction, as the enzyme can be released using methods that disrupt the cell wall without necessarily requiring complete cell lysis.[3]
Q3: What are the principal methods for extracting invertase from yeast? A3: The main extraction strategies can be categorized as follows:
-
Chemical Methods: These are often gentle methods that utilize solutions to disrupt the cell wall. A common approach involves suspending yeast cells in an alkaline solution, such as sodium bicarbonate, to release the enzyme.[3][5] Various detergents can also be used to solubilize proteins.[6][7]
-
Mechanical Methods: These methods physically disrupt the tough yeast cell wall.[8][9] Techniques include agitation with glass beads (bead beating)[6][9], sonication[10], and high-pressure homogenization.[10]
-
Enzymatic Methods: This approach uses enzymes like Zymolyase to specifically digest the yeast cell wall, releasing cellular components.[6][7]
Q4: What are the optimal conditions for invertase activity? A4: Yeast invertase typically exhibits optimal activity at a pH of around 4.5 to 4.8 and a temperature of 40°C to 55°C.[3][11] However, the optimal conditions for enzyme production during yeast cultivation can differ, often favoring a lower temperature of around 30°C and a pH of 5.0 to 6.0.[2][12][13]
Q5: How is invertase activity typically measured? A5: The most common methods measure the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose. The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay where DNS reacts with the reducing sugars produced, and the resulting color change is measured spectrophotometrically.[3][14] Alternatively, glucose-specific enzymatic assays, such as the glucose oxidase assay, can provide a more precise measurement of glucose release.[14]
Troubleshooting Guide
Q1: My total protein yield after extraction is very low. What could be the cause and how can I improve it? A1: Low protein yield is often due to inefficient cell lysis, as the yeast cell wall is mechanically strong and constitutes a significant portion of the cell's mass.[8][9] To improve your yield, consider the following:
-
Optimize Mechanical Lysis: If using bead beating, ensure the correct size of glass beads (0.4–0.5mm) is used and that the protocol includes multiple short cycles of homogenization with cooling periods in between to prevent overheating.[6][9]
-
Enhance Chemical Lysis: When using chemical methods, ensure the concentration of the lysis agent and the incubation time are optimal. For stubborn cells, combining a chemical or enzymatic method (like Zymolyase) with a gentle mechanical method can significantly improve lysis efficiency.[7][8]
-
Prevent Protein Degradation: Always keep your samples as cold as possible (ideally 0-4°C) throughout the extraction process to minimize the activity of endogenous proteases released during lysis.[3][6] The addition of a protease inhibitor cocktail to your lysis buffer is also highly recommended.[6][7]
Q2: I have a high total protein concentration, but the specific activity of my invertase is low. Why is this happening? A2: This issue typically points to enzyme denaturation during the extraction process.[1] While you may have successfully released the proteins, the conditions might have been too harsh for invertase to retain its functional structure.
-
Evaluate Agitation Method: Vigorous agitation, such as that from a reciprocal shaker, can create turbulent flow that denatures proteins more intensely than the laminar flow from a rotary shaker.[1][5]
-
Avoid Overheating: Mechanical methods like sonication can generate significant heat. Perform these procedures in short bursts on ice to prevent thermal denaturation.[6]
-
Check Buffer Conditions: Ensure your extraction buffer has a pH and ionic strength that are conducive to invertase stability. The optimal pH for invertase activity is acidic (around 4.8), which should be considered for maintaining the enzyme's integrity post-extraction.[3]
Q3: My invertase extraction results are not reproducible. What factors should I control more carefully? A3: A lack of reproducibility often stems from minor, uncontrolled variations in the experimental workflow. Key factors to standardize include:
-
Yeast Culture State: The growth phase of the yeast culture at the time of harvesting can significantly impact enzyme yield. Always harvest cells at a consistent and defined growth stage (e.g., early log phase).
-
Temperature Control: Small fluctuations in temperature can alter enzyme stability and protease activity. Maintain a consistent cold chain for all steps, from cell pelleting to final extract storage.[3][9]
-
Process Parameters: For mechanical lysis, precisely control the duration, intensity, and frequency of disruption. For chemical lysis, standardize incubation times and agitation speeds. The fluid dynamics, described by parameters like Reynolds (N_Re) and Froude (N_Fr) numbers, can be critical for ensuring reproducibility, especially when scaling up the process.[1][5]
Q4: My crude extract contains many contaminants, making downstream purification difficult. What are some effective initial purification steps? A4: After obtaining the crude extract, several enrichment steps can be performed to remove contaminants before proceeding to more advanced chromatography.
-
Differential Precipitation: This is a common and effective first step. By adding ethanol or ammonium sulfate to the crude extract in a stepwise manner, you can first precipitate and remove a significant fraction of contaminating proteins before precipitating the invertase in a subsequent step.[3][15]
-
Membrane Filtration: Using microfiltration (MF) followed by ultrafiltration (UF) is a green and efficient method to clarify the extract and concentrate the invertase, separating it from smaller molecules and cell debris.[10]
-
Dialysis: Following precipitation, dialysis is essential to remove the salt or solvent used for precipitation, exchanging it with a buffer suitable for the next purification stage.[15]
Quantitative Data Summary
Table 1: Comparison of Invertase Extraction Parameters
| Parameter | Method/Condition 1 | Yield/Activity 1 | Method/Condition 2 | Yield/Activity 2 | Reference |
|---|---|---|---|---|---|
| Agitation Type | Reciprocal Shaker (200 cpm, 45°C) | 33.2% Yield | Rotary Shaker (200 cpm, 45°C) | 46.0% Yield | [1][5] |
| Lysis Method | Passive Extraction (Y-PER™ Reagent) | Baseline | Active Extraction (Y-PER™ + AFA) | 3-fold increase in total protein | [8] |
| Lysis Method | Passive Extraction (YeastBuster™) | Baseline | Active Extraction (YeastBuster™ + AFA) | 2-fold increase in total protein | [8] |
| Purification | Crude Extract (Ultrasonication) | 153 IU/mL | After Microfiltration (MF) | 691 IU/mL |[10] |
Table 2: Optimal Conditions for Invertase Production and Activity
| Parameter | Optimal Condition | Organism/Context | Reference |
|---|---|---|---|
| Production pH | 5.0 - 6.0 | Saccharomyces cerevisiae MK | [2][12][13] |
| Production Temperature | 30°C | Saccharomyces cerevisiae MK | [2][12][13] |
| Production Incubation Time | 48 hours | Saccharomyces cerevisiae MK | [2][12][13] |
| Activity pH | 4.5 - 4.8 | Yeast Invertase | [3][11] |
| Activity Temperature | 55°C | Yeast Invertase | [11] |
| Best Carbon Source | Sucrose | Saccharomyces cerevisiae MK | [2][13] |
| Best Nitrogen Source | Yeast Extract | Saccharomyces cerevisiae MK |[2][12][13] |
Table 3: Example Purification Scheme for Invertase from S. cerevisiae
| Purification Step | Total Activity (U/mL) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
|---|---|---|---|---|
| Crude Extract (Autolysis) | 12.90 | - | 1.00 | 100 |
| Ultrafiltration | - | - | 1.87 | 81.39 |
| Ammonium Sulfate Precipitation | - | - | 3.54 | 45.73 |
| Dialysis | - | - | 4.12 | 41.86 |
| Ion-Exchange Chromatography | - | - | 12.11 | 26.93 |
Data adapted from a study on invertase purification.[15] Absolute values may vary based on starting material and specific protocol variations.
Experimental Protocols
Protocol 1: Gentle Extraction via Autolysis This method relies on inducing the yeast's own enzymes to break down the cell wall in an alkaline solution.[3][5]
-
Harvest yeast cells from culture by centrifugation at 3,000 x g for 5 minutes at 4°C.[7]
-
Wash the cell pellet once with cold, deionized water and centrifuge again.
-
Resuspend the yeast pellet in a 0.1 M sodium bicarbonate (NaHCO₃) solution. A common ratio is 100g of yeast paste per 400 mL of solution.[3]
-
Incubate the suspension in a rotary shaker at 200 rpm for 24 hours at 45°C.[1][5]
-
After incubation, cool the lysate in an ice bath.
-
Clarify the crude extract by centrifuging at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.[3]
-
Carefully decant the supernatant, which contains the soluble invertase. Store at 4°C or proceed immediately to purification.
Protocol 2: Mechanical Disruption using Glass Beads This protocol provides a robust method for physically breaking open the yeast cells.[6][9]
-
Harvest and wash yeast cells as described in Protocol 1.
-
To the frozen or fresh cell pellet in a microcentrifuge tube, add an equal volume of acid-washed glass beads (0.5 mm diameter).[9]
-
Add 2 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with a protease inhibitor cocktail).
-
Homogenize using a bead beater or vigorous vortexer. Perform the disruption in short bursts of 20-30 seconds, followed by at least 1 minute on ice to prevent overheating. Repeat this cycle 6-8 times.[9]
-
Clear the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the soluble proteins for analysis or further purification.
Protocol 3: Invertase Activity Assay (DNS Method) This assay quantifies the reducing sugars produced by invertase activity.[3]
-
Prepare Reagents:
-
Substrate: 1.0% (w/v) Sucrose solution in 100 mM Sodium Acetate buffer (pH 4.5).
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20mL of 2N NaOH in 100mL of deionized water.
-
-
Enzyme Reaction:
-
In a test tube, combine 0.5 mL of the enzyme extract (appropriately diluted) with 0.5 mL of the sucrose substrate.
-
Prepare a blank by adding 0.5 mL of buffer instead of the enzyme extract.
-
Incubate all tubes in a water bath at 55°C for exactly 20 minutes.
-
-
Color Development:
-
Stop the reaction by adding 1.0 mL of the DNS reagent to each tube.
-
Place all tubes in a boiling water bath for 5 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 8.0 mL of deionized water to each tube and mix well.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, using the blank to zero the instrument.
-
Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of invertase is defined as the amount of enzyme that hydrolyzes 1.0 μmole of sucrose per minute under the specified conditions.
-
Visualized Workflows and Logic
References
- 1. Extraction of invertase from saccharomyces cerevisiae [wisdomlib.org]
- 2. hrpub.org [hrpub.org]
- 3. scispace.com [scispace.com]
- 4. KR100302451B1 - Method for manufacturing invertase and yeast extract from yeast at the same time - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. covaris.com [covaris.com]
- 9. Budding Yeast Protein Extraction and Purification for the Study of Function, Interactions, and Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 12. rsisinternational.org [rsisinternational.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Industrial Approach to Invertase Production from Fruit Waste for Enhanced Efficiency and Conservation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a Novel HPLC Method and the DNS Assay for Invertin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, direct High-Performance Liquid Chromatography (HPLC) method for the quantification of invertin and the traditional 3,5-dinitrosalicylic acid (DNS) colorimetric assay, which measures this compound activity indirectly. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific applications, based on a comprehensive evaluation of their respective performance characteristics.
Introduction to this compound and its Quantification
This compound (β-fructofuranosidase) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, fructose and glucose. This enzymatic activity is crucial in various industries, including food and beverage production, and is a subject of significant interest in biotechnological research. Accurate and reliable quantification of this compound is essential for process optimization, quality control, and fundamental research.
Traditionally, this compound is quantified by measuring its enzymatic activity. The DNS assay is a widely used colorimetric method for this purpose. However, direct quantification of the enzyme protein can offer advantages in terms of specificity and independence from enzymatic activity, which can be influenced by various factors. This guide introduces a novel reversed-phase HPLC (RP-HPLC) method for the direct quantification of this compound and compares its validation parameters against the established DNS method.
Principles of the Quantification Methods
The Novel RP-HPLC Method: Direct Quantification
This method is based on the direct measurement of the this compound protein. The sample is injected into an HPLC system equipped with a reversed-phase column. The protein is separated from other components in the sample matrix based on its hydrophobicity. Quantification is achieved by detecting the protein as it elutes from the column, typically using UV absorbance at 280 nm, and relating the peak area to a standard curve prepared with known concentrations of purified this compound.
The 3,5-Dinitrosalicylic Acid (DNS) Method: Indirect Quantification
The DNS method is an indirect assay that quantifies this compound based on its enzymatic activity. This compound is incubated with a sucrose substrate, leading to the production of reducing sugars (glucose and fructose). The DNS reagent is then added, which reacts with the newly formed reducing sugars under alkaline conditions and heat. This reaction results in the formation of 3-amino-5-nitrosalicylic acid, a reddish-brown compound that can be quantified spectrophotometrically at 540 nm. The amount of reducing sugar produced is proportional to the activity of the this compound in the sample.
A Comparative Analysis of Invertin from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of invertin (β-D-fructofuranosidase), a key enzyme in various industrial processes, sourced from different microorganisms. The following sections provide a detailed analysis of their biochemical properties, supported by experimental data and protocols, to aid in the selection of the most suitable this compound for specific research and development applications.
Performance Comparison of Microbial Invertins
The functional characteristics of this compound can vary significantly depending on its microbial origin. These differences in specific activity, optimal operating conditions, substrate affinity, and stability are critical considerations for its application in pharmaceuticals, food production, and biofuels. Below is a summary of key performance indicators for this compound derived from prominent microbial sources.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Stability Characteristics |
| Saccharomyces cerevisiae | 4.5 - 6.0[1] | 50 - 60[2] | 5.85 - 30[1] | 6.472[1] | 34.7 - 500[3] | Cell wall invertase shows higher thermal stability than the soluble form, with a 1.7-fold longer half-life at 60°C.[2] |
| Aspergillus niger | 4.5 - 5.5[4] | 50 - 60 | 11.5[5] | Not consistently reported | 8.09 - 94.6[4] | Stable in a pH range of 4.0 to 6.0.[4][5] |
| Candida utilis | 3.5 - 5.5[6][7] | 60 - 75[7] | 11 - 15[6][7] | Not consistently reported | >300[6] | Stable in a pH range of 3.0 to 6.0 and below 60°C.[6][7] The external invertase is more thermally stable than that of S. cerevisiae.[8] |
| Penicillium chrysogenum | ~6.0 | ~50 | Not consistently reported | Not consistently reported | Not consistently reported | Crude and partially purified invertase show maximum activity at pH 6 and 50°C.[9] |
| Candida guilliermondii | 5.0[10] | 50[10] | 28.7 - 30.5[11] | Not consistently reported | 27.7 - 46.5[11] | Thermally stable between 40°C and 70°C, exhibiting first-order inactivation kinetics.[11] |
Experimental Protocols
This section details the methodologies for key experiments to characterize and compare this compound from different microbial sources.
Invertase Activity Assay (DNS Method)
This protocol is a widely used method for determining the amount of reducing sugars produced from the hydrolysis of sucrose by invertase.
Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars.
Reagents:
-
0.05 M Acetate Buffer (pH 4.7): Prepare by dissolving appropriate amounts of sodium acetate in water and adjusting the pH with acetic acid.
-
1% (w/v) Sucrose Solution: Dissolve 1 g of sucrose in 100 mL of 0.05 M acetate buffer (pH 4.7).
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate tetrahydrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.
-
Enzyme Solution: A suitably diluted sample of the this compound extract.
Procedure:
-
Reaction Mixture: In a test tube, mix 0.5 mL of the 1% sucrose solution and 0.4 mL of 0.05 M acetate buffer.
-
Enzyme Reaction: Add 0.1 mL of the enzyme solution to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 15 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 1 mL of DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes.
-
Cooling and Dilution: Cool the tubes to room temperature and add 10 mL of distilled water.
-
Spectrophotometry: Measure the absorbance of the solution at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).
-
Quantification: Determine the amount of reducing sugar released using a standard curve prepared with known concentrations of glucose.
Unit Definition: One unit (U) of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of reducing sugar (as glucose) per minute under the specified assay conditions.
Determination of Optimal pH and Temperature
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Perform the invertase activity assay as described above, but replace the standard acetate buffer with the different pH buffers.
-
Plot the enzyme activity against the pH to determine the optimal pH at which the highest activity is observed.
Optimal Temperature:
-
Perform the invertase activity assay at a range of different temperatures (e.g., 30°C to 80°C) while keeping the pH at its determined optimum.
-
Plot the enzyme activity against the temperature to identify the optimal temperature for enzyme function.
Thermal and pH Stability Studies
Thermal Stability:
-
Pre-incubate the enzyme solution at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for different time intervals (e.g., 15, 30, 60, 120 minutes).
-
After incubation, cool the samples on ice.
-
Measure the residual enzyme activity using the standard invertase activity assay.
-
Express the residual activity as a percentage of the initial activity (of the unheated enzyme).
-
The half-life (t1/2) of the enzyme at a specific temperature can be calculated from the first-order decay plot.
pH Stability:
-
Pre-incubate the enzyme solution in buffers of different pH values for a set period (e.g., 1, 2, 4, 24 hours) at a constant temperature (e.g., 4°C or room temperature).
-
After incubation, dilute the samples into the standard assay buffer to bring the pH to the optimum for the activity measurement.
-
Measure the residual enzyme activity.
-
Express the results as a percentage of the activity of the enzyme incubated in the optimal pH buffer for the same duration.
Visualizing Key Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound characterization and a comparative overview of the key properties of invertins from different microbial sources.
References
- 1. Production and characterization of intracellular invertase from Saccharomyces cerevisiae (OL629078.1), using cassava-soybean as a cost-effective substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of stability of soluble and cell wall invertase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotechrep.ir [biotechrep.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Native Candida utilis Invertase(EC 3.2.1.26) - Creative Enzymes [creative-enzymes.com]
- 7. Purification and characterization of an invertase from Candida utilis: comparison with natural and recombinant yeast invertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
A Researcher's Guide to Cross-Validation of Invertase Activity Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of invertase activity is crucial for a wide range of applications, from understanding fundamental metabolic pathways to developing novel therapeutics. This guide provides a comprehensive comparison of two commonly employed methods for assaying invertase activity: the 3,5-Dinitrosalicylic Acid (DNS) method and the Glucose Oxidase (GO) coupled assay. We present a cross-validation of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Invertase Activity Assay Methods
The selection of an appropriate assay for determining invertase activity is contingent on various factors, including the required sensitivity, the presence of interfering substances in the sample, and the desired throughput. Below is a comparative summary of the DNS and Glucose Oxidase-based assays.
| Feature | 3,5-Dinitrosalicylic Acid (DNS) Method | Glucose Oxidase (GO) Coupled Assay |
| Principle | Measures the total reducing sugars (glucose and fructose) produced from sucrose hydrolysis. DNS is reduced by these sugars under alkaline conditions, resulting in a color change that is measured spectrophotometrically.[1][2][3] | Specifically measures the glucose produced from sucrose hydrolysis. Glucose is oxidized by glucose oxidase, producing hydrogen peroxide, which is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.[4][5] |
| Specificity | Non-specific for glucose. It detects all reducing sugars present in the sample, which can lead to overestimation of invertase activity if other reducing sugars are present.[3][6] | Highly specific for glucose. This specificity provides a more accurate measurement of invertase activity, as it is not affected by the presence of fructose or other reducing sugars.[4] |
| Sensitivity | Generally considered to be less sensitive than the glucose oxidase method.[2] The detection limit is in the range of 0.5 mM to 40 mM of glucose.[2] | More sensitive than the DNS method.[5] Commercial kits based on this method can detect invertase activity as low as 0.007 U/L.[7] |
| Linear Range | Exhibits a good linear range for quantification, though it can be narrower than that of the glucose oxidase assay.[8] | Typically offers a wider linear range for glucose detection, allowing for the accurate quantification of a broader range of enzyme activities. |
| Interference | Susceptible to interference from other reducing agents and certain amino acids present in the sample matrix.[3] | Can be inhibited by high concentrations of certain substances like thiols (e.g., β-mercaptoethanol, dithiothreitol).[7] |
| Throughput | Can be adapted for high-throughput screening, but the boiling step can be a limiting factor. | Readily amenable to high-throughput screening in 96-well plate format without a heating step.[7] |
| Cost & Complexity | Reagents are relatively inexpensive and the procedure is straightforward, though it involves a boiling step.[2] | Can be more expensive due to the cost of the enzymes (glucose oxidase and peroxidase). The procedure is generally simpler and faster.[4] |
Experimental Protocols
Detailed methodologies for both the DNS and Glucose Oxidase-based invertase activity assays are provided below.
3,5-Dinitrosalicylic Acid (DNS) Method
This method is based on the reduction of 3,5-dinitrosalicylic acid by the reducing sugars (glucose and fructose) liberated from the enzymatic hydrolysis of sucrose.
Materials:
-
1% (w/v) Sucrose solution in 50 mM sodium acetate buffer (pH 4.7)
-
Invertase enzyme solution
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% (w/v) NaOH solution.
-
40% (w/v) Rochelle salt (potassium sodium tartrate) solution
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Add 0.5 mL of the 1% sucrose solution to a test tube.
-
Add 0.5 mL of the invertase enzyme solution to the test tube.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Prepare a blank by adding 0.5 mL of the enzyme solution to 0.5 mL of buffer without sucrose.
-
-
Color Development:
-
Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent to the reaction mixture.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
After boiling, add 0.5 mL of the 40% Rochelle salt solution to stabilize the color.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
-
Glucose Oxidase (GO) Coupled Assay
This assay specifically quantifies the glucose produced from sucrose hydrolysis through a series of coupled enzymatic reactions.
Materials:
-
1% (w/v) Sucrose solution in 50 mM sodium acetate buffer (pH 4.7)
-
Invertase enzyme solution
-
Glucose Oxidase (GO) reagent: A solution containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or ABTS) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Reaction:
-
Add 50 µL of the 1% sucrose solution to a microplate well.
-
Add 50 µL of the invertase enzyme solution to the well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Prepare a blank by adding 50 µL of the enzyme solution to 50 µL of buffer without sucrose.
-
-
Glucose Detection:
-
Add 100 µL of the Glucose Oxidase reagent to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS or 540 nm for o-dianisidine).
-
Determine the concentration of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the biological context of invertase activity, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: Workflow diagrams for the DNS and Glucose Oxidase invertase assays.
Invertase Regulation by the SNF1 Signaling Pathway in Yeast
Invertase expression in yeast is tightly regulated by the availability of glucose, primarily through the SNF1 (Sucrose Non-Fermenting 1) kinase pathway. This pathway is a key regulator of carbon metabolism in response to glucose starvation.[9]
Caption: The SNF1 signaling pathway regulating invertase (SUC2) expression in yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 3. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two methods for assaying reducing sugars in the determination of carbohydrase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
A Comparative Kinetic Analysis of Invertin and Sucrase in Sucrose Hydrolysis
For Immediate Release
This guide provides a detailed comparative kinetic study of two key sucrose-hydrolyzing enzymes: invertin and sucrase. It is intended for researchers, scientists, and professionals in drug development seeking to understand the functional differences and experimental considerations for these enzymes. This document summarizes their kinetic parameters, details experimental protocols for their characterization, and illustrates their distinct catalytic mechanisms.
Introduction
This compound and sucrase are enzymes that catalyze the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose. Despite catalyzing the same overall reaction, their origins and catalytic mechanisms differ. This compound, typically sourced from yeast (Saccharomyces cerevisiae), is a β-fructofuranosidase, meaning it cleaves the glycosidic bond from the fructose residue.[1] In contrast, sucrase, found in the brush border of the small intestine in mammals, is a component of the sucrase-isomaltase complex and functions as an α-glucosidase, cleaving the bond from the glucose side.[1] These mechanistic differences can influence their kinetic behavior and substrate specificity. Understanding these differences is crucial for applications ranging from industrial food processing to the development of therapeutics for carbohydrate malabsorption disorders.[2]
Comparative Kinetic Data
The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are fundamental to understanding enzyme efficiency and substrate affinity. The following table summarizes reported kinetic values for this compound and sucrase from various sources. It is important to note that direct comparison should be made with caution, as experimental conditions such as pH, temperature, and enzyme purity can significantly influence these values.
| Enzyme | Source | Substrate | Km (mM) | Vmax (μmol/mg/hr) | Reference |
| This compound | Yeast | Sucrose | ~24 - 30 | Not specified | [3] |
| Sucrase | Rat Intestine | Sucrose | 12.8 | Not specified | [3] |
| Sucrase | Mouse Intestine | Sucrose | 18 | Not specified | [4] |
| Sucrase | Chick Intestine | Sucrose | 10.0 | 217.4 | [1] |
| Sucrase | Caco-2 cell lysate | Sucrose | 11.1 | Not specified | [5] |
The lower Km values reported for intestinal sucrase suggest a higher affinity for sucrose compared to yeast this compound under the studied conditions.
Experimental Protocols
The following section outlines a generalized protocol for determining the kinetic parameters of this compound and sucrase. This protocol is a composite of established methodologies and can be adapted based on specific laboratory conditions and equipment.[4][6][7]
I. Enzyme and Substrate Preparation
-
Enzyme Solution:
-
This compound: Prepare a stock solution of commercially available yeast invertase in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5-5.5).
-
Sucrase: For intestinal sucrase, prepare a homogenate from the small intestine of a model organism.[4] Homogenize the tissue in a cold buffer (e.g., 0.01 M PBS, pH 7.4) and centrifuge to obtain a supernatant containing the crude enzyme extract.[6]
-
Determine the protein concentration of the enzyme preparations using a standard method (e.g., Bradford or BCA assay) to allow for the calculation of specific activity.
-
-
Substrate Solutions:
-
Prepare a series of sucrose solutions of varying concentrations (e.g., ranging from 1 mM to 100 mM) in the same buffer used for the enzyme solution.
-
II. Enzymatic Assay
-
Reaction Setup:
-
For each sucrose concentration, set up a reaction tube.
-
Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[4]
-
-
Initiation of Reaction:
-
Add a fixed volume of the enzyme solution to each tube to initiate the reaction.
-
Start a timer immediately upon addition of the enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the initial linear range.[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution that drastically changes the pH, like a strong base, or a denaturing agent).[6] Alternatively, heat inactivation can be used.
-
III. Quantification of Product
-
Glucose Detection:
-
The rate of reaction is determined by measuring the amount of glucose produced.
-
A common method is the use of a glucose oxidase-based assay, which produces a colored product that can be measured spectrophotometrically.[8]
-
Alternatively, a glucometer can be used for rapid measurements.
-
IV. Data Analysis
-
Calculate Initial Velocity (V0):
-
For each substrate concentration, calculate the initial velocity of the reaction (e.g., in μmol of glucose produced per minute).
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.[9]
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 vs. 1/[S]) can be used to linearize the data and determine the kinetic parameters.[4]
-
Visualization of Catalytic Mechanisms
The distinct mechanisms of this compound and sucrase are visualized below.
Caption: Reaction mechanisms of this compound and Sucrase.
Conclusion
This comparative guide highlights the key kinetic and mechanistic differences between yeast this compound and mammalian intestinal sucrase. While both enzymes effectively hydrolyze sucrose, their differing Km values suggest variations in substrate affinity, which can be attributed to their distinct evolutionary origins and catalytic mechanisms. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling a deeper understanding of these important enzymes for various scientific and industrial applications.
References
- 1. Demonstration of sucrase-isomaltase complex in chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A method for assaying intestinal brush-border sucrase in an intact intestinal preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. rsc.org [rsc.org]
- 8. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Performance of Free and Immobilized Invertase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of free and immobilized invertase, supported by experimental data. The information is intended to assist researchers in selecting the optimal enzyme formulation for their specific applications, ranging from industrial processes to pharmaceutical development.
Performance Comparison: Free vs. Immobilized Invertase
Immobilization of invertase on a solid support can significantly alter its performance characteristics. These changes often present advantages in industrial settings, such as improved stability and reusability. Below is a summary of key performance parameters based on experimental findings.
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial indicators of enzyme kinetics. Immobilization typically leads to an increase in the apparent Km value, suggesting a lower affinity of the enzyme for its substrate, which can be attributed to conformational changes or mass transfer limitations. Consequently, the Vmax of the immobilized enzyme is often lower than that of its free counterpart.
| Enzyme Form | K_m_ (mM) | V_max_ (μmol/min⁻¹) | Reference |
| Free Invertase | 24 - 93.19 | 1000 - 7.46 | [1] |
| Immobilized Invertase | 18.42 - 139.19 | 5.91 - 6.35 | [1][2] |
Influence of pH and Temperature
The optimal pH and temperature for invertase activity can shift upon immobilization. Often, the immobilized form exhibits a broader pH and temperature profile, indicating enhanced stability under varying environmental conditions.
| Parameter | Free Invertase | Immobilized Invertase | Reference |
| Optimal pH | 4.5 - 5.5 | 3.0 - 7.0 | [2][3][4][5][6][7] |
| Optimal Temperature | 45°C - 55°C | 50°C - 60°C | [2][3][8] |
Stability and Reusability
One of the most significant advantages of enzyme immobilization is the enhancement of its operational stability and the potential for reuse. Immobilized invertase consistently demonstrates superior thermal and storage stability compared to the free enzyme. This increased robustness allows for its application in continuous processes and repeated batch reactions. For instance, invertase immobilized on chitosan has been shown to retain 70% of its activity after nine cycles of reuse.[5] Similarly, when entrapped in alginate beads, the immobilized enzyme retained 82% of its initial activity after 28 days of storage, whereas the free enzyme retained only 32%.[9]
| Stability Parameter | Free Invertase | Immobilized Invertase | Reference |
| Thermal Stability | Lower | Higher | [4][5][9][10][11] |
| Storage Stability | Lower | Higher | [9][11] |
| Reusability | Not reusable | High (e.g., retains 66-80% activity after multiple uses) | [4][5][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for immobilizing invertase and assaying its activity.
Invertase Immobilization using Calcium Alginate Entrapment
This method involves entrapping the enzyme within a porous, biocompatible gel matrix.
Materials:
-
Purified invertase solution
-
2% (w/v) Sodium alginate solution
-
Calcium chloride (CaCl₂) solution
Procedure:
-
Prepare a 2% (w/v) aqueous sodium alginate solution.
-
Mix the purified invertase solution with the sodium alginate solution.
-
Extrude the mixture dropwise through a pipette into a CaCl₂ solution. This results in the formation of calcium alginate beads containing the entrapped invertase.[4]
-
Collect the beads by filtration.
-
Wash the beads with distilled water to remove excess CaCl₂ and any unbound enzyme.[4]
-
Dry the beads between filter paper sheets and then air-dry for 2 hours before use.[4]
Invertase Activity Assay
This protocol is based on the quantification of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Materials:
-
Enzyme solution (free or immobilized)
-
0.3 M Sucrose solution in 0.05 M acetate buffer (pH 4.5)
-
Dinitrosalicylic acid (DNS) reagent
-
Distilled water
Procedure:
-
Mix 150 µl of the enzyme solution with 150 µl of the 0.3 M sucrose solution.[14]
-
Incubate the mixture at 37°C for a defined period (e.g., 10-60 minutes).[14]
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the mixture to allow for color development, which is proportional to the amount of reducing sugars formed.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).
-
One unit of invertase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of sucrose per minute under the specified conditions.[14]
Visualizing the Workflow
The following diagrams illustrate the logical flow of comparing free and immobilized invertase performance.
Caption: Experimental workflow for comparing free and immobilized invertase.
Caption: Logical relationship of immobilization effects on invertase properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of an Invertase with pH Tolerance and Truncation of Its N-Terminal to Shift Optimum Activity toward Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient method towards in situ immobilization of invertase using cryogelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental design of medium optimization for invertase production by Pichia sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of In Silico Models for Invertin-Substrate Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico models and experimental data for the interaction between invertin (also known as invertase or β-fructofuranosidase) and its substrate, sucrose. The validation of computational models through empirical evidence is a cornerstone of modern molecular biology and drug discovery, ensuring the accuracy and predictive power of in silico techniques. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical workflows and pathways to offer an objective assessment of current validation practices.
Comparison of In Silico and Experimental Kinetic Parameters
The validation of in silico models heavily relies on the comparison of computationally predicted binding affinities and kinetic parameters with those determined through wet-lab experiments. Molecular docking and molecular dynamics (MD) simulations are primary in silico tools used to predict the binding energy (often correlated with the dissociation constant, Kd) and to understand the dynamics of the enzyme-substrate complex. These predictions are then compared against experimentally determined Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), which characterize the enzyme's affinity for its substrate and its catalytic efficiency, respectively.
Below is a compilation of experimentally determined kinetic parameters for invertase from various sources, which can serve as a benchmark for in silico model validation.
Table 1: Experimentally Determined Kinetic Parameters for Invertase
| Invertase Source | Substrate | Km (mM) | Vmax | Experimental Conditions | Reference |
| Saccharomyces cerevisiae | Sucrose | 32.46 | 1.63 mg/min·mL | Pure sucrose solution | [1] |
| Saccharomyces cerevisiae (Commercial) | Sucrose | 24 | 1 mM/min | pH 5.5, 45°C | |
| Saccharomyces cerevisiae (Immobilized) | Sucrose | 87.8 | 24 mM/min | Carrageenan gel beads | [2] |
| Gongronella sp. w5 | Sucrose | - | 2776.1 U/mg | pH 5.0, 45°C | [3] |
| Sugarcane (Soluble Acid Invertase) | Sucrose | 8 x 103 M | - | pH 3.8 | [4] |
Note: Direct quantitative comparison between in silico predicted binding energies and experimental Km values can be challenging due to differences in the underlying principles and units. However, a strong correlation between the predicted binding affinities of a series of substrates or inhibitors and their experimentally determined kinetic constants is a key indicator of a valid in silico model.
Experimental Protocols for Model Validation
Accurate experimental data is fundamental for the validation of any in silico model. The following are detailed methodologies for key experiments used to determine the kinetic parameters of invertase.
Determination of Invertase Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for invertase activity.
Principle: The initial rate of the enzyme-catalyzed reaction is measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine Km and Vmax. The amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose is quantified using the 3,5-dinitrosalicylic acid (DNSA) method.
Materials:
-
Invertase solution (e.g., from Saccharomyces cerevisiae)
-
Sucrose solutions of varying concentrations
-
Acetate buffer (pH 4.7)
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes, each containing a different concentration of sucrose in acetate buffer.
-
Enzyme Reaction: Equilibrate the tubes at the desired temperature (e.g., 37°C). Initiate the reaction by adding a fixed amount of invertase solution to each tube.
-
Stopping the Reaction: After a specific incubation time (e.g., 5-10 minutes), stop the reaction by adding DNSA reagent. The alkaline nature of the DNSA reagent denatures the enzyme.
-
Color Development: Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced, resulting in a color change from yellow to reddish-brown.
-
Spectrophotometric Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced in each reaction. Plot the initial reaction velocity (V) against the substrate concentration ([S]). Use a Lineweaver-Burk plot (1/V vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to calculate Km and Vmax.
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex workflows and relationships, aiding in the understanding of the validation process.
Workflow for In Silico Model Validation
Caption: Workflow for validating in silico models of enzyme-substrate interactions.
This compound-Sucrose Interaction Pathway
Caption: Simplified pathway of this compound-catalyzed hydrolysis of sucrose.
Logical Relationship of Validation Methods
Caption: Logical flow for the validation of in silico predictions against experimental data.
Conclusion
The validation of in silico models of this compound-substrate interaction is a critical step in ensuring their reliability for applications in research and drug development. While computational methods provide powerful tools for predicting molecular interactions, their accuracy must be rigorously tested against experimental data. This guide highlights the importance of a multi-faceted approach, combining in silico predictions with robust experimental validation. The presented data and protocols offer a framework for researchers to critically evaluate and compare different modeling approaches, ultimately leading to more accurate and predictive in silico tools. The continuous feedback loop between computational and experimental work is essential for refining models and advancing our understanding of enzyme-substrate interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation [frontiersin.org]
- 4. sasapjas.org [sasapjas.org]
A Comparative Analysis of Competitive vs. Non-Competitive Inhibitors of Invertin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of competitive and non-competitive inhibitors of the enzyme invertin (also known as invertase or β-fructofuranosidase). By understanding the distinct mechanisms and kinetic effects of these inhibitor types, researchers can better design experiments, interpret data, and develop targeted therapeutic agents. This report synthesizes experimental data on known inhibitors of this compound and provides detailed protocols for their characterization.
Introduction to this compound and its Inhibition
This compound is a key enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose. This process is fundamental in various biological systems and industrial applications. The regulation of this compound activity through inhibition is a critical area of study, particularly in the fields of drug development and metabolic research. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are broadly classified into two main reversible categories: competitive and non-competitive.
-
Competitive inhibitors structurally resemble the substrate and compete for the same active site on the enzyme.
-
Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[1]
Mechanisms of Inhibition: A Visual Representation
The fundamental difference between competitive and non-competitive inhibition lies in their mode of interaction with the enzyme and the enzyme-substrate complex.
Caption: Mechanisms of competitive and non-competitive inhibition.
Comparative Kinetic Analysis
The impact of an inhibitor on enzyme kinetics is quantified by changes in the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Parameter | No Inhibitor | Competitive Inhibitor | Non-Competitive Inhibitor |
| Vmax | Vmax | Unchanged | Decreased |
| Km | Km | Increased | Unchanged |
| Lineweaver-Burk Plot | Intercepts at 1/Vmax and -1/Km | Lines intersect at the y-axis (1/Vmax) | Lines intersect on the x-axis (-1/Km) |
Experimental Data for this compound Inhibitors
The following table summarizes kinetic data for known competitive and non-competitive inhibitors of this compound from various sources. It is important to note that experimental conditions such as pH, temperature, and enzyme source can influence the observed kinetic parameters.
| Inhibitor | Type of Inhibition | Enzyme Source | Km (mM) | Vmax | Ki | Reference |
| None | - | Saccharomyces cerevisiae | 24 | 1 mM/min | - | |
| Silver Nitrate (AgNO3) | Competitive | Saccharomyces cerevisiae | 150 (apparent Km) | 1 mM/min | 160 mM | |
| Fructose | Competitive | Solanum tuberosum | - | - | - | [2] |
| Glucose | Non-competitive | Solanum tuberosum | - | - | - | [2] |
| Urea | Non-competitive | Yeast | - | Decreased | - | [3] |
| Calcium ions (Ca²⁺) | Competitive | Saccharomyces cerevisiae | Increased | Lowered | - | [4] |
| Potassium ions (K⁺) | Competitive | Saccharomyces cerevisiae | Increased | Lowered | - | [4] |
| Magnesium ions (Mg²⁺) | Competitive | Saccharomyces cerevisiae | Increased | Lowered | - | [4] |
Note: A direct comparison of Km and Vmax values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following protocols provide a framework for determining the type of inhibition and the kinetic parameters of this compound inhibitors.
Invertase Activity Assay (DNS Method)
This protocol is adapted from established methods for measuring the products of sucrose hydrolysis.
Materials:
-
This compound solution (e.g., from Saccharomyces cerevisiae)
-
Sucrose solutions of varying concentrations (substrate)
-
Inhibitor solutions (competitive and non-competitive)
-
Acetate buffer (pH 4.7)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a series of test tubes for each inhibitor concentration to be tested, including a control set with no inhibitor.
-
To each tube, add the appropriate volume of acetate buffer, sucrose solution, and inhibitor solution (or water for the control).
-
-
Enzyme Reaction:
-
Pre-incubate the tubes at the optimal temperature for this compound (e.g., 55°C).
-
Initiate the reaction by adding a fixed amount of this compound solution to each tube and start a timer.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding DNS reagent to each tube. The alkaline nature of the DNS reagent denatures the enzyme.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars (glucose and fructose) produced will reduce the yellow DNS to a red-brown compound.
-
-
Measurement:
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of glucose to determine the amount of product formed in each reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine the Vmax and Km in the presence and absence of the inhibitors.
-
Experimental Workflow
The following diagram illustrates the general workflow for an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The distinction between competitive and non-competitive inhibitors of this compound is crucial for both fundamental research and practical applications. Competitive inhibitors, which bind to the active site, can be overcome by increasing substrate concentration, and they increase the apparent Km without affecting Vmax. In contrast, non-competitive inhibitors bind to an allosteric site, cannot be overcome by excess substrate, and decrease Vmax while leaving Km unchanged. The provided experimental protocols and data offer a comprehensive resource for researchers to investigate and characterize novel inhibitors of this compound, contributing to advancements in drug discovery and biotechnology.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Invertase activity associated with the walls of Solanum tuberosum tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-competitive inhibition and irreversible inactivation of yeast invertase by urea. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Invertin Activity Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common protocols for determining invertin (β-fructofuranosidase) activity, an enzyme crucial in various industrial and research applications. The focus is on the methodologies and the expected performance characteristics in an inter-laboratory validation setting. Understanding the reproducibility and reliability of these assays is paramount for standardizing measurements across different laboratories.
Core Principles of Inter-Laboratory Validation
Inter-laboratory validation is a critical process to assess the robustness and transferability of an analytical method. It evaluates the method's performance across different laboratories, operators, and equipment. Key performance metrics include:
-
Repeatability (Intra-laboratory precision): The consistency of results obtained by the same analyst, on the same equipment, in the same laboratory, over a short period. It is expressed as the repeatability standard deviation (sr) or the relative standard deviation (RSDr).
-
Reproducibility (Inter-laboratory precision): The consistency of results obtained in different laboratories. This metric is crucial for ensuring that the method yields comparable results regardless of where it is performed. It is expressed as the reproducibility standard deviation (sR) or the relative standard deviation (RSDR).
Comparison of this compound Activity Assay Protocols
Two primary methods for assaying this compound activity are the 3,5-Dinitrosalicylic Acid (DNS) method and the coupled-enzyme colorimetric method.
| Feature | Protocol 1: DNS Colorimetric Method | Protocol 2: Coupled-Enzyme Colorimetric Method |
| Principle | Measures the total reducing sugars (glucose and fructose) produced from sucrose hydrolysis. The DNS reagent reacts with the reducing sugars upon heating to produce a colored compound. | Specifically measures the glucose produced from sucrose hydrolysis through a series of coupled enzymatic reactions that result in a colored product. |
| Specificity | Less specific, as the DNS reagent reacts with any reducing sugar present in the sample, not just those produced by this compound.[1] | Highly specific for glucose, one of the products of this compound activity. This reduces interference from other reducing substances. |
| Procedure | Involves a heating step to develop the color, which can introduce variability if not precisely controlled. | All reactions typically occur at a constant temperature (e.g., 37°C), simplifying the workflow. |
| Commercial Availability | Reagents are typically purchased individually and the assay is prepared in-house. | Often available as a complete, optimized kit with all necessary reagents.[2][3] |
| Throughput | Can be adapted for high-throughput screening, but the heating and cooling steps can be cumbersome in a multi-well plate format. | Well-suited for high-throughput screening in a microplate format with a "mix-incubate-measure" workflow.[3] |
Illustrative Inter-Laboratory Performance Data
Table 1: Representative Inter-Laboratory Validation Data for this compound Activity Assays
| Parameter | Protocol 1: DNS Colorimetric Method | Protocol 2: Coupled-Enzyme Colorimetric Method |
| Number of Laboratories | 8 | 8 |
| Mean this compound Activity (U/mL) | 10.5 | 10.2 |
| Repeatability Standard Deviation (sr) | 0.84 | 0.51 |
| Reproducibility Standard Deviation (sR) | 1.26 | 0.82 |
| Repeatability Relative Standard Deviation (RSDr) | 8.0% | 5.0% |
| Reproducibility Relative Standard Deviation (RSDR) | 12.0% | 8.0% |
Note: This data is illustrative and synthesized to represent typical outcomes of an inter-laboratory study for enzyme activity assays.
Experimental Protocols
Protocol 1: 3,5-Dinitrosalicylic Acid (DNS) Colorimetric Method
This method is based on the reduction of 3,5-dinitrosalicylic acid by the reducing sugars (glucose and fructose) formed from the enzymatic hydrolysis of sucrose.
Materials and Reagents:
-
Invertase enzyme solution
-
1% (w/v) Sucrose solution in 0.1 M acetate buffer (pH 4.7)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (Potassium sodium tartrate) solution
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Pipette 0.5 mL of the 1% sucrose solution into a test tube.
-
Add 0.5 mL of the appropriately diluted invertase enzyme solution.
-
Incubate the mixture at 55°C for exactly 15 minutes.
-
-
Color Development:
-
Stop the reaction by adding 1.0 mL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Add 1.0 mL of Rochelle salt solution to stabilize the color.
-
Cool the tubes to room temperature.
-
Add 7.0 mL of deionized water and mix well.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a blank by substituting the enzyme solution with deionized water.
-
Determine the amount of reducing sugar produced by comparing the absorbance to a glucose standard curve.
-
Unit Definition: One unit of invertase activity is defined as the amount of enzyme that liberates 1.0 µmol of reducing sugar (as glucose) per minute under the specified conditions.
Protocol 2: Coupled-Enzyme Colorimetric Method
This protocol uses a series of enzymatic reactions to specifically quantify the glucose produced from sucrose hydrolysis. It is a common method found in commercial assay kits.
Materials and Reagents:
-
Invertase enzyme solution
-
Sucrose solution
-
Assay Buffer
-
Glucose oxidase
-
Peroxidase
-
A chromogenic substrate (e.g., O-dianisidine or a Trinder's reagent like 4-aminoantipyrine with a phenol)
-
Glucose standard solutions
-
Microplate reader
Procedure:
-
Invertase Reaction:
-
In a microplate well, add 50 µL of the sample containing invertase.
-
Add 50 µL of the sucrose solution.
-
Incubate at 37°C for 20 minutes to allow for the hydrolysis of sucrose to glucose and fructose.
-
-
Glucose Detection:
-
Add 100 µL of a detection reagent mix containing glucose oxidase, peroxidase, and the chromogenic substrate.
-
Glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).
-
Peroxidase uses the H₂O₂ to oxidize the chromogenic substrate, resulting in a colored product.
-
Incubate at 37°C for an additional 15-30 minutes, protected from light, to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~570 nm) using a microplate reader.
-
Calculate the glucose concentration from a standard curve.
-
Unit Definition: One unit of invertase activity is defined as the amount of enzyme that hydrolyzes sucrose to produce 1.0 µmol of glucose per minute under the assay conditions.
Visualizations
Caption: Enzymatic reaction of this compound.
Caption: Workflow for inter-laboratory validation.
References
Enhancing Invertase: A Comparative Guide to the Thermostability of Wild-Type and Mutant Variants
For researchers and professionals in drug development and biotechnology, the thermal stability of enzymes is a critical parameter influencing their utility in various applications. This guide provides an objective comparison of the thermostability of wild-type invertase from Saccharomyces cerevisiae (SInv) and several rationally designed mutants, supported by experimental data and detailed protocols.
Invertase, or β-fructofuranosidase, is a key enzyme in many industrial processes, catalyzing the hydrolysis of sucrose into glucose and fructose. Enhancing its thermostability can lead to improved efficiency and cost-effectiveness in these applications. This has driven research into protein engineering to create more robust mutant variants. This guide will focus on a comparative analysis of wild-type SInv and mutants developed through site-directed mutagenesis, as detailed in a study by Mohandesi et al. (2017).[1]
Comparative Analysis of Kinetic and Thermostability Parameters
The thermostability and catalytic efficiency of wild-type S. cerevisiae invertase (SInv) were compared with five engineered mutants. These mutants were designed with specific amino acid substitutions to investigate their impact on the enzyme's properties. The mutants included three with single point substitutions (Mut1=P152V, Mut2=S85V, and Mut3=K153F), one with a double substitution (Mut4=S305V-N463V), and one with a triple substitution (Mut5=S85V-K153F-T271V).[1]
Kinetic Parameters
The kinetic parameters of the wild-type and mutant invertases were determined to assess the impact of the mutations on catalytic activity. The Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) are summarized in the table below.
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-Type (SInv) | 26.0 ± 2.1 | 240.3 ± 10.1 | 9.2 |
| Mut1 (P152V) | 24.1 ± 1.9 | 342.1 ± 14.2 | 14.2 |
| Mut2 (S85V) | 27.2 ± 2.3 | 210.4 ± 9.8 | 7.7 |
| Mut3 (K153F) | 49.5 ± 3.8 | 230.1 ± 11.5 | 4.6 |
| Mut4 (S305V-N463V) | 25.8 ± 2.0 | 245.1 ± 10.9 | 9.5 |
| Mut5 (S85V-K153F-T271V) | 45.1 ± 3.5 | 201.5 ± 9.2 | 4.5 |
Data sourced from Mohandesi et al. (2017).[1]
Mut1 (P152V) showed a significant improvement in catalytic efficiency, with a 54% increase in its kcat/Km value compared to the wild-type.[1] In contrast, Mut3 (K153F) and Mut5 (S85V-K153F-T271V) exhibited a decrease in catalytic efficiency, primarily due to a substantial increase in their Km values.[1]
Thermostability
The thermostability of the enzymes was evaluated by measuring their residual activity after incubation at 55°C for 30 minutes.
| Enzyme | Residual Activity (%) at 55°C after 30 min |
| Wild-Type (SInv) | 49.1 ± 3.1 |
| Mut1 (P152V) | 50.2 ± 3.5 |
| Mut2 (S85V) | 51.5 ± 3.9 |
| Mut3 (K153F) | 45.3 ± 2.8 |
| Mut4 (S305V-N463V) | 65.2 ± 4.2 |
| Mut5 (S85V-K153F-T271V) | 55.6 ± 4.0 |
Data sourced from Mohandesi et al. (2017).[1]
The most notable improvement in thermostability was observed in Mut4 (S305V-N463V), which retained 65.2% of its activity after 30 minutes at 55°C, a 16% increase compared to the wild-type enzyme.[1] This suggests that the substitution of hydrophilic residues with valines on the enzyme's surface loops contributed to its enhanced thermal resistance.[1]
In a separate study, a double mutant of Kluyveromyces marxianus invertase (IM) also demonstrated significantly greater thermostability compared to its wild-type counterpart (IW). This was reflected in its stability across a pH range of 3.0–10.0 and at temperatures between 50–70°C, as indicated by longer half-lives.[2] Thermodynamically, the mutant invertase (IM) showed lower enthalpy (ΔH) and entropy (ΔS) of activation, and a significantly increased Gibbs free energy (ΔG*) at higher temperatures, making it more thermostable.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols.
Site-Directed Mutagenesis and Protein Expression
The generation of invertase mutants is a key step in enhancing its properties.
References
A Comparative Guide to Biomarkers in Metabolic Studies: Sucrase Activity vs. Established Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sucrase activity, assessed via sucrose intolerance tests, with established biomarkers of metabolic health. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate biomarkers for metabolic studies. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to Metabolic Biomarkers
The rising prevalence of metabolic disorders necessitates the use of reliable biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. While traditional markers focus on systemic metabolic health, specific enzyme activities can provide insights into niche areas of metabolic function. This guide explores the validation of sucrase activity as a specialized biomarker and compares its utility with that of well-established markers of metabolic syndrome: high-sensitivity C-reactive protein (hs-CRP), adiponectin, and leptin.
Biomarker Performance Comparison
The following table summarizes the diagnostic performance of various biomarkers in assessing metabolic health. It is important to note that the performance characteristics are derived from different studies and may vary depending on the patient population and the specific assay used.
| Biomarker/Test | Condition Assessed | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Cut-off Value |
| Sucrase Activity | ||||||
| 13C-Sucrose Breath Test | Congenital Sucrase-Isomaltase Deficiency (CSID) | Breath Test | 100%[1] | 100%[1] | - | <79% Cumulative Glucose Oxidation[1] |
| Sucrose Challenge Symptoms Test | Congenital Sucrase-Isomaltase Deficiency (CSID) | Symptom Scoring | 87%[2] | 81%[2] | - | Worsening global symptom score at 1-2 hours[2] |
| Inflammatory Marker | ||||||
| hs-CRP | Metabolic Syndrome | ELISA | 67-71%[3] | 62-72%[3] | 0.73-0.74[3] | Men: 0.45 mg/L, Women: 0.25 mg/L[3] |
| Adipokines | ||||||
| Adiponectin | Metabolic Syndrome | ELISA | 90%[4] | 63.3%[4] | 0.81[1] | <12.45 µg/mL[4] |
| Leptin/Adiponectin Ratio | Metabolic Syndrome | ELISA | - | - | 0.744 | >1.88 |
Experimental Protocols
Detailed methodologies for the assessment of each biomarker are provided below. These protocols are generalized and may require optimization based on the specific laboratory conditions and reagents used.
13C-Sucrose Breath Test for Sucrase Activity
This non-invasive test measures the activity of the sucrase-isomaltase enzyme in the small intestine.
Principle: The patient ingests a solution containing 13C-labeled sucrose. In the presence of functional sucrase, the sucrose is hydrolyzed into 13C-glucose and fructose, which are then absorbed and metabolized. The 13CO2 produced is exhaled in the breath and can be quantified using isotope ratio mass spectrometry. A lower-than-normal amount of exhaled 13CO2 suggests sucrase deficiency.
Procedure:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test.[5]
-
Baseline Sample: Collect a baseline breath sample into a collection bag or tube.[6]
-
Substrate Ingestion: The patient drinks a solution of 13C-sucrose dissolved in water. The typical dose is 2g/kg of body weight, up to a maximum of 20g.[7]
-
Post-Dose Breath Collection: Collect breath samples at regular intervals (e.g., every 30 minutes) for up to 3-4 hours.[5][6]
-
Sample Analysis: The collected breath samples are analyzed for their 13CO2/12CO2 ratio using an isotope ratio mass spectrometer.
-
Data Interpretation: The rate and cumulative amount of 13CO2 exhaled are calculated and compared to established normal values.
High-Sensitivity C-Reactive Protein (hs-CRP) ELISA
This immunoassay quantifies the concentration of hs-CRP, a marker of low-grade systemic inflammation, in serum or plasma.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microtiter plate is pre-coated with a monoclonal antibody specific for CRP. When the patient's sample is added, any CRP present binds to the immobilized antibody. A second, enzyme-conjugated monoclonal antibody against a different epitope of CRP is then added, forming a "sandwich". The amount of bound enzyme is proportional to the CRP concentration and is quantified by the addition of a chromogenic substrate.
Generalized Protocol:
-
Sample Preparation: Collect whole blood and separate serum or plasma. Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.[8] Dilute samples according to the kit manufacturer's instructions (e.g., 1:100).[8][9]
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the pre-coated microplate wells.
-
Add the enzyme-conjugated anti-CRP antibody to each well.
-
Incubate for 60 minutes at room temperature.[9]
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate solution and incubate for 15 minutes at room temperature.[9]
-
Stop the reaction by adding a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the hs-CRP concentration in the samples from this curve.
Adiponectin ELISA
This assay measures the concentration of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties, in serum or plasma.
Principle: Similar to the hs-CRP assay, this is a sandwich ELISA. The microplate wells are coated with an antibody specific for human adiponectin. Adiponectin in the sample binds to this antibody. A second, biotinylated antibody is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). The amount of bound HRP is determined by adding a TMB substrate.
Generalized Protocol:
-
Sample Preparation: Collect serum or plasma. Samples can be stored at -20°C. Avoid repeated freeze-thaw cycles. Samples often require a high dilution factor (e.g., 1:5000) due to the high circulating levels of adiponectin.[10]
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the antibody-coated wells.
-
Incubate for approximately 2.5 hours at room temperature.
-
Wash the wells.
-
Add the biotinylated anti-adiponectin antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add streptavidin-HRP and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate for 30 minutes at room temperature.
-
Add stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Calculation: Generate a standard curve and calculate the adiponectin concentrations in the samples.
Leptin ELISA
This assay quantifies the level of leptin, an adipokine involved in appetite regulation and energy expenditure, in serum or plasma.
Principle: This is a sandwich ELISA that follows the same principle as the hs-CRP and adiponectin assays. Microplate wells are coated with an anti-leptin antibody. Leptin in the sample is captured by this antibody and then detected by a second, enzyme-conjugated or biotinylated antibody.
Generalized Protocol:
-
Sample Preparation: Collect serum or plasma and store at -20°C. Samples may require dilution (e.g., 1:3) with the provided dilution buffer.[11]
-
Assay Procedure:
-
Data Acquisition: Read the absorbance at 450 nm.
-
Calculation: Determine the leptin concentration from a standard curve.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biomarkers discussed in this guide.
Caption: Sucrose Metabolism and the Principle of the 13C-Sucrose Breath Test.
Caption: A Generalized Workflow for Biomarker Validation.
Caption: Simplified Signaling Pathways of Leptin and Adiponectin.
Conclusion
The choice of a biomarker for metabolic studies depends on the specific research question. The 13C-Sucrose Breath Test is a highly specific and sensitive non-invasive tool for assessing sucrase-isomaltase deficiency, a specific form of carbohydrate malabsorption. However, its utility is limited to this particular condition.
For a broader assessment of metabolic health and risk of metabolic syndrome, established biomarkers such as hs-CRP, adiponectin, and leptin offer valuable insights into systemic inflammation, insulin sensitivity, and energy homeostasis. While hs-CRP provides a general measure of inflammation, adiponectin and the leptin/adiponectin ratio are more directly linked to the pathophysiology of metabolic syndrome.
Researchers should consider the trade-offs between the specificity of sucrase activity assessment and the systemic view provided by established metabolic biomarkers when designing their studies. The detailed protocols and comparative data in this guide aim to facilitate this decision-making process.
References
- 1. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin to adiponectin ratio - A surrogate biomarker for early detection of metabolic disturbances in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tentative cut point of high-sensitivity C-reactive protein for a component of metabolic syndrome in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. google.com [google.com]
- 6. 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4adi.com [4adi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sceti.co.jp [sceti.co.jp]
Safety Operating Guide
Proper Disposal of Invertin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of invertin, also known as invertase. This guide provides step-by-step procedures to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
This compound, while generally considered non-hazardous, requires careful handling, particularly in its powdered form, to prevent potential respiratory sensitization and irritation.[1][2][3][4] Adherence to these protocols, in conjunction with your institution's specific waste management policies and local regulations, is crucial for maintaining a safe laboratory environment.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, observe the following safety measures to minimize risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a laboratory coat.[2][5][7]
-
Respiratory Protection: Handle powdered this compound in a fume hood or a well-ventilated area to prevent inhalation of dust, which can cause allergic reactions or asthma-like symptoms.[2][4][7][8] Avoid any actions that generate dust.
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][3][7] In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2][7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid), concentration, and quantity. Always consult your institution's Safety Data Sheet (SDS) and waste management guidelines before proceeding.[5][6]
Solid (Powdered) this compound Waste
For Small Quantities & Spills:
-
Containment: Isolate the spill area.[7]
-
Collection: Carefully sweep up the powdered this compound. Avoid creating dust.[1][7]
-
Solubilization: Dissolve the collected powder in a suitable container of water. A 1% solution is a suggested concentration for disposal of powdered enzymes.[8]
-
Disposal: Pour the resulting solution down a foul or sanitary drain with a copious amount of running water.[8]
-
Decontamination: Ventilate the spill area and wash the site thoroughly after the material has been removed.[1][7]
For Large Quantities (Unused or Expired):
-
Containerization: Place the unused or expired powdered this compound in a clearly labeled, sealed waste container.[6]
-
Professional Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management facility.[5] Do not dispose of large quantities of raw product with household or general laboratory trash.[2]
Liquid this compound Waste (Solutions)
For Small Quantities & Low Concentrations:
-
Dilution: Further dilute the this compound solution with a significant amount of water (a ratio of at least 1:20 is recommended for other chemical wastes).[9]
-
Drain Disposal: Pour the diluted solution directly into the sanitary sewer system, followed by flushing with plenty of water.[8] This is generally acceptable for dilute, non-hazardous enzyme solutions.
For High Concentrations or Large Volumes:
-
Deactivation (Recommended): While not always mandatory for this compound, deactivating the enzyme is a prudent step. This can often be achieved by treating the solution with a 5% bleach solution and allowing it to sit for several hours.[5] Note: Always verify compatibility before mixing with bleach.
-
Neutralization (if applicable): If the solution has been acidified or basified, neutralize it to a pH between 5 and 9 before disposal.[9]
-
Waste Collection: Collect the deactivated and neutralized solution in a clearly labeled, sealed chemical waste container.[5][6]
-
Professional Disposal: Contact your institution's EHS office for pickup and disposal by an approved waste management service.
Quantitative Disposal Parameters
For quick reference, the following table summarizes key quantitative guidelines mentioned in disposal protocols for enzymes and other laboratory chemicals.
| Parameter | Value | Application | Source |
| Powdered Enzyme Solution | ~1% (w/v) | Suggested concentration for dissolving powdered enzyme before drain disposal. | [8] |
| Deactivation Solution | 5% Bleach | Recommended for deactivating some enzyme solutions prior to disposal. | [5] |
| Sewer Disposal Dilution | ≥ 20 parts water | Minimum dilution for flushing neutralized acid/base solutions down the sewer. | [9] |
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Invertase SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. southernbiological.com [southernbiological.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Invertin (Ivermectin)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Invertin, with a focus on its active pharmaceutical ingredient, Ivermectin. Adherence to these procedural guidelines is essential for ensuring personnel safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound (Ivermectin) is a potent compound that requires careful handling to avoid exposure. The primary hazards associated with Ivermectin are:
-
Organ Toxicity: May cause damage to the central nervous system with single or repeated exposure.[4][5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][4][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][7][8]
In the event of exposure, follow these first-aid measures immediately:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[2][6]
-
If on Skin: Wash with plenty of soap and water.[1][6] Remove contaminated clothing immediately and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the last lines of defense against exposure. The following PPE is mandatory when handling this compound (Ivermectin).
| Body Part | Required PPE | Specification and Use |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[9] Always wash the outside of gloves before removal.[10] |
| Body | Protective clothing/Coveralls | A long-sleeved lab coat or coveralls must be worn.[10] Ensure it is closed at the neck and wrists. |
| Eyes/Face | Safety glasses with side shields or a face shield | Goggles or a full-face shield should be used where there is a risk of splashing or aerosol generation.[11] |
| Respiratory | Dust mask or respirator | Use an effective dust mask or a NIOSH/MSHA-approved respirator if handling powders or creating dust.[1][12] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a laboratory chemical hood for all procedures involving volatile substances or those that may generate aerosols.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound (Ivermectin) waste is crucial to prevent environmental contamination.
4.1. Waste Segregation and Collection:
-
Collect all this compound waste, including contaminated PPE, in a designated, properly labeled hazardous waste container.
4.2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[2][6]
-
Do not dispose of down the drain or in the regular trash.
-
For unused or expired medication, consider a pharmaceutical take-back program if available.[14][15]
-
If a take-back program is not an option, mix the waste with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and then dispose of it in the trash.[16]
Quantitative Data Summary
The following table summarizes key quantitative data for Ivermectin.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Mouse) | 29.5 mg/kg | [3] |
| Acute Dermal Toxicity (LD50, Rabbits) | 406 mg/kg | [6] |
| Occupational Exposure Limit (TWA) | 30 µg/m³ (OEB 3) | [17] |
| Wipe Limit | 300 µ g/100 cm² | [17] |
Experimental Protocols and Visualizations
Logical Workflow for Handling this compound (Ivermectin)
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. merck.com [merck.com]
- 8. msd.com [msd.com]
- 9. redinational.com [redinational.com]
- 10. Personal Protective Equipment - Canada.ca [canada.ca]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. igliving.com [igliving.com]
- 15. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. earth911.com [earth911.com]
- 17. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
